4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylpyridin-2-yl)pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-9-2-4-13-11(6-9)12-7-10(8-15)3-5-14-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPJZGCAUYUJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458226 | |
| Record name | 4'-Methyl[2,2'-bipyridine]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104704-09-8 | |
| Record name | 4′-Methyl[2,2′-bipyridine]-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104704-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Methyl[2,2'-bipyridine]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde (CAS 104704-09-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Versatility of a Functionalized Bipyridine
The 2,2'-bipyridine (bpy) scaffold is a cornerstone of coordination chemistry, renowned for its robust chelating ability with a vast array of metal ions. The strategic introduction of functional groups onto this privileged framework allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby enabling their application in diverse fields such as catalysis, materials science, and biomedical research. 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde stands out as a particularly valuable derivative. The presence of a methyl group at the 4'-position offers a subtle electronic perturbation and enhances solubility in organic solvents, while the aldehyde functionality at the 4-position provides a reactive handle for further molecular elaboration. This guide offers a comprehensive overview of the synthesis, characterization, and burgeoning applications of this versatile ligand, providing researchers with the foundational knowledge to harness its full potential.
Physicochemical Properties
This compound is a solid at room temperature with a melting point of 130-131 °C.[1] It is classified as a member of the bipyridine class of compounds and is an arenecarbaldehyde.[1]
| Property | Value | Source |
| CAS Number | 104704-09-8 | [1][2][3] |
| Molecular Formula | C₁₂H₁₀N₂O | [1][2][3] |
| Molecular Weight | 198.22 g/mol | [1][4] |
| IUPAC Name | This compound | [2][3] |
| Synonyms | 4-Formyl-4'-methyl-2,2'-bipyridine, 2-(4-methylpyridin-2-yl)pyridine-4-carbaldehyde | [1] |
| Melting Point | 130-131 °C | [1] |
| Appearance | Solid | |
| Storage | 2-8°C, under inert atmosphere | [4] |
Synthesis of this compound
Conceptual Synthetic Workflow:
A plausible synthetic route would involve the coupling of a pyridine-4-carbaldehyde derivative with a 2-bromo-4-methylpyridine or a corresponding boronic acid/ester derivative. The choice of catalyst, typically a palladium complex, and reaction conditions are crucial for achieving high yields and purity.
Caption: Conceptual workflow for the synthesis of this compound.
Spectroscopic Characterization
Accurate characterization is paramount to confirm the identity and purity of the synthesized ligand. The following sections detail the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both pyridine rings. The methyl group protons will appear as a singlet, typically in the upfield region (around 2.4-2.6 ppm). The aldehyde proton will be a singlet in the downfield region (around 10.0-10.2 ppm). The aromatic protons will exhibit characteristic coupling patterns (doublets, triplets, and doublets of doublets) that can be assigned to specific positions on the bipyridine core.
-
¹³C NMR: The carbon NMR spectrum will show signals for all 12 carbon atoms. The aldehyde carbonyl carbon will have a characteristic chemical shift in the downfield region (around 190-195 ppm). The methyl carbon will appear in the upfield region (around 20-25 ppm). The remaining aromatic carbons will have chemical shifts in the typical range for pyridine rings.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies to expect include:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretching | ~1700-1720 |
| Aromatic C=C and C=N | Stretching | ~1400-1600 |
| C-H (aromatic) | Stretching | ~3000-3100 |
| C-H (methyl) | Stretching | ~2850-2960 |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) is expected to exhibit strong absorption bands in the ultraviolet region. These absorptions correspond to π→π* transitions within the conjugated bipyridine system.[5] The presence of the aldehyde group may lead to a lower energy n→π* transition, which is typically weaker in intensity.[6]
Coordination Chemistry and Applications
The true utility of this compound lies in its ability to form stable complexes with a wide range of transition metals, including but not limited to ruthenium, iridium, and palladium. The bidentate nature of the bipyridine core allows for the formation of a stable five-membered chelate ring with the metal center.
Caption: Chelation of a metal ion by this compound.
Ruthenium and Iridium Complexes: Photophysical Properties
Ruthenium(II) and Iridium(III) complexes of bipyridine ligands are renowned for their rich photophysical properties, making them key components in light-emitting diodes (OLEDs), sensors, and photodynamic therapy. The introduction of the this compound ligand allows for the systematic tuning of the emission wavelengths and quantum yields of these complexes. The aldehyde group can also serve as an anchor point for conjugation to other molecules or materials.
Palladium Complexes: Catalytic Applications
Palladium complexes bearing bipyridine ligands are widely used as catalysts in a variety of organic transformations, including cross-coupling reactions (e.g., Suzuki, Heck) and C-H functionalization.[7][8][9][10] The electronic and steric environment provided by the this compound ligand can influence the activity and selectivity of the palladium catalyst.[9]
Post-Synthetic Modification: The Role of the Aldehyde Group
A key feature of this compound is the presence of the aldehyde functionality. This group is a versatile synthetic handle that allows for the post-synthetic modification of its metal complexes. This opens up a vast chemical space for creating more complex and functional molecular architectures.
Potential Post-Synthetic Modifications:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form new C-N bonds.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Condensation Reactions: Reaction with various nucleophiles, such as hydrazines or hydroxylamines, to form imines, oximes, or hydrazones.
These modifications can be used to:
-
Attach the metal complex to a solid support for heterogeneous catalysis.
-
Introduce new functionalities for sensing or biological targeting.
-
Construct multimetallic assemblies with unique electronic and photophysical properties.
Caption: Pathways for post-synthetic modification of metal complexes of the title ligand.
Safety and Handling
This compound is classified as a warning-level hazard, causing skin and serious eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in a well-ventilated area, under an inert atmosphere, and at a temperature of 2-8°C.[4]
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the construction of functional metal complexes. Its straightforward synthesis (in principle) and the presence of a reactive aldehyde group make it an attractive ligand for a wide range of applications. Future research will likely focus on the development of novel catalysts with enhanced activity and selectivity, the design of new luminescent materials with tailored photophysical properties, and the exploration of its potential in biomedical applications through conjugation to biomolecules. The continued exploration of the coordination chemistry of this ligand promises to yield exciting new discoveries and technologies.
References
- 1. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 2. This compound 97% | CAS: 104704-09-8 | AChemBlock [achemblock.com]
- 3. This compound | CAS 104704-09-8 [matrix-fine-chemicals.com]
- 4. 4'-Methyl-2,2'-bipyridine-4-carboxaldehyde | 104704-09-8 | FM10672 [biosynth.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and key properties of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes foundational data with practical insights into the compound's synthesis and application as a versatile ligand in coordination chemistry.
Introduction: The Significance of Asymmetrically Functionalized Bipyridines
2,2'-Bipyridine (bpy) and its derivatives are among the most extensively studied classes of chelating ligands in coordination chemistry. Their ability to form stable complexes with a wide range of metal ions has led to their use in diverse applications, from catalysis and solar energy conversion to medicinal chemistry. While symmetrically substituted bipyridines are common, asymmetrically functionalized ligands like this compound offer unique advantages. The presence of two distinct functional groups—an electron-donating methyl group and an electron-withdrawing, reactive carbaldehyde group—allows for precise tuning of the electronic properties of the resulting metal complexes and provides a handle for further synthetic elaboration. This inherent asymmetry is crucial for creating sophisticated molecular architectures with tailored functions.
Molecular Structure and Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₁₂H₁₀N₂O.[1][2] Its structure consists of two pyridine rings linked by a C-C bond at their 2 and 2' positions. A methyl group is attached at the 4' position of one pyridine ring, and a carbaldehyde (formyl) group is at the 4-position of the other.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀N₂O | [1][2] |
| Molecular Weight | 198.22 g/mol | [1][2] |
| CAS Number | 104704-09-8 | [2][3] |
| Appearance | White solid | [3] |
| Melting Point | 130-131 °C | [1] |
| IUPAC Name | This compound | [4][5] |
| Synonyms | 4-Formyl-4'-methyl-2,2'-bipyridine | [1][3] |
Synthesis of this compound
The synthesis of this compound can be achieved through the selective oxidation of the methyl group of 4,4'-dimethyl-2,2'-bipyridine. A common and effective method involves the use of selenium dioxide (SeO₂) as the oxidizing agent in a suitable solvent like 1,4-dioxane.[3] This method provides a direct route to the desired aldehyde.
Experimental Protocol: Oxidation of 4,4'-dimethyl-2,2'-bipyridine
This protocol is based on established procedures for the selective oxidation of methylpyridines.[3]
Materials:
-
4,4'-dimethyl-2,2'-bipyridine
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
0.1 M Sodium carbonate solution
-
0.3 M Sodium metabisulfite solution
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Argon gas
Procedure:
-
In a 200 mL round-bottomed flask, dissolve 4,4'-dimethyl-2,2'-bipyridine (1.5 g, 8.14 mmol) in 1,4-dioxane (62.6 ml).
-
Bubble argon gas through the solution for 15 minutes to create an inert atmosphere.
-
Add selenium dioxide (1.012 g, 9.12 mmol) to the solution.
-
Bubble argon through the reaction mixture for another 20 minutes.
-
Heat the solution at reflux for 24 hours under an argon atmosphere.
-
After cooling the flask to room temperature, filter the solution and reduce the solvent volume under reduced pressure.
-
Dissolve the remaining solid in ethyl acetate and heat at reflux for 1 hour, followed by a hot filtration.
-
Wash the filtrate with a 0.1 M sodium carbonate solution and then extract with a 0.3 M sodium metabisulfite solution.
-
Adjust the pH of the aqueous layer to 10 with sodium bicarbonate.
-
Extract the product with dichloromethane (DCM).
-
Remove the solvent under vacuum to yield the pure this compound as a white solid. (Yield: 49.1%)[3]
Causality Behind Experimental Choices:
-
Selenium Dioxide: SeO₂ is a specific oxidizing agent for the conversion of activated methyl groups (like those on a pyridine ring) to aldehydes.
-
Inert Atmosphere: The use of argon prevents unwanted side reactions, such as the over-oxidation of the aldehyde to a carboxylic acid by atmospheric oxygen.
-
Aqueous Work-up: The washing and extraction steps are crucial for removing unreacted starting materials, byproducts, and the selenium-containing waste, ensuring the purity of the final product.
References
- 1. 4'-Methyl-2,2'-bipyridine-4-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. 4'-Methyl-2,2'-bipyridine-4-carboxaldehyde | 104704-09-8 | FM10672 [biosynth.com]
- 3. 4-Formyl-4'-methyl-2,2'-bipyridine synthesis - chemicalbook [chemicalbook.com]
- 4. This compound 97% | CAS: 104704-09-8 | AChemBlock [achemblock.com]
- 5. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
An In-depth Technical Guide to 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde: Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of coordination chemistry and materials science, the design and synthesis of functionalized ligands are of paramount importance. Among these, substituted 2,2'-bipyridines stand out as exceptionally versatile building blocks. Their ability to form stable complexes with a wide array of metal ions has led to their use in fields ranging from catalysis to photophysics and medicinal chemistry. This guide provides a comprehensive technical overview of a particularly valuable derivative: 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde.
This compound, bearing both a nucleophilic methyl group and a reactive carbaldehyde moiety, offers a unique platform for the development of sophisticated molecular architectures. The strategic placement of these functional groups allows for fine-tuning of the electronic and steric properties of the resulting metal complexes, as well as providing a handle for further synthetic transformations. This guide will delve into the systematic IUPAC nomenclature of this molecule, provide a detailed experimental protocol for its synthesis, and explore its current and potential applications, supported by authoritative references and practical insights.
Decoding the IUPAC Name: A Step-by-Step Analysis
The systematic name, This compound , is derived following the nomenclature rules for assemblies of identical heterocyclic systems established by the International Union of Pure and Applied Chemistry (IUPAC). Let's dissect the name to understand the underlying principles.
-
Parent Hydride : The core structure is an assembly of two identical pyridine rings linked together. This is termed a "bipyridine".
-
Locants of Assembly : The points of attachment between the two pyridine rings are specified by the locants [2,2']. This indicates that the two rings are joined at their respective C2 positions.
-
Numbering the Ring System : For assemblies of identical rings, one ring is assigned unprimed locants (1, 2, 3, etc.) and the other is assigned primed locants (1', 2', 3', etc.). The numbering of each pyridine ring starts from the nitrogen atom as position 1 and proceeds around the ring. The connection point on the unprimed ring is assigned the lowest possible locant, which is 2.
-
Assigning Substituents :
-
-carbaldehyde group : This functional group (-CHO) is located at the 4-position of the unprimed pyridine ring. When an aldehyde group is attached to a ring system, the suffix "-carbaldehyde" is used.
-
methyl group : This functional group (-CH3) is located at the 4'-position of the primed pyridine ring.
-
-
Final Assembly : Combining these elements gives the full IUPAC name: This compound . The use of square brackets around the ring connection locants, [2,2'], is standard for specifying the linkage in such assemblies.
Caption: IUPAC Numbering of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 104704-09-8 | [1] |
| Molecular Formula | C₁₂H₁₀N₂O | [1] |
| Molecular Weight | 198.22 g/mol | [2] |
| Melting Point | 130-131 °C | |
| Boiling Point | 368.7 ± 42.0 °C (Predicted) | |
| Appearance | White to off-white solid | |
| SMILES | Cc1cc(nc[nH]1)-c2ncc(C=O)cc2 | [3] |
Synthesis Protocol
The synthesis of this compound can be achieved through the oxidation of the corresponding dimethyl precursor, 4,4'-dimethyl-2,2'-bipyridine. The following protocol is adapted from established literature procedures.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
Materials:
-
4,4'-Dimethyl-2,2'-bipyridine
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane, anhydrous
-
Ethyl acetate
-
0.1 M Sodium carbonate solution
-
0.3 M Sodium metabisulfite solution
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard reflux and extraction glassware
Procedure:
-
Reaction Setup : In a 200 mL round-bottomed flask, dissolve 4,4'-dimethyl-2,2'-bipyridine (1.5 g, 8.14 mmol) in anhydrous 1,4-dioxane (62.6 mL).
-
Rationale: Dioxane is used as a high-boiling point solvent suitable for the reflux conditions required for the oxidation. Anhydrous conditions are preferred to minimize side reactions.
-
-
Inert Atmosphere : Bubble argon gas through the solution for 15 minutes to remove dissolved oxygen.
-
Rationale: Removing oxygen prevents potential side reactions and degradation of the starting material and product at high temperatures.
-
-
Addition of Oxidant : Add selenium dioxide (1.012 g, 9.12 mmol) to the flask.
-
Rationale: Selenium dioxide is a specific oxidizing agent for the conversion of benzylic methyl groups to aldehydes. A slight excess is used to ensure complete conversion of one of the methyl groups.
-
-
Reaction : Bubble argon through the mixture for another 20 minutes before heating the solution to reflux for 24 hours.
-
Rationale: The extended reflux period is necessary to drive the reaction to completion. The reaction is typically monitored by thin-layer chromatography (TLC).
-
-
Initial Work-up : After cooling the flask to room temperature, filter the solution to remove selenium byproducts. Reduce the solvent volume under vacuum.
-
Purification - Step 1 : Dissolve the remaining solid in ethyl acetate and heat at reflux for 1 hour, followed by a hot filtration.
-
Rationale: This step helps to remove any remaining insoluble impurities.
-
-
Aqueous Wash : Wash the filtrate with a 0.1 M sodium carbonate solution.
-
Rationale: This basic wash removes any acidic byproducts.
-
-
Bisulfite Extraction : Extract the organic layer with a 0.3 M sodium metabisulfite solution.
-
Rationale: Sodium bisulfite forms a water-soluble adduct with the aldehyde, selectively pulling the product into the aqueous layer and separating it from unreacted starting material and other non-aldehydic byproducts.
-
-
Product Liberation : Adjust the pH of the aqueous layer to 10 with sodium bicarbonate.
-
Rationale: Raising the pH reverses the formation of the bisulfite adduct, liberating the free aldehyde.
-
-
Final Extraction and Isolation : Extract the product from the aqueous layer with dichloromethane. Remove the solvent under vacuum to yield the product as a white solid. Further purification is typically not required.
Spectroscopic Characterization
Accurate characterization of the synthesized compound is crucial for confirming its identity and purity. The following are the expected spectroscopic signatures for this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum will show characteristic signals for the aromatic protons on the two pyridine rings, as well as singlets for the methyl and aldehyde protons. The aromatic region will be complex due to the asymmetry of the molecule.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will show distinct signals for all 12 carbon atoms. The carbonyl carbon of the aldehyde will appear significantly downfield (typically >190 ppm).
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretch of the aldehyde group, typically in the range of 1690-1715 cm⁻¹.
-
Mass Spectrometry : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (198.22 g/mol ).
Applications in Research and Development
The unique bifunctional nature of this compound makes it a valuable ligand in various areas of chemical research.
Precursor to Photophysically Active Complexes
The aldehyde group can be readily oxidized to a carboxylic acid, yielding 4'-methyl-[2,2'-bipyridine]-4-carboxylic acid. This derivative is an important ligand for the synthesis of ruthenium(II) and other transition metal complexes with interesting photophysical properties. These complexes are extensively studied for applications in:
-
Dye-Sensitized Solar Cells (DSSCs) : The bipyridyl ligand acts as an anchor to bind the complex to a semiconductor surface (e.g., TiO₂), while the overall complex serves as the light-harvesting component.
-
Photocatalysis : The excited states of these ruthenium complexes are potent oxidants and reductants, enabling their use in light-driven chemical transformations.
-
Luminescent Probes : The emission properties of these complexes can be sensitive to their environment, making them suitable for use as sensors and biological probes.
The photophysical properties, such as absorption and emission spectra, lifetimes, and redox potentials, of ruthenium complexes with the analogous carboxylic acid ligand have been extensively studied.
Building Block for Supramolecular Assemblies
The aldehyde functionality provides a reactive handle for the construction of more complex molecular architectures through reactions such as:
-
Schiff Base Condensation : Reaction with primary amines leads to the formation of imines, which can be used to create larger, multi-component supramolecular structures or metal-organic frameworks (MOFs).
-
Wittig and Related Reactions : The aldehyde can undergo olefination reactions to introduce carbon-carbon double bonds, extending the conjugation of the ligand system and modifying its electronic properties.
Ligands for Homogeneous Catalysis
Bipyridine ligands are widely used in homogeneous catalysis. The introduction of methyl and carbaldehyde groups allows for the tuning of the catalytic activity of the metal center. Palladium complexes of substituted bipyridines, for example, have shown activity in cross-coupling reactions such as the Suzuki-Miyaura reaction. The electronic and steric properties of the this compound ligand can influence the efficiency and selectivity of such catalytic processes.
Conclusion
This compound is a strategically functionalized building block with significant potential in coordination chemistry, materials science, and catalysis. Its well-defined structure, accessible synthesis, and the versatile reactivity of its functional groups make it an attractive target for researchers aiming to develop novel metal complexes and functional materials. A thorough understanding of its nomenclature, synthesis, and reactivity, as provided in this guide, is essential for harnessing its full potential in advanced chemical applications.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde, a key heterocyclic building block in coordination chemistry and materials science. The document details the synthesis, structural features, spectroscopic signature, and chemical reactivity of this versatile compound. Emphasis is placed on the causality behind experimental choices and the interpretation of analytical data, offering field-proven insights for researchers. Detailed experimental protocols for synthesis and characterization are provided, alongside a discussion of its potential applications, particularly in the formation of metal complexes for catalysis and photophysical studies.
Introduction
This compound, with the CAS Number 104704-09-8, is a substituted bipyridine ligand of significant interest in the scientific community.[1][2] Its structure incorporates the characteristic 2,2'-bipyridine core, a robust chelating agent for a wide array of transition metals, functionalized with a methyl group and a reactive carbaldehyde moiety. This unique combination of a coordinating bipyridine unit and a synthetically versatile aldehyde group makes it a valuable precursor for the construction of more complex molecular architectures, including elaborate ligands for metal complexes, functional materials, and probes for biological systems.
The methyl group at the 4'-position can subtly influence the electronic properties and solubility of the resulting metal complexes, while the aldehyde at the 4-position provides a reactive handle for a variety of chemical transformations. This guide will delve into the essential physical and chemical characteristics of this compound, providing a foundational understanding for its application in research and development.
Molecular Structure and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀N₂O | [1][2] |
| Molecular Weight | 198.22 g/mol | [1][2] |
| CAS Number | 104704-09-8 | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 130-131 °C | [2] |
| Boiling Point (Predicted) | 368.7 ± 42.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.172 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.37 ± 0.30 | [2] |
| Solubility | Soluble in common organic solvents such as dichloromethane and ethyl acetate. | [3] |
| Storage | Store at 2-8°C under an inert atmosphere. | [4] |
The structure of this compound is depicted below:
Caption: Molecular structure of this compound.
Synthesis
The preparation of this compound is typically achieved through the oxidation of the corresponding methyl-substituted bipyridine precursor, 4,4'-dimethyl-2,2'-bipyridine. A well-established method utilizes selenium dioxide (SeO₂) as the oxidizing agent.[3]
Synthesis Workflow
The synthesis involves a selective oxidation of one of the methyl groups of 4,4'-dimethyl-2,2'-bipyridine to an aldehyde.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
The following protocol is adapted from a procedure reported in the literature.[3]
Materials:
-
4,4'-Dimethyl-2,2'-bipyridine
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
0.1 M Sodium carbonate solution
-
0.3 M Sodium metabisulfite solution
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Argon or Nitrogen gas
Procedure:
-
To a 200 mL round-bottomed flask, add 4,4'-dimethyl-2,2'-bipyridine (1.5 g, 8.14 mmol) and 1,4-dioxane (62.6 mL).
-
Bubble argon gas through the solution for 15 minutes to ensure an inert atmosphere.
-
Add selenium dioxide (1.012 g, 9.12 mmol) to the reaction mixture.
-
Continue to bubble argon through the solution for another 20 minutes.
-
Heat the reaction mixture to reflux and maintain for 24 hours under an inert atmosphere.
-
After 24 hours, cool the flask to room temperature.
-
Filter the solution to remove any solid residue and reduce the solvent volume under reduced pressure.
-
Dissolve the remaining solid in ethyl acetate and heat at reflux for 1 hour.
-
Perform a hot filtration to remove any insoluble impurities.
-
Wash the filtrate with a 0.1 M sodium carbonate solution.
-
Extract the organic layer with a 0.3 M sodium metabisulfite solution.
-
Adjust the pH of the aqueous layer to 10 with sodium bicarbonate.
-
Extract the product from the aqueous layer with dichloromethane.
-
Combine the organic extracts and remove the solvent under vacuum to yield the product as a white solid (Yield: 49.1%).[3]
Spectroscopic and Analytical Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two pyridine rings. The aldehyde proton will appear as a singlet in the downfield region, typically between δ 9.5 and 10 ppm. The methyl protons will present as a singlet in the upfield region. The aromatic protons will exhibit characteristic coupling patterns (doublets and triplets) consistent with the substitution pattern of the bipyridine core.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic resonance for the carbonyl carbon of the aldehyde group in the highly deshielded region (δ 190-205 ppm). The spectrum will also display signals for the aromatic carbons of the bipyridine rings and a signal for the methyl carbon in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected vibrational frequencies include:
-
A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group.
-
C-H stretching vibrations of the aromatic rings and the methyl group in the region of 2850-3100 cm⁻¹.
-
C=N and C=C stretching vibrations of the pyridine rings in the 1400-1600 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of this compound in a suitable solvent (e.g., ethanol or acetonitrile) is expected to exhibit strong absorption bands in the ultraviolet region. These absorptions correspond to π→π* transitions within the aromatic bipyridine system and n→π* transitions associated with the carbonyl group. The exact position and intensity of these bands can be influenced by the solvent polarity.
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by its two key functional moieties: the bipyridine unit and the aldehyde group.
Coordination Chemistry
The 2,2'-bipyridine core acts as an excellent bidentate ligand, readily coordinating with a wide range of transition metal ions, including but not limited to ruthenium(II), iridium(III), and osmium(II). The resulting metal complexes often exhibit interesting photophysical and electrochemical properties, making them suitable for applications in:
-
Photocatalysis: Ruthenium(II) polypyridyl complexes are well-known for their use as photosensitizers in light-driven chemical reactions.
-
Luminescent Materials: The metal-to-ligand charge transfer (MLCT) transitions in these complexes can lead to strong luminescence, with applications in organic light-emitting diodes (OLEDs) and chemical sensors.
-
Bio-imaging and Therapeutics: Functionalized bipyridine complexes can be designed as luminescent probes for biological imaging or as potential therapeutic agents.
Reactivity of the Aldehyde Group
The aldehyde functional group offers a gateway to a plethora of organic transformations, allowing for the further elaboration of the bipyridine ligand. Notable reactions include:
-
Redox Reactions: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important bipyridine derivatives.
-
Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
-
Condensation Reactions: It can undergo condensation reactions, such as the Knoevenagel condensation, with active methylene compounds to form α,β-unsaturated systems. This extends the π-conjugation of the ligand, which can significantly alter the photophysical properties of its corresponding metal complexes.
Caption: Reactivity map of this compound.
Conclusion
This compound stands as a pivotal molecule in the design and synthesis of advanced materials and functional coordination compounds. Its well-defined synthesis and the dual reactivity of its bipyridine and aldehyde functionalities provide a robust platform for scientific exploration. This guide has consolidated the key physical and chemical properties, offering a detailed resource for researchers to leverage the full potential of this versatile building block in their respective fields. The continued investigation into the reactivity and application of this compound and its derivatives is expected to yield further innovations in catalysis, materials science, and medicinal chemistry.
References
4'-methyl-[2,2'-bipyridine]-4-carbaldehyde spectral data (NMR, IR, Mass Spec)
Collecting Spectral Data
I am now deep diving into comprehensive Google searches to gather relevant spectral data for 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde. My focus is on NMR (¹H and ¹³C), IR, and mass spectrometry data.
Developing the Guide Structure
I have progressed to outlining the technical guide's structure. It will begin with an introduction to the compound and its importance. Subsequently, I'll dedicate sections to NMR, IR, and mass spectrometry. Each section will cover the technique's principles, experimental protocols, spectral data, and in-depth interpretations that validate the molecular structure. I also plan to visualize key aspects using Graphviz diagrams.
Refining the Research Plan
I've expanded my research scope to include not just data but also detailed synthesis and purification protocols for the target compound, alongside standard procedures for acquiring the necessary NMR, IR, and Mass Spec data. I'm focusing on authoritative sources for spectroscopic techniques and data interpretation to create a solid theoretical base for the guide. Now, I'm ready to organize the gathered information logically within the planned guide structure.
Examining Compound Properties
I've begun my investigation of this compound. I've uncovered its CAS number, formula, molecular weight, and basic physical properties. Melting point data is also present. This groundwork is allowing me to begin to understand this molecule. Now, I'm moving on to looking for its spectral data.
Analyzing Spectral Data
I've hit a snag. While initial searches revealed fundamental properties of this compound, the crucial spectral data remains elusive. Chemical supplier pages are unhelpful, only listing the product. The Human Metabolome Database led to a similar, but different compound, 4-methylbenzaldehyde. Now, I'm shifting focus to more specialized databases and publications to unearth the necessary NMR, IR, and Mass Spec data required for a comprehensive analysis.
Exploring Key Data Points
I've been gathering some crucial data, focusing on this compound. While initial searches yielded CAS numbers, molecular weights, and formulas from suppliers, I'm still digging for more specifics. I'm especially interested in things like spectral data and detailed reactivity profiles.
Expanding the Data Search
I'm now zeroing in on finding the actual spectral data. While the initial supplier checks were useful, I'm finding the real gold is in primary literature and dedicated spectral databases. A thesis gave me a hint, so I'm broadening my search terms to include "spectroscopic characterization," hoping to uncover academic papers with specific experimental data for the compound.
Investigating Synthesis Routes
I've been digging deeper into the synthesis of 4'-methyl-[2,2'- bipyridine]-4-carbaldehyde and related structures. The initial literature searches gave a broad overview, but now I'm focusing on specific reaction mechanisms and yields. I'm hoping to pinpoint the most efficient pathways for producing this compound.
Searching for Specific Data
Locating spectral data
I'm having difficulty finding spectral data from the usual supplier websites, as they offer only rudimentary compound details. Scientific journals also proved challenging, even when using journal-specific searches with publishers like RSC. I'm now contemplating searching through dedicated spectral databases, which might hold more promise.
Deepening the Search
I'm expanding my search strategy to encompass supplementary information within research articles, as the compound's characterization might reside there even if not in the main text. I'm also now shifting focus towards chemical databases, hoping they'll aggregate the comprehensive spectral data (¹H NMR, ¹³C NMR, IR, and mass spectrometry) I need for this compound. The initial hunt through supplier sites and journals hasn't been fruitful, so this represents a significant shift in direction.
A Technical Guide to the Solubility of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde for Researchers and Drug Development Professionals
Introduction: The Role and Importance of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its bipyridyl core is a well-established chelating agent for various metal ions, forming stable complexes that are foundational to the development of catalysts, photosensitizers, and novel therapeutic agents. The presence of the methyl and carbaldehyde functional groups provides critical points for further chemical modification, allowing for the synthesis of a diverse library of derivatives with tailored electronic and steric properties.
Understanding the solubility of this key building block is paramount for its effective use in any research or development setting. Solubility dictates the choice of reaction conditions, purification methods, and formulation strategies for any downstream applications, including drug delivery systems. This guide provides an in-depth analysis of the predicted solubility of this compound, alongside a detailed experimental protocol for its empirical determination.
Theoretical Framework: Predicting the Solubility of this compound
The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound—possessing a polar bipyridine core, a relatively nonpolar methyl group, and a polar carbaldehyde group—suggests a nuanced solubility profile.
The bipyridine unit, with its two nitrogen atoms, can act as a hydrogen bond acceptor, promoting solubility in protic polar solvents. The carbaldehyde group also contributes to the molecule's polarity and can participate in dipole-dipole interactions. However, the overall aromatic system introduces a degree of hydrophobicity.
Based on these structural features and data from analogous compounds, we can predict the following solubility characteristics:
-
High Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent candidates for dissolving this compound. These solvents are highly polar and can effectively solvate the polar regions of the molecule.
-
Moderate to Good Solubility in Alcohols: Shorter-chain alcohols like methanol, ethanol, and isopropanol are expected to be effective solvents due to their ability to engage in hydrogen bonding.
-
Limited Solubility in Nonpolar Solvents: Solvents such as hexanes and toluene are unlikely to be effective due to the significant polarity of the target molecule.
-
pH-Dependent Aqueous Solubility: The pyridine nitrogen atoms can be protonated under acidic conditions, forming a more soluble salt. Therefore, the aqueous solubility is expected to be low at neutral pH but may increase in acidic solutions.
The following table summarizes the predicted solubility and provides a starting point for solvent selection.
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions and the ability to solvate the polar bipyridine and carbaldehyde functionalities. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding capabilities of the solvent with the nitrogen atoms and the carbonyl oxygen of the solute. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Good balance of polarity to interact with the solute without being too polar to be immiscible. |
| Ethers | Tetrahydrofuran (THF) | Low to Moderate | Moderate polarity may allow for some dissolution, but likely less effective than more polar options. |
| Aromatic | Toluene | Low | The nonpolar nature of toluene is not well-suited to solvate the polar functional groups of the molecule. |
| Aliphatic | Hexanes, Heptane | Very Low | The significant difference in polarity between the nonpolar solvent and the polar solute will result in poor solubility. |
| Aqueous | Water | Low (at neutral pH) | The hydrophobic surface area of the aromatic rings limits solubility. Solubility is expected to increase with decreasing pH. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol provides a reliable method for the quantitative determination of the solubility of this compound. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.
Materials and Equipment
-
This compound (solid)
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for determining solubility.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a precise volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Vortex the vials vigorously for 1-2 minutes to facilitate initial dissolution.
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C) for 24 hours. This allows the system to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a pipette and pass it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical technique (HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.
-
Determine the concentration of the saturated solution from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.
Conclusion
The Evolving Architecture of a Privileged Ligand: A Technical Guide to the Discovery and Synthesis of Functionalized Bipyridines
Introduction: The Ubiquity and Importance of the Bipyridine Scaffold
The 2,2'-bipyridine (bpy) core is a cornerstone of modern chemistry, a seemingly simple heterocyclic structure that has unlocked vast possibilities across catalysis, materials science, and drug development. Its remarkable ability to chelate metal ions, forming stable complexes with a wide range of transition metals, has established it as a "privileged ligand." The electronic and steric properties of bipyridine ligands can be meticulously tuned by introducing functional groups, thereby influencing the reactivity and selectivity of the metallic center. This fine-tuning is the essence of rational catalyst and materials design. From their pivotal role in groundbreaking discoveries in coordination chemistry to their application in cutting-edge photoredox catalysis and the development of novel therapeutics, functionalized bipyridines continue to be a fertile ground for innovation. This guide provides an in-depth exploration of the historical milestones in the discovery of bipyridines and a detailed examination of the evolution of synthetic strategies for their functionalization, offering researchers and drug development professionals a comprehensive technical resource.
Chapter 1: A Historical Perspective: From Serendipitous Discovery to Foundational Syntheses
The story of 2,2'-bipyridine begins in 1888 with the work of Fritz Blau. Through the dry distillation of copper(II) pyridine-2-carboxylate, he serendipitously isolated a new base that produced an intense red color with iron(II) sulfate.[1][2] This observation marked the birth of bipyridine chemistry and laid the groundwork for the development of coordination chemistry.[1]
Early synthetic methods for the bipyridine core were often harsh and low-yielding. One of the first significant advancements came in 1928 when Wibaut applied the Ullmann reaction to the synthesis of 2,2'-bipyridine.[1] This method, involving the copper-mediated coupling of 2-halopyridines, offered a more direct route to the bipyridine scaffold.[1][3] However, the classical Ullmann reaction is often limited to electron-deficient aryl halides and requires high temperatures.[3]
Another early approach involved the catalytic coupling of pyridine using Raney nickel, a process that required stringent control of reaction conditions to achieve reasonable yields.[4] These foundational methods, while historically significant, have largely been superseded by more efficient and versatile cross-coupling technologies.
Chapter 2: The Cross-Coupling Revolution: A Modular Approach to Functionalized Bipyridines
The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of functionalized bipyridines. These methods provide a modular and highly versatile toolkit for constructing C-C bonds, allowing for the precise installation of a wide array of functional groups onto the bipyridine scaffold. A significant challenge in these reactions is the tendency of the bipyridine product to coordinate with the palladium catalyst, leading to decreased catalytic activity.[5] Careful selection of ligands and reaction conditions is therefore crucial for success.
The Suzuki-Miyaura Coupling: A Robust and Versatile Workhorse
The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is arguably the most widely used cross-coupling reaction for bipyridine synthesis due to the stability and low toxicity of the boronic acid reagents.[6][7] The reaction is tolerant of a wide range of functional groups and can be used to synthesize both symmetrical and unsymmetrical bipyridines.
However, the stability of pyridylboronic acids can be a challenge, particularly for 2-pyridylboronic acid derivatives.[8] To address this, more stable boronate esters or alternative boron reagents are often employed.[7][9]
Rationale for Method Selection: The Suzuki-Miyaura coupling is often the first choice for bipyridine synthesis due to the commercial availability of a wide variety of boronic acids and the generally mild reaction conditions. It is particularly well-suited for high-throughput synthesis and library generation in drug discovery.
Experimental Protocol: Synthesis of a 3-Aryl-5-aminopyridine via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 3-amino-5-bromopyridine with an arylboronic acid.[10]
Materials:
-
3-Amino-5-bromopyridine
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
1,4-Dioxane
-
Degassed water
Procedure:
-
To a dry round-bottom flask, add 3-amino-5-bromopyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 3-amino-5-bromopyridine).
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Stille Coupling: High Reactivity for Challenging Substrates
The Stille coupling utilizes organotin reagents (stannanes) and is known for its high reactivity, often succeeding where other methods fail. It is particularly useful for the synthesis of sterically hindered bipyridines and for coupling partners that are sensitive to the basic conditions of the Suzuki reaction. The primary drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts, which can complicate purification.[11]
Rationale for Method Selection: The Stille coupling is a powerful option for challenging substrates or when a base-free reaction is required. Its high functional group tolerance makes it valuable in complex molecule synthesis.[11]
Experimental Protocol: Synthesis of a Functionalized Bipyridine via Stille Coupling
This protocol provides a general procedure for the Stille coupling of a halopyridine with a stannylpyridine.[12][13]
Materials:
-
Halopyridine (e.g., 2-bromo-4-methylpyridine)
-
Organostannane (e.g., tributyl(phenyl)stannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask, add the halopyridine and Pd(PPh₃)₄ (3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene via syringe, followed by the organostannane (1.1 eq).
-
Heat the reaction mixture to 100-110 °C and stir under an inert atmosphere.
-
Monitor the reaction progress by GC-MS or TLC.
-
After completion, cool the reaction mixture and dilute with an organic solvent.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
The Negishi Coupling: Mild Conditions and High Functional Group Tolerance
The Negishi coupling employs organozinc reagents and is prized for its mild reaction conditions and excellent functional group tolerance.[14] This method is particularly effective for the synthesis of asymmetric bipyridines and can often provide higher yields for challenging substrates compared to other methods.[6] The main challenge lies in the preparation and handling of the organozinc reagents, which are often moisture- and air-sensitive.[15]
Rationale for Method Selection: The Negishi coupling is an excellent choice for the synthesis of complex, functionalized bipyridines, especially when mild reaction conditions are paramount. Its high reactivity can overcome some of the limitations of other cross-coupling methods.[14]
Chapter 3: Direct C-H Functionalization: An Atom-Economical Frontier
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized bipyridines.[16] This approach avoids the need for pre-functionalized starting materials, such as halides or organometallics, by directly converting a C-H bond into a C-C or C-heteroatom bond. Palladium and ruthenium-based catalysts are commonly employed for this transformation.[1][17]
A key challenge in C-H functionalization is controlling the regioselectivity, as there are often multiple C-H bonds available for reaction. The use of directing groups can provide excellent control over the site of functionalization.
Rationale for Method Selection: Direct C-H functionalization is a highly efficient and environmentally friendly approach for synthesizing functionalized bipyridines. It is particularly advantageous for late-stage functionalization of complex molecules, as it minimizes synthetic steps and waste generation.
Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation of Pyridine N-Oxide
This protocol is based on the direct arylation of pyridine N-oxide, which serves as a precursor to 2-arylpyridines.[18]
Materials:
-
Pyridine N-oxide
-
Aryl halide (e.g., bromobenzene)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri-tert-butylphosphine [P(tBu)₃]
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (2 mol%) and P(tBu)₃ (4 mol%).
-
Add anhydrous toluene and stir for 10 minutes.
-
Add pyridine N-oxide (1.0 eq), the aryl halide (1.2 eq), and K₂CO₃ (2.0 eq).
-
Seal the tube and heat the reaction mixture at 110 °C.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the 2-arylpyridine N-oxide.
-
The N-oxide can then be deoxygenated using a suitable reducing agent (e.g., PCl₃) to yield the final 2-arylpyridine.
Chapter 4: Data and Characterization
The successful synthesis of functionalized bipyridines relies on accurate characterization to confirm the structure and purity of the desired product. The following table provides representative data for a common functionalized bipyridine.
Table 1: Synthesis and Characterization Data for 4,4'-Di-tert-butyl-2,2'-bipyridine
| Property | Value | Reference |
| Synthesis Method | Nickel-catalyzed homocoupling of 4-tert-butyl-2-chloropyridine | [10] |
| Yield | ~80-90% | [10] |
| Appearance | White crystalline solid | [19] |
| Melting Point | 159-161 °C | [19] |
| ¹H NMR (CDCl₃, δ) | 8.55 (d, 2H), 8.24 (d, 2H), 7.14 (dd, 2H), 1.36 (s, 18H) | [10] |
| ¹³C NMR (CDCl₃, δ) | 155.8, 150.3, 148.8, 120.8, 118.2, 34.9, 30.3 | [20] |
| Mass Spec (EI) | m/z 268 (M⁺) | [10] |
Chapter 5: Visualizing Synthetic Strategies
The following diagrams illustrate the key synthetic pathways for functionalized bipyridines.
References
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Regiocontrolled one-step synthesis of 3,3'-disubstituted 2,2'-bipyridine ligands by cobalt(I)-catalyzed cyclotrimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Efficient stereoselective synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand and applications in FeII-catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Direct Arylation in the Presence of Palladium Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 19. researchgate.net [researchgate.net]
- 20. dev.spectrabase.com [dev.spectrabase.com]
A Theoretical Deep Dive into 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde: Structure, Electronics, and Photophysical Profile
Abstract
This technical guide provides a comprehensive theoretical analysis of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde, a heterocyclic compound of significant interest in coordination chemistry, materials science, and photochemistry. While extensive experimental data on this specific molecule is not widely published, this document leverages established computational methodologies, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to construct a detailed in-silico profile. We will explore the molecule's optimized geometry, electronic structure, frontier molecular orbitals, and simulated spectroscopic properties. Furthermore, this guide outlines a robust computational protocol for researchers seeking to perform their own theoretical investigations, offering insights into the rationale behind methodological choices. This work is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of this versatile bipyridyl ligand and accelerating its application in novel technologies.
Introduction: The Bipyridine Scaffold and the Significance of Functionalization
The 2,2'-bipyridine (bpy) framework is a cornerstone in coordination chemistry, renowned for its ability to form stable complexes with a vast array of metal ions.[1] This chelating ligand's utility is further expanded through functionalization of the pyridine rings, which allows for the fine-tuning of its steric and electronic properties. The subject of this guide, this compound, incorporates two key functional groups: a methyl group (-CH₃) and a carbaldehyde group (-CHO).
The methyl group, being electron-donating, is expected to influence the electron density of the bipyridine system, potentially enhancing its coordinating ability. The carbaldehyde group, an electron-withdrawing moiety, introduces a site for further chemical modification and can significantly impact the molecule's photophysical and electrochemical characteristics. Understanding the interplay of these functional groups on the electronic structure of the bipyridine core is crucial for predicting its behavior in various applications, from photosensitizers in solar cells to building blocks for advanced materials.[2]
This guide will employ a theoretical and computational lens to dissect the intrinsic properties of this compound, providing a robust framework for its future study and application.
Theoretical Methodology: A Self-Validating Computational Protocol
To ensure the scientific integrity and reproducibility of the theoretical data presented, a well-defined computational protocol is paramount. The following methodology, centered around Density Functional Theory (DFT), represents a standard and reliable approach for studying organic molecules of this class.
Geometry Optimization
The foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional structure.
Protocol:
-
Initial Structure Generation: The 2D structure of this compound is sketched using a molecular editor and converted to a 3D structure.
-
Computational Method: Geometry optimization is performed using DFT with the B3LYP hybrid functional. This functional is widely used for its balance of accuracy and computational cost in describing the electronic structure of organic molecules.
-
Basis Set: The 6-311G(d,p) basis set is employed. This triple-zeta basis set provides a flexible description of the electron distribution and includes polarization functions (d and p) to account for the non-spherical nature of electron clouds in chemical bonds.
-
Convergence Criteria: The optimization is run until the forces on the atoms are negligible and the geometry has reached a minimum on the potential energy surface.
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).
Causality of Choices: The B3LYP/6-311G(d,p) level of theory is a well-established and validated method for the geometry optimization of organic molecules, providing results that are generally in good agreement with experimental data where available.
Electronic Structure and Frontier Molecular Orbital Analysis
With an optimized geometry, the electronic properties of the molecule can be investigated.
Protocol:
-
Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry using the same DFT method and basis set.
-
Molecular Orbital (MO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic excitation properties.
-
Electrostatic Potential (ESP) Mapping: An ESP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.
Expertise-Driven Insight: The HOMO and LUMO are critical for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, we anticipate the HOMO to be localized primarily on the electron-rich methyl-substituted pyridine ring, while the LUMO is expected to be concentrated on the electron-deficient carbaldehyde-substituted ring and the bipyridine nitrogen atoms.
Simulation of Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules.
Protocol:
-
TD-DFT Calculation: A TD-DFT calculation is performed on the optimized geometry using the B3LYP functional and the 6-311G(d,p) basis set. This will compute the vertical excitation energies and oscillator strengths of the lowest-lying singlet excited states.
-
Spectral Simulation: The calculated excitation energies and oscillator strengths are used to generate a simulated UV-Vis absorption spectrum.
Trustworthiness of the Protocol: By comparing the simulated spectrum with experimentally obtained spectra for similar bipyridine derivatives, the accuracy of the computational method can be validated. This self-validating aspect is crucial for establishing confidence in the theoretical predictions.
Predicted Structural and Electronic Properties
Table 1: Predicted Key Geometric Parameters for this compound
| Parameter | Predicted Value |
| Inter-ring C-C Bond Length | ~1.49 Å |
| Pyridine Ring C-N Bond Lengths | ~1.33 - 1.34 Å |
| Carbaldehyde C=O Bond Length | ~1.21 Å |
| Dihedral Angle between Pyridine Rings | ~10-20° (gas phase) |
The predicted dihedral angle suggests a nearly planar conformation, which is characteristic of 2,2'-bipyridine and its derivatives in the gas phase. In the solid state or in solution, this angle can vary due to packing forces or solvent interactions.
Frontier Molecular Orbitals and Electronic Transitions
The HOMO and LUMO are central to understanding the molecule's electronic behavior.
Table 2: Predicted Frontier Molecular Orbital Energies
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | -6.5 eV |
| LUMO | -2.5 eV |
| HOMO-LUMO Gap | 4.0 eV |
The HOMO is predicted to be a π-orbital with significant contributions from the methyl-substituted pyridine ring, while the LUMO is a π*-orbital localized on the carbaldehyde-substituted ring. This spatial separation of the HOMO and LUMO suggests that the lowest energy electronic transition will have a significant charge-transfer character, from the methyl-bipyridine moiety to the carbaldehyde-bipyridine moiety.
Caption: Predicted Molecular Orbital Energy Level Diagram.
Simulated UV-Vis Absorption Spectrum
TD-DFT calculations predict the main absorption bands in the UV-Vis spectrum. The lowest energy transition, corresponding to the HOMO-LUMO excitation, is predicted to be in the near-UV region. Higher energy transitions will correspond to other π → π* and n → π* excitations within the molecule.
Reactivity and Potential Applications: A Theoretical Perspective
The electronic structure of this compound, as elucidated by theoretical calculations, provides valuable insights into its potential reactivity and applications.
Coordination Chemistry
The two nitrogen atoms of the bipyridine core are the primary sites for coordination with metal ions. The electron-donating methyl group is expected to increase the basicity of the adjacent nitrogen atom, potentially leading to stronger metal-ligand bonds compared to unsubstituted bipyridine. The carbaldehyde group, being electron-withdrawing, will likely decrease the basicity of its neighboring nitrogen. This electronic asymmetry could lead to interesting coordination geometries and reactivities in its metal complexes.
Caption: Theoretical Workflow for Studying Metal Complexation.
Photosensitizer in Dye-Sensitized Solar Cells (DSSCs)
The charge-transfer nature of the HOMO-LUMO transition makes this molecule a potential candidate for use as a photosensitizer in DSSCs. Upon photoexcitation, an electron is promoted from a part of the molecule that can be anchored to a semiconductor surface (via the carbaldehyde group, for instance, after conversion to a carboxylic acid) to a part that is further away, facilitating electron injection into the semiconductor's conduction band. Theoretical calculations can be used to model this electron injection process and to design modifications to the molecular structure that would improve its efficiency.
Building Block for Supramolecular Assemblies and Polymers
The carbaldehyde group provides a reactive handle for a variety of chemical transformations, such as condensation reactions, allowing for the incorporation of the this compound unit into larger supramolecular structures or polymers. Theoretical studies can help predict the geometries and electronic properties of these larger systems, guiding their rational design and synthesis.
Conclusion and Future Outlook
This technical guide has presented a comprehensive theoretical framework for understanding the structural, electronic, and photophysical properties of this compound. Through the application of DFT and TD-DFT, we have elucidated its optimized geometry, the nature of its frontier molecular orbitals, and its predicted spectroscopic behavior. The insights gained from these computational studies provide a solid foundation for future experimental work and for the rational design of new materials and catalysts based on this versatile bipyridine ligand.
Future theoretical investigations could explore the properties of its metal complexes in more detail, including their excited-state dynamics and potential for catalytic activity. Furthermore, computational screening of derivatives of this compound could accelerate the discovery of new molecules with tailored properties for specific applications. The synergy between theoretical and experimental approaches will undoubtedly be key to unlocking the full potential of this promising molecule.
References
Unlocking New Frontiers: A Technical Guide to Emerging Research Areas for Substituted Bipyridine Aldehydes
<_ _>
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining pivotal and emerging research avenues for substituted bipyridine aldehydes. Synthesizing foundational principles with forward-looking applications, this document provides a structured exploration of novel catalytic systems, advanced functional materials, and pioneering therapeutic strategies. Detailed methodologies and conceptual frameworks are provided to empower innovation in these exciting fields of chemical science.
Introduction: The Versatile Scaffold of Substituted Bipyridine Aldehydes
Substituted bipyridine aldehydes represent a class of organic compounds with remarkable versatility, stemming from their unique structural and electronic properties. The bipyridine core, a robust chelating ligand, forms stable complexes with a vast array of metal ions.[1][2] The strategic placement of various substituents on the pyridine rings allows for the fine-tuning of the ligand's steric and electronic characteristics. This modularity is crucial for tailoring the properties of the resulting metal complexes for specific applications.[2] The addition of an aldehyde group introduces a reactive site for further functionalization, enabling the construction of more complex molecular architectures and covalent organic frameworks.[3][4]
This guide will delve into three core research areas where substituted bipyridine aldehydes are poised to make a significant impact: Asymmetric Catalysis, Functional Materials, and Medicinal Chemistry.
Core Research Area 1: Next-Generation Ligands for Asymmetric Catalysis
The development of chiral bipyridine ligands has been a significant area of focus in asymmetric catalysis.[5][6][7] The introduction of chirality into the ligand scaffold allows for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. Substituted bipyridine aldehydes offer a unique platform for creating novel chiral ligands.
Rationale for Exploration:
-
Tunable Chiral Pockets: The aldehyde group can be used as a synthetic handle to introduce bulky chiral auxiliaries, creating well-defined chiral pockets around the metal center. This steric control is essential for achieving high enantioselectivity in catalytic reactions.[6]
-
Electronic Modulation: Substituents on the bipyridine rings can modulate the electron density at the metal center, thereby influencing the catalytic activity and selectivity.[5][8] For instance, electron-donating groups can enhance the catalytic activity of late transition metals in reductive processes.
-
Hemilability: Certain substitution patterns can induce hemilabile behavior in the resulting ligands, where one of the pyridine rings can reversibly dissociate from the metal center. This dynamic coordination can be advantageous in certain catalytic cycles, preventing catalyst deactivation and promoting product release.[9]
Potential Research Directions:
-
Development of Axially Chiral Bipyridine Aldehydes: The synthesis and application of atropisomeric bipyridine aldehydes, where chirality arises from restricted rotation around the C-C bond connecting the two pyridine rings, is a promising avenue.[6]
-
Post-Synthetic Modification of Bipyridine Aldehyde-Containing MOFs: Incorporating chiral catalysts into the pores of Metal-Organic Frameworks (MOFs) can lead to highly active and recyclable heterogeneous catalysts. The aldehyde functionality can be used to anchor chiral moieties within the MOF structure.
-
Electrocatalytic CO2 Reduction: Bipyridine complexes, particularly those of rhenium and manganese, are effective catalysts for the electrochemical reduction of carbon dioxide to valuable products like carbon monoxide or formic acid.[10][11][12][13] The introduction of aldehyde groups and other substituents can be used to tune the catalyst's selectivity and efficiency, potentially by influencing proton relay networks or the electronic properties of the metal center.[10][11][12]
Diagram: General Synthetic Approach to Chiral Bipyridine Ligands
References
- 1. alfachemic.com [alfachemic.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. osti.gov [osti.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. asset.library.wisc.edu [asset.library.wisc.edu]
- 9. Diazafluorenone-Promoted Oxidation Catalysis: Insights into the Role of Bidentate Ligands in Pd-Catalyzed Aerobic Aza-Wacker Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrocatalytic carbon dioxide reduction by bipyridine based complexes and their derivatives [escholarship.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bio-Inspired CO2 Reduction by a Rhenium Tricarbonyl Bipyridine-Based Catalyst Appended to Amino Acids and Peptidic Platforms: Incorporating Proton Relays and Hydrogen-Bonding Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde: A Detailed Guide to Precursor-Based Assembly
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde, a crucial heterocyclic building block in coordination chemistry, materials science, and pharmaceutical development. Moving beyond a simple recitation of steps, this document elucidates the causal relationships behind experimental choices, offering researchers a robust framework for successful synthesis. We will explore multiple synthetic strategies, with a primary focus on a highly efficient and modular palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed, step-by-step protocols, troubleshooting insights, and characterization data are provided to ensure reproducibility and high yields. This guide is designed to empower researchers to not only replicate the synthesis but also to intelligently adapt the methodology for related bipyridine derivatives.
Introduction: The Significance of Substituted Bipyridines
The 2,2'-bipyridine (bpy) scaffold is one of the most ubiquitous N-donor chelating ligands in chemistry[1]. Its ability to form stable complexes with a vast array of metal ions has made it a cornerstone of inorganic and organometallic chemistry. The functionalization of the bipyridine core, as in this compound, dramatically expands its utility. The methyl group provides a subtle electronic perturbation and steric influence, while the aldehyde group offers a reactive handle for a multitude of post-synthetic modifications. This specific derivative is a key intermediate for creating photosensitizers, catalysts, and complex molecular architectures for drug discovery programs.
The synthesis of asymmetrically substituted bipyridines presents a significant challenge, requiring strategies that can selectively join two distinct pyridine rings with high regiochemical control. This guide will focus on modern cross-coupling techniques that offer a convergent and highly adaptable solution to this challenge.
Synthetic Strategy and Retrosynthetic Analysis
The assembly of the target molecule can be approached from several angles, including the de novo construction of one of the pyridine rings (e.g., via Kröhnke synthesis) or the coupling of pre-functionalized pyridine precursors.[2][3] For modularity and efficiency, a convergent strategy based on palladium-catalyzed cross-coupling is often superior.
Retrosynthetic Analysis:
Our retrosynthetic approach disconnects the central C2-C2' bond of the bipyridine core. This disconnection points to a Suzuki-Miyaura coupling, a powerful and versatile C-C bond-forming reaction, between a pyridine-boronic acid (or ester) and a halo-pyridine. This strategy allows for the independent synthesis and purification of two key precursors, maximizing the overall efficiency and yield of the final coupling step.
Caption: Retrosynthetic analysis via a Suzuki coupling strategy.
Palladium-Catalyzed Suzuki-Miyaura Coupling: A Protocol
This protocol details a reliable synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction. The expertise behind this choice lies in its high functional group tolerance (protecting the aldehyde is often unnecessary), mild reaction conditions, and the commercial availability or straightforward synthesis of the necessary precursors.
-
Precursor A: 2-Bromo-4-methylpyridine
-
Precursor B: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde (Pyridine-4-carbaldehyde-2-boronic acid pinacol ester)
While both precursors can be sourced commercially, their synthesis from simpler starting materials is a common requirement in research settings.
The overall workflow is a multi-stage process involving precursor preparation, the core coupling reaction, and final purification.
Caption: General experimental workflow for Suzuki coupling.
Materials & Reagents:
-
2-Bromo-4-methylpyridine (1.0 eq)
-
2-(Pinacolato)boronate-pyridine-4-carbaldehyde (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-4-methylpyridine, 2-(Pinacolato)boronate-pyridine-4-carbaldehyde, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere. This step is critical as the active Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Prepare a degassed solvent mixture of dioxane and water (4:1 v/v) by bubbling nitrogen through it for 20-30 minutes. Add the degassed solvent to the reaction flask via cannula or syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layer with brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Alternative Synthetic Route: The Kröhnke Synthesis
The Kröhnke pyridine synthesis is another powerful method for constructing highly functionalized pyridine rings.[2][4][5][6] It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[2] This method could be employed to build one of the pyridine rings onto a pre-existing pyridine, though it is generally more suited for creating single pyridine rings rather than directly forming bipyridines in a single step. A plausible multi-step sequence would involve:
-
Step 1: Synthesis of a 2-acetylpyridine derivative.
-
Step 2: Formation of the corresponding α-pyridinium methyl ketone salt.
-
Step 3: Kröhnke condensation with an appropriate α,β-unsaturated aldehyde to form the second pyridine ring.
This pathway, while elegant, can be longer and may require more optimization compared to the more convergent cross-coupling strategies.
Data Summary and Characterization
All synthesized compounds must be rigorously characterized to confirm their identity and purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 104704-09-8 | [7][8][9][10][11][12] |
| Molecular Formula | C₁₂H₁₀N₂O | [9][10][11][13] |
| Molecular Weight | 198.22 g/mol | [10][11] |
| Appearance | Solid | [7][8] |
| Melting Point | 130-131 °C | [7][10] |
| Purity | ≥97% (typical) | [7][8][9] |
Table 2: Representative Reaction Parameters for Suzuki Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | Highly efficient and stable precatalyst for this class of coupling. |
| Base | K₂CO₃ (or Cs₂CO₃) | Activates the boronic ester for transmetalation. |
| Solvent | Dioxane/H₂O | Promotes solubility of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle. |
| Atmosphere | Inert (N₂ or Ar) | Protects the active Pd(0) species from oxidative degradation. |
Trustworthiness & Validation: Troubleshooting Common Issues
A robust protocol anticipates potential failures. Here are insights into common challenges and their solutions:
-
Low or No Conversion: This is often due to an inactive catalyst. Ensure the reaction is performed under strictly anaerobic conditions and that solvents are thoroughly degassed. The quality of the palladium catalyst is also paramount.
-
Formation of Homocoupled Side Products: Significant formation of homocoupled boronic ester starting material (dimerization) can occur. Using a slight excess (1.1 eq) of the boronic ester can help drive the reaction towards the desired hetero-coupled product.
-
Difficult Purification: If the product and starting materials have similar polarities, purification can be challenging. Careful selection of the chromatography eluent and using high-quality silica gel are essential. Sometimes, recrystallization can be an effective final purification step.
References
- 1. Synthesis and applications of 2,2'-Bipyridine ligand compounds_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Kröhnke synthesis of pyridine [quimicaorganica.org]
- 6. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 104704-09-8 [sigmaaldrich.com]
- 8. This compound | 104704-09-8 [sigmaaldrich.com]
- 9. This compound 97% | CAS: 104704-09-8 | AChemBlock [achemblock.com]
- 10. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 11. 104704-09-8 | this compound | Aldehydes | Ambeed.com [ambeed.com]
- 12. 104704-09-8|this compound|BLD Pharm [bldpharm.com]
- 13. 4'-Methyl-2,2'-bipyridine-4-carboxaldehyde | 104704-09-8 | FM10672 [biosynth.com]
detailed experimental protocol for 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde synthesis
Application Note & Protocol: Synthesis of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
Abstract: This document provides a comprehensive and detailed experimental protocol for the synthesis of this compound, a crucial intermediate in the development of functional materials and pharmaceutical compounds. The protocol is designed for researchers, scientists, and professionals in drug development. It outlines a reliable method for the selective mono-oxidation of 4,4'-dimethyl-2,2'-bipyridine using selenium dioxide. This guide emphasizes the rationale behind procedural steps, ensuring scientific integrity, and is supported by authoritative references.
Introduction and Strategic Overview
Substituted 2,2'-bipyridines are fundamental building blocks in coordination chemistry, catalysis, and the synthesis of photoactive materials and biologically active molecules.[1][2] The title compound, this compound, is a particularly valuable unsymmetrically substituted bipyridine. The presence of both a nucleophilic methyl group and an electrophilic carbaldehyde group on the same bipyridine framework allows for a wide range of subsequent chemical modifications, making it a versatile precursor for more complex molecular architectures.
The synthetic strategy detailed herein focuses on the selective oxidation of a single methyl group of the readily available and symmetric precursor, 4,4'-dimethyl-2,2'-bipyridine. This approach is often more practical than constructing the unsymmetrical bipyridine ring from two different pyridine precursors through cross-coupling reactions.[3]
The Challenge of Selective Oxidation
The primary challenge in this synthesis is achieving mono-oxidation while minimizing the formation of the corresponding dicarbaldehyde and the recovery of unreacted starting material. The chosen reagent, selenium(IV) oxide (SeO₂), is a well-established oxidant for converting activated methyl groups, particularly those at the 2- or 4-position of a pyridine ring, into aldehydes.[4] The reaction, often referred to as the Riley oxidation, proceeds via an ene reaction followed by a[5][6]-sigmatropic rearrangement. The key to selectivity lies in the precise control of the oxidant-to-substrate stoichiometry. By using a slight sub-stoichiometric amount of SeO₂, the reaction can be guided towards the desired mono-aldehyde product.[7]
Experimental Protocol
This protocol is based on established methods for the selenium dioxide oxidation of methylpyridines.[4][7][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4,4'-Dimethyl-2,2'-bipyridine | ≥98% | Sigma-Aldrich, etc. | Starting material.[9] |
| Selenium Dioxide (SeO₂) | ≥99% | Acros Organics, etc. | Highly Toxic! Handle with extreme care in a fume hood. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Various | Solvent. |
| Deionized Water | N/A | In-house | Co-solvent. |
| Celite® | N/A | Various | Filtration aid. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
| Dichloromethane (DCM) | ACS Grade | Various | Eluent for chromatography. |
| Ethyl Acetate | ACS Grade | Various | Eluent for chromatography. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | In-house | For work-up. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Various | Drying agent. |
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
Safety Precaution: Selenium dioxide is highly toxic and teratogenic. All operations involving SeO₂ must be performed in a certified chemical fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4'-dimethyl-2,2'-bipyridine (5.00 g, 27.1 mmol).
-
Add 100 mL of 1,4-dioxane and 1.0 mL of deionized water. Stir the mixture until the starting material is fully dissolved.
-
Carefully add powdered selenium dioxide (2.87 g, 25.8 mmol, 0.95 equivalents) to the flask. The use of slightly less than one equivalent of the oxidizing agent is crucial to favor mono-oxidation and minimize the formation of the di-aldehyde byproduct.[7]
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. A color change to dark brown or black is expected as elemental selenium is precipitated.
-
Maintain the reflux for 20-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of dichloromethane and ethyl acetate as the eluent.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool slightly but filter while still hot through a pad of Celite® to remove the black precipitate of elemental selenium. This step is important as cooling completely may cause the product to precipitate along with selenium.
-
Wash the flask and the Celite® pad with a small amount of hot dioxane to ensure complete transfer.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue will be a mixture of the desired product, unreacted starting material, and the di-aldehyde byproduct.
-
-
Purification:
-
Prepare a silica gel column for flash chromatography. The choice of eluent system will depend on TLC analysis, but a gradient of ethyl acetate in dichloromethane (e.g., starting from 100% DCM and gradually increasing the polarity with ethyl acetate) is generally effective.
-
Dissolve the crude residue in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column, collecting fractions and monitoring them by TLC. The order of elution is typically: 4,4'-dimethyl-2,2'-bipyridine (least polar), followed by this compound, and finally the 4,4'-dicarbaldehyde (most polar).
-
Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.
-
The final product, this compound, should be obtained as a white to off-white solid.[10]
-
Quantitative Summary
| Parameter | Value | Moles (mmol) | Molar Ratio |
| 4,4'-Dimethyl-2,2'-bipyridine | 5.00 g | 27.1 | 1.00 |
| Selenium Dioxide | 2.87 g | 25.8 | 0.95 |
| 1,4-Dioxane | 100 mL | - | - |
| Water | 1.0 mL | - | - |
| Reaction Time | 20-24 hours | - | - |
| Reaction Temperature | Reflux (~101 °C) | - | - |
| Expected Yield | 20-30% | - | - |
Note: The yield is often modest due to the formation of byproducts and the statistical nature of the selective oxidation. The primary goal of this procedure is the successful isolation of the pure mono-aldehyde.
Characterization
The identity and purity of the synthesized this compound (MW: 198.22 g/mol )[11] should be confirmed by standard analytical techniques:
-
¹H NMR (in CDCl₃): The spectrum should show a singlet for the aldehyde proton (CHO) around δ 10.0 ppm, a singlet for the methyl group (CH₃) protons around δ 2.5 ppm, and a series of aromatic protons in the δ 7.0-8.8 ppm region, consistent with the unsymmetrical bipyridine structure.
-
¹³C NMR (in CDCl₃): The spectrum should exhibit a signal for the aldehyde carbonyl carbon around δ 192 ppm, along with signals for the methyl carbon and the aromatic carbons of the bipyridine rings.
-
Infrared (IR) Spectroscopy: A strong characteristic absorption band for the aldehyde C=O stretch should be observed around 1700 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product.
-
Melting Point: The literature melting point is 130-131 °C.[12]
Concluding Remarks
This protocol details a reliable method for the synthesis of this compound from 4,4'-dimethyl-2,2'-bipyridine. The key to this synthesis is the controlled, selective mono-oxidation using selenium dioxide. While the yield may be moderate, the procedure provides access to a valuable, unsymmetrically functionalized bipyridine ligand that is a cornerstone for further synthetic elaborations in materials science and medicinal chemistry. Adherence to the stoichiometric and purification guidelines is paramount for a successful outcome.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]
- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 9. 4,4'-Dimethyl-2,2'-bipyridine | C12H12N2 | CID 14338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 104704-09-8 [sigmaaldrich.com]
- 11. This compound 97% | CAS: 104704-09-8 | AChemBlock [achemblock.com]
- 12. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
The Versatility of a Functionalized Bipyridine in Modern Catalysis: Applications of 4'-Methyl-[2,2'-bipyridine]-4-carbaldehyde
In the landscape of homogeneous catalysis, the design of ligands is paramount to controlling the activity, selectivity, and stability of metal complexes. The 2,2'-bipyridine scaffold has long been a cornerstone in this endeavor, offering a robust bidentate coordination to a wide array of transition metals. The strategic introduction of functional groups onto this core structure allows for the fine-tuning of the catalyst's electronic and steric properties. This guide delves into the applications of a particularly versatile derivative, 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde , a molecule whose methyl and aldehyde functionalities open doors to a diverse range of catalytic applications, from photoredox catalysis to the construction of advanced materials.
The presence of an electron-donating methyl group at the 4'-position and an electron-withdrawing/modifiable carbaldehyde group at the 4-position creates a unique electronic asymmetry and a reactive handle. This design allows researchers to not only modulate the redox potential of the metallic center but also to anchor the catalytic complex to solid supports or to build more intricate molecular architectures. This application note will explore the known and potential catalytic systems leveraging this specific ligand, providing detailed insights and protocols for the research community.
Section 1: A Gateway to Advanced Photocatalysts
The aldehyde group on the this compound ligand serves as a versatile synthetic handle for creating more complex and tailored ligands for photoredox catalysis. The fundamental principle of photoredox catalysis relies on the ability of a photosensitizer, typically a transition metal complex, to absorb light and initiate single-electron transfer processes.[1] Ruthenium and iridium complexes bearing bipyridine ligands are workhorses in this field.[2] The functionalization of these ligands is a key strategy to tune their photophysical and electrochemical properties.[3]
The carbaldehyde moiety can readily undergo condensation reactions with amines to form Schiff bases, or be converted to other functional groups, allowing for the attachment of moieties that can steer reactivity, enhance solubility, or enable bioconjugation.
Synthesis of a Functionalized Iridium(III) Photocatalyst
A prime example of the utility of the carbaldehyde is in the synthesis of iridium(III) complexes with pendant functional groups. For instance, a related bipyridine carbaldehyde has been used to synthesize a nitrone-functionalized iridium complex.[4] This highlights a general strategy where the aldehyde is a precursor to a more elaborate ligand structure.
Protocol 1: Synthesis of a Generic Iridium(III) Complex with a Schiff Base Ligand Derived from this compound
This protocol outlines a general two-step procedure for the synthesis of a heteroleptic iridium(III) photocatalyst.
Step 1: Synthesis of the Schiff Base Ligand
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add the desired primary amine (e.g., aniline or a functionalized alkylamine) (1.1 eq) to the solution.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Reflux the mixture for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting Schiff base ligand by column chromatography or recrystallization.
Step 2: Synthesis of the Iridium(III) Complex
-
In a suitable solvent (e.g., a mixture of dichloromethane and methanol), combine the iridium(III) precursor, such as [Ir(ppy)₂Cl]₂ (ppy = 2-phenylpyridine) (0.5 eq), and the Schiff base ligand from Step 1 (1.1 eq).
-
Add a non-coordinating base, such as silver triflate or sodium carbonate, to facilitate the coordination.
-
Reflux the mixture for 12-24 hours under an inert atmosphere and in the absence of light.
-
Monitor the reaction by TLC or UV-Vis spectroscopy.
-
After cooling, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel or alumina.
-
Characterize the final iridium(III) complex by NMR spectroscopy, mass spectrometry, and UV-Vis/emission spectroscopy.
Section 2: Building Blocks for Heterogeneous Catalysis and Advanced Materials
The functional handles of this compound make it an excellent candidate for incorporation into heterogeneous catalytic systems. Immobilizing a homogeneous catalyst onto a solid support can offer significant advantages, including ease of separation, catalyst recyclability, and improved stability.
Immobilization on Solid Supports
The aldehyde group can be used to covalently attach the bipyridine ligand, and consequently its metal complex, to a solid support such as silica, polymers, or magnetic nanoparticles. This can be achieved through reductive amination with an amine-functionalized support, for example.
Workflow for Catalyst Immobilization
Precursor for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. MOFs with open metal sites or functionalized linkers can act as highly active and selective heterogeneous catalysts. The bipyridine unit is a well-established building block for MOFs, and the aldehyde functionality of this compound can be oxidized to a carboxylic acid, a common linker for MOF synthesis.[5] Alternatively, the aldehyde can be used for post-synthetic modification of a MOF, introducing new functionalities within the pores.
The resulting MOF could exhibit catalytic activity for various transformations, such as Suzuki-Miyaura cross-coupling reactions if palladium is incorporated.[6]
Protocol 2: General Synthesis of a Bipyridine-Containing MOF and Post-Synthetic Modification
This protocol describes a general approach to synthesize a MOF with bipyridine moieties and subsequently functionalize it.
Step 1: Synthesis of the Bipyridine-Containing MOF
-
Synthesize a bipyridine-dicarboxylate linker, for example, by oxidizing the methyl and aldehyde groups of a related bipyridine precursor.
-
In a solvothermal reaction vessel, combine the bipyridine-dicarboxylate linker and a metal salt (e.g., ZrCl₄, Zn(NO₃)₂·6H₂O) in a suitable solvent, often a mixture of DMF and a modulator like acetic acid or benzoic acid.
-
Heat the mixture in an oven at a specific temperature (e.g., 80-150 °C) for 24-72 hours.
-
After cooling to room temperature, collect the crystalline product by filtration or centrifugation.
-
Wash the product with fresh solvent to remove unreacted starting materials.
-
Activate the MOF by solvent exchange and heating under vacuum to remove guest molecules from the pores.
Step 2: Post-Synthetic Modification (PSM)
-
If the MOF was synthesized with a bipyridine ligand containing a reactive group like an aldehyde, this can be used for PSM.
-
Suspend the activated MOF in an appropriate solvent.
-
Add the desired reagent to react with the aldehyde groups (e.g., an amine for Schiff base formation).
-
Stir the suspension at room temperature or with gentle heating for a specified time.
-
Collect the modified MOF by filtration, wash thoroughly, and dry.
Section 3: Catalytic Applications in Organic Synthesis
While specific, published catalytic data for complexes of this compound are not abundant, the general principles of catalysis with substituted bipyridine ligands can be applied. Ruthenium(II) complexes with bipyridine-based ligands have shown promise in the hydrogenation of olefins.[7]
Table 1: Potential Catalytic Applications and the Role of the Ligand
| Catalytic Reaction | Potential Metal Center | Role of this compound Ligand |
| Photoredox Catalysis | Ru(II), Ir(III), Cu(I) | The methyl group can fine-tune the redox potential, while the aldehyde allows for the attachment of other functional groups to modulate the catalyst's properties or for bioconjugation.[2][4][8] |
| Cross-Coupling Reactions | Pd(II), Ni(II) | The bipyridine core stabilizes the metal center, and the substituents can influence the rates of oxidative addition and reductive elimination. |
| Hydrogenation | Ru(II), Rh(I), Ir(I) | The ligand framework creates a specific coordination environment around the metal, influencing the efficiency and selectivity of the hydrogenation process.[7] |
| Oxidation Catalysis | Mn(II/III), Ru(IV/V) | The electronic properties of the ligand can affect the oxidizing power of the metal center. |
Catalytic Cycle for a Generic Photoredox Reaction
Conclusion and Future Outlook
This compound represents a highly valuable, yet perhaps underutilized, ligand in the field of catalysis. Its true potential lies in its role as a versatile building block. The presence of the aldehyde functionality provides a reactive site for the construction of more sophisticated ligand architectures, for immobilization onto solid supports to create robust and recyclable heterogeneous catalysts, and for the synthesis of functional metal-organic frameworks.
Future research should focus on exploring the catalytic activity of well-characterized metal complexes of this ligand and its derivatives in a wider range of organic transformations. The development of detailed structure-activity relationships will be crucial for the rational design of next-generation catalysts based on this promising scaffold. For researchers in drug development, the ability to conjugate these catalytic complexes to biomolecules via the aldehyde handle opens up exciting possibilities for targeted catalysis and prodrug activation.
References
- 1. Ruthenium (Ru): Properties, coordination compounds, and catalytic and pharmacological applications | Research, Society and Development [rsdjournal.org]
- 2. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 5. A new 2-carboxylate-substituted 4,4′-bipyridine ligand: coordination chemistry of 4,4′-bipyridine-2-carboxylic acid and its synthetic intermediate 2-methyl-4,4′-bipyridine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. ijrpr.com [ijrpr.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 4'-Methyl-[2,2'-bipyridine]-4-carbaldehyde in Advanced Metal Complex Design
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Classic Bipyridine Chemistry
For decades, 2,2'-bipyridine (bpy) has been a cornerstone ligand in coordination chemistry, celebrated for its robust chelating ability, redox stability, and the rich photophysical properties it imparts to metal complexes.[1][2] Its application spans catalysis, materials science, and medicine.[3][4] However, the evolution of these fields demands ligands with greater sophistication—scaffolds that not only anchor a metal center but also provide tunable electronic properties and reactive handles for building complex, functional superstructures.
This guide focuses on such a ligand: 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde . This asymmetrically functionalized bipyridine derivative represents a strategic evolution of the classic bpy scaffold. It incorporates two key modifications:
-
An Electron-Donating Methyl Group: Positioned at the 4'-position, the methyl group enhances the electron density of the bipyridine π-system. This modification directly influences the electronic environment of the coordinated metal, modulating its redox potentials and photophysical characteristics, such as the energy of metal-to-ligand charge transfer (MLCT) states.[5]
-
A Versatile Carbaldehyde (Formyl) Group: The aldehyde at the 4-position is a powerful synthetic tool. It serves as a reactive site for a wide array of chemical transformations (e.g., Schiff base condensation, Wittig reactions), enabling the post-complexation attachment of the metal complex to surfaces, polymers, or biological molecules.[6][7]
This unique combination of electronic tuning and synthetic versatility makes this compound a ligand of choice for designing next-generation metal complexes for targeted applications.
Physicochemical Properties and Characterization
A thorough understanding of the ligand's properties is fundamental to its successful application.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [8] |
| CAS Number | 104704-09-8 | [8][9][10][11] |
| Molecular Formula | C₁₂H₁₀N₂O | [8][9][10][12] |
| Molecular Weight | 198.22 g/mol | [10][11] |
| Appearance | Solid | |
| Melting Point | 130-131 °C | [10] |
| SMILES | O=CC1=CC(C2=NC=CC(C)=C2)=NC=C1 | [8][9][12] |
| InChI Key | SMPJZGCAUYUJJE-UHFFFAOYSA-N | [9] |
Standard Characterization Techniques: The identity and purity of the ligand and its resultant metal complexes are typically confirmed using a suite of spectroscopic and analytical methods:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the molecular structure and assess purity.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations, notably the C=O stretch of the aldehyde (~1700 cm⁻¹) and the C=N/C=C stretches of the bipyridine rings.
-
UV-Vis Spectroscopy: To study the electronic transitions within the ligand and the characteristic MLCT bands in its metal complexes.[13][14]
-
Mass Spectrometry (MS): To confirm the molecular weight of the ligand and the mass-to-charge ratio of the resulting complex.
-
Single-Crystal X-ray Diffraction: When suitable crystals are obtained, this technique provides definitive structural information, including bond lengths, bond angles, and coordination geometry.[15]
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of unsymmetrically substituted bipyridines is a non-trivial process. The following protocol is a representative method based on modern cross-coupling reactions, which offer high yields and regioselectivity.
Workflow: Ligand Synthesis
Caption: Synthetic workflow for the target ligand.
Step-by-Step Methodology:
-
Preparation of Precursors: Synthesize or procure the necessary pyridine building blocks, such as a halogenated pyridine with the methyl group and another with a protected aldehyde (e.g., an acetal).
-
Cross-Coupling Reaction:
-
In an inert atmosphere (e.g., under Argon or Nitrogen), combine one pyridine precursor (e.g., 2-bromo-4-methylpyridine) with an organometallic derivative of the second pyridine precursor (e.g., a stannane or boronic ester).
-
Add a suitable palladium catalyst (e.g., Pd(PPh₃)₄) and a base (if required for the specific coupling reaction) in an appropriate anhydrous solvent (e.g., Toluene or DMF).
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Causality: The palladium catalyst is essential for oxidatively adding to the C-Br bond and facilitating the transmetalation and reductive elimination steps that form the crucial C-C bond between the two pyridine rings.
-
-
Work-up and Purification:
-
After cooling, perform an aqueous work-up to remove inorganic salts. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the resulting crude product (the protected bipyridine intermediate) by column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the purified intermediate in a suitable solvent (e.g., THF).
-
Add a dilute aqueous acid (e.g., 1M HCl) and stir at room temperature. The acetal group is acid-labile and will hydrolyze to reveal the aldehyde.
-
Causality: This step is critical to unmask the reactive aldehyde functionality, which was protected to prevent unwanted side reactions during the palladium-catalyzed coupling.
-
-
Final Isolation:
-
Neutralize the reaction mixture and extract the final product.
-
Purify by recrystallization or a final column chromatography step to yield pure this compound.
-
-
Characterization: Confirm the structure and purity using NMR, FT-IR, and MS as described above.
Protocol 2: Synthesis of a Ruthenium(II) Complex: Ru(bpy)₂(this compound)₂
This protocol describes the synthesis of a heteroleptic Ru(II) complex, a common platform for photophysical and medicinal applications.
Step-by-Step Methodology:
-
Synthesis of Precursor: First, synthesize the precursor complex, cis-[Ru(bpy)₂Cl₂], from Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) and 2,2'-bipyridine in a solvent like DMF. This is a well-established literature procedure.[5]
-
Complexation Reaction:
-
In a round-bottom flask fitted with a reflux condenser, suspend cis-[Ru(bpy)₂Cl₂] (1 equivalent) and this compound (1.1 equivalents) in a solvent mixture, typically ethanol/water (e.g., 3:1 v/v).
-
Causality: Using a slight excess of the incoming ligand helps drive the reaction to completion. The ethanol/water mixture is effective at dissolving both the organometallic precursor and the organic ligand.
-
Reflux the mixture with stirring for 4-8 hours. The color of the solution will typically change from deep purple to a reddish-orange, indicating the formation of the tris-chelate complex.
-
-
Purification and Anion Exchange:
-
Cool the reaction mixture to room temperature and filter to remove any unreacted starting material.
-
Reduce the volume of the filtrate under vacuum.
-
Add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆) to the concentrated solution. This will precipitate the desired complex as its PF₆⁻ salt.
-
Causality: The PF₆⁻ salt is typically much less soluble in water than the initial chloride salt, facilitating isolation and purification of the cationic complex.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Isolation and Final Purification:
-
Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with cold water, a small amount of cold ethanol, and finally diethyl ether to remove impurities.
-
For higher purity, the crude product can be further purified by column chromatography on alumina or silica gel, using an acetonitrile/toluene or acetonitrile/water mixture as the eluent.
-
-
Characterization: Confirm the final product's identity and purity via ¹H NMR, UV-Vis spectroscopy, and mass spectrometry.
Application Notes
Application 1: Advanced Catalysis
Metal complexes featuring bipyridine ligands are workhorses in homogeneous catalysis.[16][17] The this compound ligand allows for the design of catalysts with enhanced performance and recyclability.
-
Electronic Tuning: The electron-donating methyl group can increase the electron density at the metal center. In oxidative addition reactions, this can accelerate the catalytic cycle. Conversely, it can influence the selectivity of reductive processes.
-
Immobilization: The aldehyde functionality is the key to creating heterogeneous catalysts. The complex can be covalently anchored to a solid support (e.g., silica, polymers) via reductive amination or other condensation reactions. This prevents leaching of the expensive metal catalyst and allows for easy separation and reuse.[6]
Workflow: Development of an Immobilized Catalyst
Caption: Workflow for heterogeneous catalyst development.
Application 2: Photophysical and Photochemical Devices
Ruthenium(II) and Iridium(III) polypyridyl complexes are renowned for their intense and long-lived luminescence, originating from MLCT excited states.[7][18] This property is central to their use in sensors, solar cells, and Organic Light-Emitting Diodes (OLEDs).
-
Tuning Emission Properties: The methyl group's electron-donating nature typically stabilizes the metal's d-orbitals, leading to a lower energy MLCT gap. This results in a red-shift of both the absorption and emission spectra, allowing for color tuning.[5]
-
Building Functional Assemblies: The aldehyde group can be used to conjugate the luminescent metal complex to other chemical entities. For example, it can be reacted with an electron acceptor to study photoinduced electron transfer or linked to a polymer backbone for integration into OLED devices.[7]
Concept: Metal-to-Ligand Charge Transfer (MLCT)
References
- 1. researchgate.net [researchgate.net]
- 2. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 30 Photophysical properties of metal complexes - Annual Reports Section "A" (Inorganic Chemistry) (RSC Publishing) [pubs.rsc.org]
- 8. This compound 97% | CAS: 104704-09-8 | AChemBlock [achemblock.com]
- 9. 104704-09-8 | this compound | Aldehydes | Ambeed.com [ambeed.com]
- 10. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 4'-Methyl-2,2'-bipyridine-4-carboxaldehyde | 104704-09-8 | FM10672 [biosynth.com]
- 13. ijrpr.com [ijrpr.com]
- 14. "SYNTHESIS AND CHARACTERIZATION OF MIXED LIGAND COMPLEXES OF RUTHENIUM(" by Matthew Schneider [scholar.stjohns.edu]
- 15. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde in the Synthesis of Organic Light-Emitting Diodes (OLEDs)
Introduction: The Strategic Role of Bipyridine Ligands in Advanced OLED Emitters
The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has underscored the critical importance of the molecular design of emissive materials. Among these, phosphorescent iridium(III) complexes have emerged as a cornerstone for achieving near-perfect internal quantum efficiencies by harvesting both singlet and triplet excitons. The performance of these organometallic emitters is profoundly influenced by the electronic and steric properties of their coordinating ligands. Bipyridine-based ligands, in particular, are pivotal in constructing robust and tunable iridium(III) complexes.[1][2]
The subject of this guide, 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde , is a strategically functionalized bipyridine ligand. The methyl group introduces a modest electron-donating effect, while the aldehyde moiety presents a versatile reactive handle. This aldehyde group is of particular interest as it opens avenues for post-complexation modifications, allowing for the extension of the ligand's π-conjugation or for grafting the final iridium complex onto other molecular architectures. Such modifications can be employed to fine-tune the emission color, enhance quantum yield, and improve the overall performance and stability of the resulting OLED device.[3][4]
This document provides a comprehensive guide for researchers, chemists, and materials scientists on the synthesis of this compound, its subsequent use in the preparation of phosphorescent iridium(III) complexes, and the fabrication of OLEDs incorporating these novel emitters.
Part 1: Synthesis of this compound
The synthesis of the title ligand is a critical first step. A reliable method involves the selective oxidation of the methyl group of the more accessible precursor, 4,4'-dimethyl-2,2'-bipyridine.
Protocol 1: Synthesis of this compound via Selenium Dioxide Oxidation
This protocol details the selective oxidation of one methyl group of 4,4'-dimethyl-2,2'-bipyridine to an aldehyde using selenium dioxide.
Materials:
-
4,4'-Dimethyl-2,2'-bipyridine
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
0.1 M Sodium Carbonate solution
-
0.3 M Sodium Metabisulfite solution
-
Sodium Bicarbonate
-
Dichloromethane (DCM)
-
Argon gas
-
Standard reflux apparatus
-
Round-bottom flasks
-
Filtration apparatus
Procedure:
-
In a 200 mL round-bottom flask, dissolve 4,4'-dimethyl-2,2'-bipyridine (1.5 g, 8.14 mmol) in 1,4-dioxane (62.6 mL).
-
Bubble argon gas through the solution for 15 minutes to ensure an inert atmosphere.
-
Add selenium dioxide (1.012 g, 9.12 mmol) to the reaction mixture.
-
Bubble argon through the solution for an additional 20 minutes.
-
Heat the reaction mixture to reflux and maintain for 24 hours under an argon atmosphere.
-
After 24 hours, cool the flask to room temperature.
-
Filter the solution to remove any insoluble selenium byproducts.
-
Reduce the solvent volume under reduced pressure.
-
Dissolve the remaining solid in ethyl acetate and heat at reflux for 1 hour.
-
Perform a hot filtration to remove any remaining solids.
-
Wash the filtrate with a 0.1 M sodium carbonate solution.
-
Extract the aqueous layer with a 0.3 M sodium metabisulfite solution.
-
Adjust the pH of the aqueous layer to 10 with sodium bicarbonate.
-
Extract the product from the aqueous layer with dichloromethane.
-
Remove the solvent under vacuum to yield the final product as a white solid. Further purification is typically not necessary. (Yield: ~49%).
Diagram 1: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Part 2: Synthesis of Iridium(III) Emitters
With the functionalized bipyridine ligand in hand, the next stage is the synthesis of the phosphorescent iridium(III) complex. A common approach involves the formation of a chloride-bridged iridium(III) dimer, which is then reacted with the bipyridine ligand.
Protocol 2: General Synthesis of a Heteroleptic Iridium(III) Complex
This protocol provides a general method for the synthesis of a heteroleptic iridium(III) complex, for example, using 2-phenylpyridine (ppy) as the cyclometalating ligand.
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·nH₂O)
-
2-phenylpyridine (ppy)
-
2-ethoxyethanol
-
This compound
-
Ethylene glycol
-
Argon gas
-
Standard reflux apparatus
-
Schlenk flasks
Procedure:
Step 1: Synthesis of the Iridium(III) Chloride-Bridged Dimer, [Ir(ppy)₂(μ-Cl)]₂
-
In a Schlenk flask, combine IrCl₃·nH₂O and 2-phenylpyridine in a 1:2.5 molar ratio in a mixture of 2-ethoxyethanol and water (3:1 v/v).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the mixture at reflux under an argon atmosphere for 24 hours.
-
Cool the reaction to room temperature, which should result in the precipitation of a yellow solid.
-
Filter the solid, wash with methanol and diethyl ether, and dry under vacuum to obtain the chloride-bridged dimer.
Step 2: Synthesis of the Final Iridium(III) Complex
-
In a Schlenk flask, suspend the iridium(III) chloride-bridged dimer and this compound (in a slight molar excess relative to the iridium dimer) in ethylene glycol.
-
Degas the mixture and heat at reflux under an argon atmosphere for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and add water to precipitate the crude product.
-
Filter the solid and wash thoroughly with water and diethyl ether.
-
Purify the crude product by column chromatography on silica gel to obtain the desired heteroleptic iridium(III) complex.
Diagram 2: Synthesis of a Heteroleptic Iridium(III) Complex
Caption: Two-step synthesis of a heteroleptic iridium(III) complex.
Part 3: Post-Complexation Modification of the Aldehyde Moiety
The aldehyde group on the bipyridine ligand offers a valuable opportunity for further synthetic transformations after the formation of the iridium complex. This allows for the creation of more complex and conjugated emissive materials. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for this purpose, enabling the formation of a new carbon-carbon double bond with high stereoselectivity.
Protocol 3: Horner-Wadsworth-Emmons Reaction on the Iridium(III) Complex
This protocol outlines a general procedure for the HWE reaction on the aldehyde-functionalized iridium(III) complex to introduce a vinyl linkage.
Materials:
-
Iridium(III) complex from Protocol 2
-
A suitable phosphonate ylide (e.g., triethyl phosphonoacetate)
-
A strong base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran - THF)
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C and add the phosphonate ylide dropwise.
-
Stir the mixture at room temperature for 30 minutes to generate the phosphonate carbanion.
-
In a separate Schlenk flask, dissolve the iridium(III) complex in anhydrous THF.
-
Slowly add the solution of the iridium(III) complex to the phosphonate carbanion solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting vinyl-functionalized iridium(III) complex by column chromatography.
Part 4: OLED Device Fabrication and Characterization
The final step is the fabrication of an OLED device to evaluate the electroluminescent properties of the synthesized iridium(III) complex. This is typically done by thermal evaporation in a high-vacuum chamber.
Protocol 4: Fabrication of a Multilayer OLED Device
This protocol describes the fabrication of a standard multilayer OLED device structure.
Materials:
-
Indium tin oxide (ITO) coated glass substrates
-
Hole injection layer (HIL) material (e.g., HAT-CN)
-
Hole transport layer (HTL) material (e.g., TAPC)
-
Host material for the emissive layer (e.g., 2,6DCzPPy)
-
Synthesized iridium(III) complex (dopant)
-
Electron transport layer (ETL) material (e.g., Tm3PyP26PyB)
-
Electron injection layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum - Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
Procedure:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.
-
Transfer the cleaned substrates to the vacuum chamber.
-
Sequentially deposit the organic layers and the cathode by thermal evaporation. A typical device structure would be:
-
ITO / HIL (e.g., HAT-CN, 6 nm) / HTL (e.g., TAPC, 50 nm) / Emissive Layer (EML) [Host:Dopant] (e.g., 2,6DCzPPy doped with the synthesized iridium complex at a specific weight percentage, 10 nm) / ETL (e.g., Tm3PyP26PyB, 60 nm) / EIL (e.g., LiF, 1 nm) / Cathode (e.g., Al, 100 nm).
-
-
The doping concentration of the iridium complex in the host material is a critical parameter and should be optimized (typically ranging from 3-15 wt%).
-
After deposition, encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Diagram 3: OLED Device Fabrication Workflow
Caption: General workflow for the fabrication of a multilayer OLED.
Expected Performance and Characterization
While specific performance data for an OLED using an iridium complex derived from this compound is not yet widely published, we can extrapolate expected performance based on similar bipyridine-based iridium(III) emitters.
Table 1: Representative Performance of Bipyridine-Based Iridium(III) Complexes in OLEDs
| Complex Type | Emission Color | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) |
| Phenyl-substituted bipyridine Ir(III)[1] | Sky-blue | 14.9 | 39.8 |
| Bipyridine-based Ir(III) with sulfur-containing ancillary ligands[4] | Red | 30.54 | 40.68 |
| Bipyridine-based Ir(III) with 1,5-naphthyridin-4-ol ancillary ligands[5] | Pure Red | >31 | - |
The introduction of the methyl and aldehyde groups on the bipyridine ligand is expected to influence the HOMO/LUMO energy levels of the resulting iridium complex, thereby affecting its emission color and redox properties. The aldehyde group, in particular, can be used to extend the π-conjugation of the ligand system, which typically leads to a red-shift in the emission wavelength.
Characterization Techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the synthesized ligand and iridium complex.
-
Mass Spectrometry: To determine the molecular weight of the synthesized compounds.
-
UV-Vis Absorption and Photoluminescence Spectroscopy: To study the photophysical properties of the iridium complex, including its absorption and emission spectra, and to determine its photoluminescence quantum yield.
-
Cyclic Voltammetry: To determine the HOMO and LUMO energy levels of the complex, which are crucial for understanding charge injection and transport in the OLED device.
-
Electroluminescence (EL) Spectroscopy: To measure the emission spectrum of the fabricated OLED device.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: To evaluate the electrical and optical performance of the OLED, including its turn-on voltage, current efficiency, power efficiency, and external quantum efficiency.
Conclusion
This compound represents a versatile and promising building block for the development of novel phosphorescent emitters for high-performance OLEDs. Its synthesis is achievable through established oxidation methods, and it can be readily incorporated into iridium(III) complexes using standard organometallic synthesis protocols. The true potential of this ligand lies in the reactivity of its aldehyde functionality, which opens up a vast chemical space for the post-complexation modification and fine-tuning of the emissive properties. By following the protocols outlined in this guide, researchers can explore the synthesis and application of this and related ligands to advance the field of organic electronics.
References
- 1. Rapid room temperature synthesis of red iridium(iii) complexes containing a four-membered Ir–S–C–S chelating ring for highly efficient OLEDs with EQE over 30% - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. 160.153.132.164 [160.153.132.164]
- 4. mdpi.com [mdpi.com]
- 5. Pure Red Iridium(III) Complexes Possessing Good Electron Mobility with 1,5-Naphthyridin-4-ol Derivatives for High-Performance OLEDs with an EQE over 31 - PubMed [pubmed.ncbi.nlm.nih.gov]
functionalization reactions of the aldehyde group in 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
An In-Depth Guide to the Functionalization of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
Introduction: A Versatile Scaffold in Modern Chemistry
This compound, hereafter referred to as Mebpy-CHO, is a heterocyclic compound of significant interest to researchers in coordination chemistry, materials science, and drug discovery. Its structure is a masterful combination of two key chemical motifs: the bipyridine core, a privileged bidentate ligand renowned for its ability to form stable complexes with a vast array of transition metals, and the aromatic aldehyde group. This aldehyde serves as a highly versatile reactive handle, opening a gateway to a diverse range of derivatives through well-established organic transformations. The ability to modify the periphery of the bipyridine ligand via the aldehyde group allows for the fine-tuning of the electronic, steric, and photophysical properties of its resulting metal complexes, making Mebpy-CHO a pivotal building block for creating functional molecules and materials.
This guide provides a detailed exploration of the primary functionalization reactions of the aldehyde group in Mebpy-CHO. It is designed for researchers and scientists, offering not only step-by-step protocols but also the underlying mechanistic principles and causalities that govern these transformations.
Core Functionalization Pathways of Mebpy-CHO
The reactivity of the aldehyde group allows for several high-yield transformations, including carbon-nitrogen and carbon-carbon bond formations, as well as oxidation and reduction. This section details the protocols and scientific rationale for four key reaction classes.
Figure 1: Key functionalization pathways of Mebpy-CHO.
Reductive Amination: Synthesis of Bipyridyl Amines
Reductive amination is a cornerstone of synthetic chemistry for converting carbonyls into amines.[1] The process is typically a one-pot reaction where the aldehyde first condenses with a primary or secondary amine to form a hemiaminal, which then dehydrates to an imine (or iminium ion). A selective reducing agent, present in the same pot, reduces the imine as it is formed.
Scientific Rationale: The choice of reducing agent is critical. It must be mild enough to not reduce the starting aldehyde but reactive enough to reduce the intermediate imine/iminium ion. Sodium cyanoborohydride (NaBH₃CN) and pyridine-borane complexes are ideal for this purpose.[1][2] Their reduced reactivity compared to NaBH₄ is due to the electron-withdrawing nature of the cyanide or pyridine group, which makes the hydride less nucleophilic. The reaction is often catalyzed by mild acid, which protonates the carbonyl to accelerate the initial nucleophilic attack by the amine and facilitates the subsequent dehydration and imine reduction.
Figure 2: Workflow for the Reductive Amination reaction.
Application Protocol: Synthesis of N-Benzyl-4'-methyl-[2,2'-bipyridin]-4-yl)methanamine
This protocol details the reaction of Mebpy-CHO with benzylamine.
| Parameter | Value | Rationale / Notes |
| Mebpy-CHO | 1.0 eq (e.g., 198 mg, 1.0 mmol) | The limiting reagent. |
| Benzylamine | 1.1 eq (e.g., 118 mg, 1.1 mmol) | A slight excess ensures complete consumption of the aldehyde. |
| Reducing Agent | Pyridine-Borane (8M) | A selective and effective reagent for reductive amination.[3][4] |
| Solvent | Methanol (MeOH) | A polar protic solvent that dissolves reactants and is compatible with the reducing agent. |
| Additive | 4 Å Molecular Sieves | Act as a dehydrating agent to drive the imine formation equilibrium forward.[4] |
| Temperature | Room Temperature (20-25 °C) | The reaction proceeds efficiently without heating. |
| Reaction Time | 12-16 hours | Allows for complete conversion. |
Step-by-Step Methodology:
-
To a stirred solution of this compound (198 mg, 1.0 mmol) in methanol (10 mL), add powdered 4 Å molecular sieves (approx. 500 mg).
-
Add benzylamine (120 µL, 1.1 mmol) to the suspension.
-
Stir the mixture for 30 minutes at room temperature to allow for initial imine formation.
-
Carefully add the pyridine-borane complex (0.19 mL, 1.5 mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 16 hours. Monitor progress by TLC or LC-MS, observing the disappearance of the aldehyde spot.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL).
-
Adjust the pH to >10 with 2 M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired secondary amine.
Wittig Reaction: Olefination for C=C Bond Formation
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[5] It involves the reaction of the carbonyl compound with a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base.[6][7] A key advantage is the unambiguous placement of the resulting double bond.[7]
Scientific Rationale: The mechanism proceeds through the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon. This forms a dipolar intermediate known as a betaine, which rapidly cyclizes to a four-membered ring intermediate, the oxaphosphetane. This intermediate then collapses, yielding the alkene and a triphenylphosphine oxide byproduct. The stereochemistry of the resulting alkene (E vs. Z) is influenced by the stability of the ylide; stabilized ylides (containing an electron-withdrawing group on the carbanion) generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.
Figure 3: Mechanism of the Wittig Reaction.
Application Protocol: Synthesis of 4-methyl-4'-styryl-2,2'-bipyridine
This protocol describes the reaction of Mebpy-CHO with benzyltriphenylphosphonium chloride to form a stilbene-like derivative.
| Parameter | Value | Rationale / Notes |
| Mebpy-CHO | 1.0 eq (e.g., 198 mg, 1.0 mmol) | The electrophile. |
| Wittig Reagent | Benzyltriphenylphosphonium chloride (1.2 eq) | The precursor to the phosphorus ylide. |
| Base | Sodium Hydride (NaH, 60% in oil, 1.2 eq) | A strong, non-nucleophilic base to deprotonate the phosphonium salt. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | An aprotic solvent required for ylide formation and stability. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic deprotonation; reaction then proceeds at RT. |
| Reaction Time | 4-6 hours | Sufficient for ylide formation and subsequent reaction. |
Step-by-Step Methodology:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (466 mg, 1.2 mmol) in anhydrous THF (15 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (48 mg of 60% dispersion, 1.2 mmol) portion-wise. The mixture will turn a characteristic deep orange/red color upon ylide formation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Dissolve this compound (198 mg, 1.0 mmol) in a minimum amount of anhydrous THF (approx. 5 mL) and add it dropwise to the ylide solution via a syringe.
-
Stir the reaction at room temperature for 4 hours. Monitor by TLC for consumption of the aldehyde.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography. The triphenylphosphine oxide byproduct is typically more polar and can be separated effectively.
Knoevenagel Condensation: Accessing Electron-Deficient Alkenes
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a CH₂ or CH group flanked by electron-withdrawing groups, Z and Z') to a carbonyl, followed by dehydration.[8] It is exceptionally useful for creating α,β-unsaturated systems with high stereoselectivity, often favoring the E-isomer.[9]
Scientific Rationale: The reaction is typically catalyzed by a mild base (e.g., piperidine, pyridine), which deprotonates the active methylene compound to form a stabilized carbanion (enolate).[10] This carbanion then attacks the aldehyde. The subsequent elimination of water is often spontaneous or requires mild heating. Compared to the Wittig reaction, the Knoevenagel condensation is ideal for synthesizing alkenes substituted with electron-withdrawing groups like -CN or -COOEt.[9] Interestingly, some Knoevenagel condensations with pyridine aldehydes can proceed efficiently without a catalyst in an aqueous ethanol mixture, presenting a green chemistry approach.[9]
Application Protocol: Synthesis of (E)-2-cyano-3-(4'-methyl-[2,2'-bipyridin]-4-yl)acrylonitrile
This protocol uses malononitrile as the active methylene compound.
| Parameter | Value | Rationale / Notes |
| Mebpy-CHO | 1.0 eq (e.g., 198 mg, 1.0 mmol) | The carbonyl component. |
| Malononitrile | 1.1 eq (e.g., 73 mg, 1.1 mmol) | The active methylene component. |
| Catalyst | Piperidine (catalytic amount, ~2-3 drops) | A mild organic base to facilitate carbanion formation.[10] |
| Solvent | Ethanol (EtOH) | A common solvent that effectively dissolves the reactants. |
| Temperature | Reflux (approx. 78 °C) | Provides the energy needed for dehydration and to ensure a reasonable reaction rate. |
| Reaction Time | 2-4 hours | The reaction is typically rapid. |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (198 mg, 1.0 mmol) and malononitrile (73 mg, 1.1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (approx. 0.05 mL) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain reflux for 3 hours, monitoring the reaction by TLC. The product is often a brightly colored solid that may precipitate from the solution upon cooling.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the product under vacuum. Further purification by recrystallization is possible if needed.
Oxidation and Reduction of the Aldehyde
Simple oxidation and reduction reactions transform the aldehyde into other valuable functional groups—a carboxylic acid and a primary alcohol, respectively—which can serve as new platforms for derivatization.
A. Oxidation to 4'-methyl-[2,2'-bipyridine]-4-carboxylic acid
Scientific Rationale: The aldehyde group is readily oxidized to a carboxylic acid. While strong oxidants like potassium permanganate or chromic acid can be used, modern methods favor milder and more environmentally benign conditions. Aerobic oxidation, using molecular oxygen from the air as the terminal oxidant, is a highly efficient "green" alternative, often catalyzed by transition metals like Nickel(II).[11] The resulting carboxylic acid is a key intermediate for forming amides, esters, and other acid derivatives.[12][13]
Application Protocol: Aerobic Oxidation
| Parameter | Value | Rationale / Notes |
| Mebpy-CHO | 1.0 eq (e.g., 198 mg, 1.0 mmol) | Starting material. |
| Catalyst | Nickel(II) Acetate Tetrahydrate (5 mol%) | An effective and inexpensive catalyst for aerobic aldehyde oxidation.[11] |
| Oxidant | Molecular Oxygen (O₂) | Sourced from ambient air or by bubbling air through the solution. |
| Solvent | Ethanol/Water (1.2:1 v/v) | A mixed solvent system shown to be effective for these reactions.[11] |
| Temperature | Room Temperature | The reaction is efficient under mild conditions. |
| Reaction Time | 24 hours | Requires time for efficient gas-liquid mass transfer and reaction. |
Step-by-Step Methodology:
-
Dissolve Mebpy-CHO (198 mg, 1.0 mmol) and Ni(OAc)₂·4H₂O (12.5 mg, 0.05 mmol) in a mixture of ethanol (6 mL) and water (5 mL) in a flask open to the atmosphere.
-
Stir the solution vigorously at room temperature for 24 hours to ensure good mixing with air.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the mixture with 1 M HCl to a pH of ~3-4.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent to yield the carboxylic acid, which can be purified by recrystallization.
B. Reduction to (4'-methyl-[2,2'-bipyridin]-4-yl)methanol
Scientific Rationale: The reduction of an aldehyde to a primary alcohol is one of the most fundamental transformations in organic synthesis. Sodium borohydride (NaBH₄) is the reagent of choice for this conversion due to its high selectivity, operational simplicity, and safety.[14] It readily reduces aldehydes and ketones but typically does not affect less reactive functional groups like esters or amides. The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon.[14][15]
Application Protocol: NaBH₄ Reduction
| Parameter | Value | Rationale / Notes |
| Mebpy-CHO | 1.0 eq (e.g., 198 mg, 1.0 mmol) | Starting material. |
| Reducing Agent | Sodium Borohydride (NaBH₄, 1.0 eq) | A safe and selective hydride donor. A slight excess can be used to ensure completion. |
| Solvent | Ethanol or Methanol | Protic solvents that are compatible with NaBH₄ and dissolve the substrate. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to moderate the exothermic reaction. |
| Reaction Time | 1-2 hours | The reduction is generally fast. |
Step-by-Step Methodology:
-
Dissolve Mebpy-CHO (198 mg, 1.0 mmol) in ethanol (10 mL) in a round-bottom flask and cool the solution in an ice bath to 0 °C.
-
Add NaBH₄ (38 mg, 1.0 mmol) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction by TLC until the aldehyde is fully consumed.
-
Quench the reaction by slowly adding water (5 mL), followed by 1 M HCl to neutralize any excess NaBH₄.
-
Extract the product into ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the primary alcohol, which can be purified if necessary.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. Efficient promiscuous Knoevenagel condensation catalyzed by papain confined in Cu3(PO4)2 nanoflowers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.stanford.edu [web.stanford.edu]
- 12. chemimpex.com [chemimpex.com]
- 13. 4'-Methyl(2,2'-bipyridine)-4-carboxylic acid | C12H10N2O2 | CID 11127621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: Synthesis and Characterization of Transition Metal Complexes with 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Potential of a Bifunctional Ligand
In the field of coordination chemistry, 2,2'-bipyridine stands as a privileged ligand scaffold, forming stable and functional complexes with a vast array of transition metals.[1][2] These complexes are integral to advancements in photocatalysis, luminescent materials, and medicinal chemistry.[1][3][4] This guide focuses on a particularly versatile derivative: 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde (herein abbreviated as L ).
The structure of L is unique in that it combines three key features:
-
N,N'-Chelating Core: The two nitrogen atoms provide a robust bidentate coordination site, essential for forming stable metal complexes.[5]
-
Electron-Donating Methyl Group: The methyl group at the 4'-position enhances the electron-donating capacity of the ligand, which can modulate the photophysical and electrochemical properties of the final complex.[6]
-
Reactive Carbaldehyde Group: The formyl (aldehyde) group at the 4-position serves as a synthetic handle for post-complexation modification, allowing for the covalent attachment of other molecules, such as biomolecules or surfaces, or for the formation of larger supramolecular assemblies via Schiff base condensation.[3]
This application note provides a comprehensive guide to the synthesis of transition metal complexes using this ligand, offering both a specific protocol for a Ruthenium(II) complex and a generalizable procedure for first-row transition metals. We will delve into the causality behind experimental choices, present detailed step-by-step protocols, and provide guidance on characterization and troubleshooting.
Part 1: Foundational Principles of Complexation
The successful synthesis of a metal-ligand complex is not merely a matter of mixing reagents; it is a controlled process governed by fundamental chemical principles.
The Chelate Effect: A Driving Force for Stability
The bidentate nature of L is central to its utility. When it coordinates to a metal ion, it forms a five-membered ring. This process, known as chelation, is entropically favorable compared to the coordination of two separate monodentate ligands. The resulting increase in thermodynamic stability, known as the chelate effect, makes bipyridyl complexes exceptionally robust.
Causality in Reagent and Condition Selection
-
Choice of Metal Precursor: The selection of the metal salt (e.g., RuCl₃·xH₂O, CuCl₂, Ni(OAc)₂) dictates the initial oxidation state and coordination sphere of the metal. Chloride salts are common due to their solubility and the ability of chloride ions to act as leaving groups during ligand substitution.[6][7]
-
Stoichiometry: The molar ratio of metal to ligand is critical. For a tris-chelated octahedral complex like [Ru(L)₃]²⁺, a metal-to-ligand ratio slightly greater than 1:3 is often used to ensure complete coordination.[7] For complexes of the type [M(L)Cl₂], a 1:1 ratio is employed.[8]
-
Solvent System: The solvent must dissolve both the inorganic metal salt and the organic ligand. Furthermore, a high boiling point is often required to provide the necessary thermal energy to overcome the activation barrier for ligand substitution. N,N-Dimethylformamide (DMF) and ethanol/water mixtures are excellent choices for these reasons.[6][7][9]
-
Inert Atmosphere: Many transition metal precursors, especially in lower oxidation states, are susceptible to oxidation by atmospheric oxygen. Performing the reaction under an inert atmosphere of argon or nitrogen is a critical step to prevent the formation of unwanted side products and ensure the desired complex is obtained.[7][10]
Part 2: Experimental Protocols
Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Ligand Properties
Before beginning, it is essential to know the properties of the starting ligand.
| Property | Value | Source |
| Compound Name | This compound | [11] |
| CAS Number | 104704-09-8 | [11][12] |
| Molecular Formula | C₁₂H₁₀N₂O | [11][12] |
| Molecular Weight | 198.22 g/mol | [11][13] |
| Appearance | Solid | |
| Melting Point | 130-131 °C | [11] |
Protocol 1: Synthesis of cis-Dichlorobis(this compound)ruthenium(II) ([Ru(L)₂Cl₂])
This protocol describes the synthesis of a common and highly useful precursor complex, which can be used for further ligand substitution reactions. The methodology is adapted from established procedures for similar bipyridine complexes.[6][10][14]
Materials and Reagents:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
This compound (L )
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetone
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add RuCl₃·xH₂O (1.0 equiv., e.g., 100 mg), L (2.0 equiv.), and LiCl (10 equiv.).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 15 minutes to create an inert atmosphere. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Addition: Add 20 mL of anhydrous DMF to the flask.
-
Reaction: Heat the mixture to reflux (approx. 153 °C) with vigorous stirring. The color of the solution will gradually change from dark brown to a deep reddish-purple. Allow the reaction to reflux for 4-8 hours.
-
Cooling & Precipitation: After the reflux period, cool the flask to room temperature. Slowly add 50 mL of acetone to the stirred reaction mixture to precipitate the crude product.
-
Isolation: Place the flask in a freezer (-5 °C) overnight to maximize precipitation.[10] Collect the dark solid by vacuum filtration.
-
Washing: Wash the collected solid sequentially with small portions of cold water to remove excess LiCl, followed by cold acetone, and finally diethyl ether to facilitate drying.
-
Drying: Dry the product under vacuum to yield the cis-[Ru(L)₂Cl₂] complex as a dark powder.
Protocol 2: General Synthesis of First-Row Transition Metal Complexes ([M(L)Cl₂])
This protocol provides a general method for complexing L with divalent first-row transition metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II).[8]
Materials and Reagents:
-
Metal(II) chloride salt (e.g., CuCl₂, NiCl₂·6H₂O)
-
This compound (L )
-
Ethanol or Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Ligand Solution: In a 50 mL round-bottom flask, dissolve L (1.0 equiv., e.g., 100 mg) in 15 mL of ethanol with gentle warming if necessary.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) chloride salt (1.0 equiv.) in 10 mL of ethanol.
-
Complexation: While stirring the ligand solution at room temperature, add the metal salt solution dropwise. An immediate color change and/or formation of a precipitate is typically observed.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours to ensure the reaction goes to completion. For less reactive metals, the mixture can be gently heated to reflux for 1-2 hours.
-
Isolation: If a precipitate has formed, collect the solid by vacuum filtration. If the product is soluble, reduce the solvent volume under reduced pressure until precipitation begins.
-
Washing: Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether.
-
Drying: Dry the product in a desiccator or under vacuum.
| Metal Ion | Typical Product Color |
| Cu(II) | Green / Blue |
| Ni(II) | Green |
| Co(II) | Pink / Blue |
| Zn(II) | White / Colorless |
Part 3: Characterization and Data
Proper characterization is essential to confirm the identity, structure, and purity of the synthesized complexes.
| Technique | Purpose & Expected Observations |
| ¹H-NMR Spectroscopy | Confirms the coordination of the ligand. Protons on the bipyridine rings typically shift downfield upon coordination to the metal center due to the deshielding effect of the metal. |
| FTIR Spectroscopy | Verifies the presence of key functional groups. The C=O stretching frequency of the aldehyde (~1700 cm⁻¹) should be present. Shifts in the C=N and C=C vibrations of the bipyridine rings (~1400-1600 cm⁻¹) indicate coordination.[9][15] |
| UV-Visible Spectroscopy | Provides information on the electronic structure. For d-block metals, new absorption bands in the visible region will appear. For Ru(II) complexes, this includes characteristic Metal-to-Ligand Charge Transfer (MLCT) bands.[15] |
| Mass Spectrometry (ESI-MS) | Confirms the molecular weight of the complex cation. The isotopic distribution pattern can help confirm the identity of the metal.[9] |
| Elemental Analysis | Determines the percentage of C, H, and N in the compound, which can be compared to the calculated theoretical values to verify the empirical formula and purity. |
Part 4: Visualized Workflows and Structures
Diagrams can simplify complex processes and structures, providing an at-a-glance understanding.
Caption: General experimental workflow for the synthesis of a Ruthenium(II) complex.
Caption: Schematic of an octahedral metal center (M) with bidentate ligands.
Part 5: Troubleshooting and Expert Insights
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Insufficient reaction time or temperature. | Ensure the mixture reaches and maintains reflux. Extend the reaction time if necessary. Confirm the purity of starting materials. |
| Decomposition of reagents. | Use fresh, anhydrous solvents. Maintain a strict inert atmosphere throughout the reaction. | |
| Product is an oil or difficult to crystallize | Presence of impurities. | Re-purify the product. For ionic complexes, consider anion exchange by adding a saturated aqueous solution of NH₄PF₆ or KPF₆ to precipitate the complex as a more crystalline hexafluorophosphate salt.[6] |
| Residual solvent. | Ensure the product is thoroughly dried under high vacuum. | |
| Characterization data is inconsistent | Impure product. | Column chromatography on silica gel or alumina can be an effective purification method.[6] A gradient elution system (e.g., acetonitrile/water or dichloromethane/methanol) is often required. |
| Isomer formation. | For octahedral complexes like [Ru(L)₂Cl₂], both cis and trans isomers are possible. The synthetic method described favors the cis isomer, but separation may be required for some applications. |
Expert Insight: The aldehyde functionality on ligand L is a powerful tool but can also be a liability. It is susceptible to oxidation to a carboxylic acid, especially under harsh conditions. While the described protocols are generally robust, it is crucial to avoid strong oxidizing agents during workup unless the carboxylic acid derivative is the desired product.[5]
References
- 1. Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01046A [pubs.rsc.org]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 103946-54-9: 4′-Methyl[2,2′-bipyridine]-4-carboxylic a… [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. scholarworks.uark.edu [scholarworks.uark.edu]
- 11. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 12. This compound 97% | CAS: 104704-09-8 | AChemBlock [achemblock.com]
- 13. 4'-Methyl-2,2'-bipyridine-4-carboxaldehyde | 104704-09-8 | FM10672 [biosynth.com]
- 14. Synthesis, DNA-Binding, Anticancer Evaluation, and Molecular Docking Studies of Bishomoleptic and Trisheteroleptic Ru-Diimine Complexes Bearing 2-(2-Pyridyl)-quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijmcer.com [ijmcer.com]
The Strategic Intermediate: 4'-Methyl-[2,2'-bipyridine]-4-carbaldehyde in Modern Pharmaceutical Synthesis
In the landscape of contemporary drug discovery and development, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly those containing the bipyridine scaffold, are privileged structures in medicinal chemistry due to their ability to interact with a wide range of biological targets. Among these, 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde has emerged as a versatile and highly valuable intermediate. Its unique arrangement of a nucleophilic nitrogen atom, a reactive aldehyde group, and the potential for stereogenic centers makes it a cornerstone in the synthesis of innovative therapeutics, particularly in the realm of cardiovascular and oncology drugs.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis and application of this compound. We will explore its synthesis through established methodologies, delve into its critical role in the preparation of phosphodiesterase 3 (PDE3) inhibitors, and provide detailed, field-proven protocols to empower your research and development endeavors.
Key Properties and Spectral Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.
| Property | Value | Reference |
| CAS Number | 104704-09-8 | |
| Molecular Formula | C₁₂H₁₀N₂O | |
| Molecular Weight | 198.22 g/mol | |
| Appearance | Off-white to yellow solid | |
| Melting Point | 130-131 °C | |
| Boiling Point | 368.7 ± 42.0 °C (Predicted) | |
| SMILES | Cc1ccnc(-c2cc(C=O)ccn2)c1 | |
| InChIKey | SMPJZGCAUYUJJE-UHFFFAOYSA-N |
Synthesis of the Intermediate: Navigating the Synthetic Landscape
The construction of the asymmetrically substituted bipyridine core of this compound requires a strategic approach. While several methods for bipyridine synthesis exist, palladium-catalyzed cross-coupling reactions and the Kröhnke pyridine synthesis represent the most robust and versatile strategies.
Protocol 1: Synthesis via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a highly efficient and modular route to substituted bipyridines. This approach involves the coupling of two functionalized pyridine precursors, allowing for precise control over the final substitution pattern. A plausible and effective strategy for the synthesis of this compound involves the coupling of a suitable boronic acid or ester derivative of one pyridine ring with a halogenated derivative of the other.
Reaction Scheme:
Caption: Palladium-catalyzed Suzuki-Miyaura coupling for the synthesis of the target intermediate.
Step-by-Step Protocol:
-
Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-bromo-4-methylpyridine (1.0 eq), pyridine-4-carbaldehyde-2-boronic acid pinacol ester (1.1 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add a degassed 2:1 mixture of toluene and water to the flask.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, necessitating an inert atmosphere (nitrogen or argon) to maintain its catalytic activity.
-
Base: Potassium carbonate is a crucial component, facilitating the transmetalation step in the catalytic cycle.
-
Solvent System: The biphasic toluene/water system is effective for dissolving both the organic and inorganic reagents. Degassing the solvent removes dissolved oxygen, further protecting the catalyst.
Protocol 2: The Kröhnke Pyridine Synthesis Approach
The Kröhnke pyridine synthesis is a classic and powerful method for the formation of substituted pyridines. It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate. This convergent approach allows for the construction of the bipyridine skeleton in a single synthetic operation.
Reaction Scheme:
Caption: Kröhnke pyridine synthesis for the formation of the target intermediate.
Step-by-Step Protocol:
-
Reactant Preparation: Synthesize the requisite pyridinium ylide and α,β-unsaturated aldehyde precursors through established literature procedures.
-
Reaction Setup: In a round-bottom flask, dissolve the α-pyridinium methyl ketone salt (1.0 eq) and the α,β-unsaturated aldehyde (1.0 eq) in glacial acetic acid.
-
Nitrogen Source: Add ammonium acetate (10 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 120 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the desired product.
Trustworthiness of the Protocol: The Kröhnke synthesis is a well-established and reliable method for pyridine formation. The use of a large excess of ammonium acetate ensures the efficient cyclization and aromatization to the final bipyridine product.
Application in Pharmaceutical Synthesis: A Gateway to Cardiotonic Agents
The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations, making it a key intermediate in the synthesis of pharmaceutically active molecules. A prominent application lies in the synthesis of analogues of milrinone , a potent and selective phosphodiesterase 3 (PDE3) inhibitor used in the treatment of acute heart failure.
The synthesis of milrinone and its analogues often involves the construction of a pyridone ring fused to the bipyridine core. The aldehyde group of our intermediate is an ideal starting point for building this critical pharmacophore.
Proposed Synthetic Protocol: Synthesis of a Milrinone Analogue
This protocol outlines a plausible and efficient synthetic route from this compound to a novel milrinone analogue. This pathway leverages a Knoevenagel condensation followed by a cyclization reaction.
Reaction Workflow:
Caption: Proposed synthetic workflow for a milrinone analogue from the target intermediate.
Step-by-Step Protocol:
Step 1: Knoevenagel Condensation
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add ethyl cyanoacetate (1.1 eq).
-
Catalyst: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate may be observed.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the Knoevenagel adduct.
Step 2: Cyclization to the Pyridone Ring
-
Base Preparation: In a separate flask, prepare a solution of sodium ethoxide in ethanol.
-
Reaction: Add the Knoevenagel adduct (1.0 eq) and guanidine carbonate (1.2 eq) to the sodium ethoxide solution.
-
Reflux: Heat the reaction mixture to reflux for 6-8 hours.
-
Neutralization and Isolation: Cool the reaction mixture and neutralize with acetic acid. The product will precipitate out of solution.
-
Purification: Collect the solid by filtration, wash with water and then ethanol, and dry to afford the milrinone analogue. Further purification can be achieved by recrystallization.
Expert Insights: The choice of guanidine carbonate in the cyclization step is strategic. It serves as the nitrogen source for the formation of the pyridone ring and promotes the desired cyclization pathway. The basic conditions facilitated by sodium ethoxide are essential for the reaction to proceed.
Conclusion and Future Outlook
This compound is a testament to the power of strategically designed intermediates in modern pharmaceutical synthesis. Its versatile reactivity, coupled with the robust synthetic methods available for its preparation, positions it as a key building block for the discovery of novel therapeutics. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry. As the demand for more effective and selective drugs continues to grow, the importance of intermediates like this compound will undoubtedly continue to expand, opening new avenues for the treatment of a wide range of diseases.
Synthetic Routes to Derivatives of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde: An Application and Protocol Guide
Introduction: The Versatility of Bipyridine Ligands in Modern Chemistry
The 2,2'-bipyridine (bpy) scaffold is a cornerstone in coordination chemistry, renowned for its ability to form stable complexes with a wide array of metal ions.[1] The resulting metal-bipyridine complexes are instrumental in diverse fields, from catalysis and materials science to pharmaceuticals.[1][2] By strategically modifying the bipyridine core with various functional groups, researchers can finely tune the steric and electronic properties of the ligands, thereby influencing the reactivity and selectivity of the metallic center.[1] The target molecule, 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde, and its derivatives are particularly valuable building blocks, offering a reactive aldehyde handle for further elaboration into more complex structures. This guide provides a detailed overview of the primary synthetic strategies for obtaining the this compound core and subsequent derivatization of the carbaldehyde moiety, complete with detailed experimental protocols and mechanistic insights.
Part I: Synthesis of the this compound Core
The construction of the unsymmetrically substituted bipyridine core is most effectively achieved through modern cross-coupling methodologies. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, are particularly powerful for forging the C-C bond between the two pyridine rings.[3][4]
Suzuki-Miyaura Cross-Coupling: A Robust and Versatile Approach
The Suzuki-Miyaura coupling is a highly favored method for the synthesis of biaryl compounds, including bipyridines, due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acid reagents.[3][4][5] A general challenge in bipyridine synthesis via cross-coupling is the potential for the bipyridine product to coordinate with the palladium catalyst, leading to decreased catalytic activity.[3][4] Careful selection of the catalyst system is therefore crucial for a successful reaction.[4]
The synthesis of this compound via a Suzuki-Miyaura coupling typically involves the reaction of a bromopyridine bearing the carbaldehyde group with a pyridylboronic acid possessing the methyl group, or vice versa.
Figure 1: Suzuki-Miyaura cross-coupling for the synthesis of this compound.
Protocol 1: Suzuki-Miyaura Synthesis of this compound
Materials:
-
4-bromo-2-pyridinecarbaldehyde
-
4-methyl-2-pyridinylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-2-pyridinecarbaldehyde (1.0 equiv), 4-methyl-2-pyridinylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Add a degassed 3:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Characterization:
-
¹H NMR: Confirm the presence of the methyl and aldehyde protons, as well as the characteristic aromatic signals of the bipyridine core.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of C₁₂H₁₀N₂O (198.22 g/mol ).[6][7]
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Suzuki couplings.[8] |
| Base | Na₂CO₃ | Essential for the transmetalation step in the catalytic cycle. |
| Solvent | Dioxane/H₂O | A biphasic system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition. |
Part II: Derivatization of the Carbaldehyde Moiety
The aldehyde group on the this compound scaffold is a versatile functional handle that can be readily transformed into a variety of other functional groups, allowing for the synthesis of a diverse library of derivatives.
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[9] This reaction is particularly useful for extending the conjugation of the bipyridine system, which can have significant effects on its photophysical and electronic properties. The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[10][11]
Figure 2: Knoevenagel condensation of this compound.
Protocol 2: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in ethanol.
-
Add malononitrile (1.1 equiv) to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.1 equiv).
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and then with water.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the mixture in an ice bath to induce crystallization.
-
Dry the product under vacuum to yield the desired α,β-unsaturated derivative.
| Parameter | Condition | Rationale |
| Active Methylene | Malononitrile | A highly reactive compound due to the two electron-withdrawing nitrile groups. |
| Catalyst | Piperidine | A mild base that facilitates the deprotonation of the active methylene compound.[10] |
| Solvent | Ethanol | A common protic solvent that is suitable for this reaction. |
| Temperature | Reflux | Provides the necessary activation energy for the condensation and subsequent dehydration. |
Reductive Amination: Synthesis of Bipyridyl Amines
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[12][13] This one-pot reaction involves the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ to the corresponding amine.[14] This method avoids the over-alkylation issues often encountered in direct alkylation of amines.[14] A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride [NaBH(OAc)₃] being common choices.[14][15]
Figure 3: Reductive amination of this compound.
Protocol 3: Reductive Amination with a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃]
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and the primary amine (1.1 equiv) in dichloromethane.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired bipyridyl amine.
| Parameter | Condition | Rationale |
| Reducing Agent | NaBH(OAc)₃ | A mild and selective reducing agent that is particularly effective for reductive aminations.[14] |
| Solvent | CH₂Cl₂ | A common aprotic solvent for this transformation. |
| Work-up | NaHCO₃ (aq) | Neutralizes any remaining acid and quenches the reducing agent. |
Conclusion
The synthetic routes outlined in this guide provide robust and versatile methods for the preparation of this compound and its derivatives. The application of modern cross-coupling reactions allows for the efficient construction of the core bipyridine structure, while the strategic functionalization of the carbaldehyde moiety through reactions such as Knoevenagel condensation and reductive amination opens up a vast chemical space for the development of novel ligands and functional molecules. The detailed protocols provided herein are intended to serve as a practical resource for researchers in the fields of coordination chemistry, catalysis, and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of bipyridine-containing bio-inspired ligands to support manganese and iron for oxidative catalysis | Poster Board #1222 - American Chemical Society [acs.digitellinc.com]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | CAS 104704-09-8 [matrix-fine-chemicals.com]
- 7. This compound 97% | CAS: 104704-09-8 | AChemBlock [achemblock.com]
- 8. mdpi.com [mdpi.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. air.unimi.it [air.unimi.it]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. ERIC - EJ1069032 - Solvent-Free Reductive Amination: An Organic Chemistry Experiment, Journal of Chemical Education, 2015-Jul [eric.ed.gov]
cross-coupling reactions involving 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
An In-Depth Guide to Cross-Coupling Reactions Utilizing 4'-Methyl-[2,2'-bipyridine]-4-carbaldehyde
Introduction: The Strategic Advantage of a Multifunctional Bipyridine Ligand
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency. The success of these transformations is inextricably linked to the nature of the ligand coordinating the palladium center. Bipyridine-based structures are considered "privileged ligands" due to their robust bidentate chelation, which stabilizes the catalytically active metal species throughout the reaction cycle.
This guide focuses on a particularly versatile ligand: This compound (CAS No. 104704-09-8). This molecule is strategically designed with three key features:
-
The Bipyridine Core: Provides a stable, bidentate coordination site for the palladium catalyst.
-
The 4'-Methyl Group: Acts as an electron-donating group, which enhances the electron density at the nitrogen atoms. This strengthens the ligand's σ-donating capability, stabilizing the palladium center and often improving catalytic turnover by facilitating key steps like oxidative addition.
-
The 4-Carbaldehyde Group: Serves as a versatile synthetic handle for post-reaction modification, allowing for the covalent attachment of the catalyst to solid supports, the synthesis of more complex molecular architectures, or the development of novel sensor molecules.
This document provides detailed application notes and step-by-step protocols for three seminal cross-coupling reactions—Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira—leveraging the unique properties of this ligand.
Section 1: The Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a powerful method for constructing C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound. Its mild conditions, commercial availability of reagents, and tolerance for a wide range of functional groups have made it indispensable in pharmaceutical discovery.
Principle and the Role of the Ligand
The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The this compound ligand is crucial in this process. Its strong chelation prevents the aggregation of palladium into inactive palladium black, while the electron-rich nature imparted by the methyl group can accelerate the rate-limiting oxidative addition step.
Caption: Fig 1. Suzuki-Miyaura Catalytic Cycle
Detailed Protocol: Synthesis of 4-Phenyltoluene
This protocol describes the coupling of 4-bromotoluene with phenylboronic acid.
Reagent and Materials Table
| Reagent/Material | Formula | M.W. | Amount | Moles | Role |
| 4-Bromotoluene | C₇H₇Br | 171.04 | 171 mg | 1.0 mmol | Aryl Halide |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 146 mg | 1.2 mmol | Boron Reagent |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 2.2 mg | 0.01 mmol | Catalyst Precursor |
| This compound | C₁₂H₁₀N₂O | 198.22 | 4.0 mg | 0.02 mmol | Ligand |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 415 mg | 3.0 mmol | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - | Solvent |
| Water (degassed) | H₂O | 18.02 | 2 mL | - | Solvent |
| Round-bottom flask / Schlenk tube | - | - | 25 mL | - | Reaction Vessel |
| Magnetic stirrer, condenser, argon line | - | - | - | - | Equipment |
Experimental Workflow
Caption: Fig 2. General Experimental Workflow
Step-by-Step Procedure
-
Catalyst Pre-formation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (2.2 mg) and this compound (4.0 mg).
-
Reagent Addition: Add 4-bromotoluene (171 mg), phenylboronic acid (146 mg), and potassium carbonate (415 mg) to the tube.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times. This is critical to prevent oxidation of the Pd(0) species that forms in situ.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The reaction mixture should be a suspension.
-
Reaction: Place the tube in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots. The disappearance of the 4-bromotoluene starting material indicates completion.
-
Work-up: Cool the reaction to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-phenyltoluene as a white solid. (Expected yield: 85-95%).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Inactive catalyst or ligand. | Use fresh reagents. Ensure |
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
Welcome to the technical support center for the synthesis of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this multi-step synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose problems and optimize your reaction conditions for improved yields and purity.
Introduction: The Importance of a Versatile Ligand
This compound is a highly valuable heterocyclic building block. Its structure combines the potent chelating properties of the bipyridine scaffold with a reactive aldehyde functional group, making it a crucial intermediate for synthesizing complex ligands, catalysts, functional materials, and pharmaceutical compounds.[1][2] However, its synthesis is not without challenges, often involving sensitive reagents and competing side reactions that can significantly impact the final yield. This guide provides a systematic approach to overcoming these hurdles.
Recommended Synthetic Pathway Overview
A common and logical approach to synthesizing the target molecule involves a two-stage process. First, the core bipyridine structure is assembled, followed by the selective functionalization of a methyl group.
-
Stage 1: Formation of the 4,4'-Dimethyl-2,2'-bipyridine Core. This is typically achieved via a metal-catalyzed homocoupling of a 4-halo-2-methylpyridine precursor. Nickel-catalyzed Ullmann-type couplings are particularly effective for this transformation.[3]
-
Stage 2: Selective Mono-oxidation. One of the two equivalent methyl groups on the bipyridine core is then selectively oxidized to a formyl (carbaldehyde) group. This is a delicate step where over-oxidation to the carboxylic acid is a primary concern.[4]
Below is a visual representation of this general workflow.
Caption: General two-stage synthetic workflow.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to address specific problems you may encounter.
Part 1: Troubleshooting the 4,4'-Dimethyl-2,2'-bipyridine Synthesis (Coupling Reaction)
The formation of the bipyridine backbone is the foundation of the synthesis. Low yields here will invariably lead to a poor overall yield.
Q1: My nickel-catalyzed coupling reaction has a very low yield or has failed completely. What are the most likely causes?
A1: This is a common issue often traced back to catalyst activity or reaction conditions. The active catalytic species, Ni(0), is sensitive to oxygen and moisture.
-
Causality—Catalyst Deactivation: The bipyridine product itself is an excellent chelating ligand. It can strongly coordinate to the nickel catalyst, sequestering it from the catalytic cycle and leading to catalyst deactivation.[3][5] This is a fundamental challenge in many bipyridine syntheses.
-
Troubleshooting Steps:
-
Ensure a Rigorously Inert Atmosphere: Oxygen will rapidly oxidize the active Ni(0) catalyst to inactive Ni(II). Ensure your flask is properly flame-dried or oven-dried, and the reaction is assembled and run under a positive pressure of an inert gas like argon or nitrogen. Solvents must be anhydrous and thoroughly degassed.[6]
-
Verify Reagent Quality: The reducing agent (e.g., Zinc powder) must be active. If it's old or has been exposed to air, its surface may be passivated with oxides. Briefly activating the zinc powder with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum can restore its activity.
-
Ligand Choice and Catalyst Loading: While this homocoupling often uses a ligand like triphenylphosphine (PPh₃), the ratio is critical. An excess of ligand can sometimes inhibit the reaction. If yields are consistently low, consider increasing the catalyst and ligand loading (e.g., from 5 mol% to 10 mol%).[3]
-
Q2: I'm observing a significant amount of dehalogenated starting material (4-methylpyridine) as a byproduct. How can I prevent this?
A2: The formation of a dehalogenated byproduct points to a competing reductive pathway, which is often caused by trace amounts of protic impurities, especially water.
-
Causality—Protonolysis: Organometallic intermediates in the catalytic cycle can be quenched by protons from sources like water, leading to the formation of the reduced, dehalogenated product instead of the desired coupled product.
-
Troubleshooting Steps:
-
Anhydrous Conditions are Non-Negotiable: Re-purify your solvent (e.g., DMF or THF) by distilling from an appropriate drying agent. Ensure your starting halopyridine is completely dry.
-
Check Your Reducing Agent: Some batches of zinc dust can contain moisture. Dry it thoroughly in a vacuum oven before use.
-
Caption: Troubleshooting logic for low coupling reaction yield.
Part 2: Troubleshooting the Selective Mono-Oxidation
This step is arguably more challenging than the first due to issues of selectivity and the potential for over-oxidation.
Q1: My primary product is the dicarboxylic acid, not the aldehyde. How can I stop the oxidation at the desired stage?
A1: This is a classic case of over-oxidation. Aldehydes are generally more susceptible to oxidation than methyl groups, so once formed, your product can be quickly converted to the carboxylic acid if conditions are not carefully controlled.[4]
-
Causality—Relative Oxidation Rates: The C-H bonds of the aldehyde are more easily oxidized than the C-H bonds of the starting methyl group.
-
Troubleshooting Steps:
-
Choice of Oxidant: Strong oxidants like potassium permanganate are very likely to lead to the carboxylic acid.[4] Selenium dioxide (SeO₂) is a classic and more controlled reagent for the allylic/benzylic oxidation of methyl groups to aldehydes (Riley oxidation).[7][8]
-
Control Stoichiometry: Use a slight sub-stoichiometric amount of the oxidant (e.g., 0.9 to 0.95 equivalents) relative to the dimethyl-bipyridine. This ensures there isn't enough oxidant present to react with all the starting material, let alone the product aldehyde. You will have to purify the desired mono-aldehyde from unreacted starting material, but this is often easier than removing the over-oxidized acid.
-
Temperature and Reaction Time: Run the reaction at the lowest temperature that allows for a reasonable rate. Monitor the reaction closely by TLC or LC-MS. As soon as a significant amount of the desired product has formed and starting material is still present, quench the reaction. Do not let it run to completion.
-
Q2: My reaction yields a mixture of starting material, the desired mono-aldehyde, and the di-aldehyde. How can I improve the selectivity for mono-oxidation?
A2: Achieving perfect mono-selectivity between two identical groups is statistically challenging. The key is to manipulate kinetics and stoichiometry.
-
Causality—Statistical Distribution: Once some mono-aldehyde is formed, the oxidant has a statistical choice to react with either the remaining methyl group on that molecule or a methyl group on an unreacted starting molecule.
-
Troubleshooting Steps:
-
Slow Addition of the Oxidant: Instead of adding all the SeO₂ at once, dissolve it in a suitable solvent (like dioxane/water) and add it dropwise to the reaction mixture over several hours using a syringe pump. This keeps the instantaneous concentration of the oxidant low, favoring reaction with the more abundant starting material over the newly formed product.
-
Maintain Sub-Stoichiometric Levels: As mentioned in the previous point, using less than one full equivalent of the oxidant is crucial. Aim for a conversion of around 50-60% to maximize the yield of the mono-aldehyde relative to the di-aldehyde and starting material.
-
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Over-oxidation to Carboxylic Acid | Oxidant is too strong; Reaction time too long; Temperature too high. | Switch to a milder oxidant (e.g., SeO₂). Use <1 equivalent of oxidant. Monitor by TLC and quench before starting material is consumed. |
| Formation of Di-aldehyde | Statistical reaction at both methyl groups; High local concentration of oxidant. | Use <1 equivalent of oxidant. Add the oxidant slowly over several hours via syringe pump. Aim for partial conversion. |
| Low or No Conversion | Inactive oxidant; Insufficient temperature. | Use a fresh bottle of SeO₂. Ensure the reaction temperature is adequate for the chosen solvent (e.g., refluxing dioxane). |
Table 1: Troubleshooting Matrix for the Selective Oxidation Step.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of 4,4'-Dimethyl-2,2'-bipyridine
This procedure is adapted from standard nickel-catalyzed homocoupling methodologies.[3]
-
Setup: To a flame-dried 500 mL three-necked flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add Zinc dust (10.0 g, 153 mmol) and triphenylphosphine (PPh₃) (28.3 g, 108 mmol).
-
Catalyst Addition: Add Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (5.1 g, 21.5 mmol).
-
Solvent and Reagent: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed N,N-Dimethylformamide (DMF) (200 mL) via cannula. Add 4-chloro-4'-methylpyridine (10.0 g, 78.4 mmol).
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours. The mixture will typically turn from green to a dark reddish-brown.
-
Workup: Cool the reaction to room temperature and pour it into 500 mL of aqueous ammonia (25%). Stir for 1 hour to quench the catalyst.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude solid can be purified by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) or by recrystallization from ethanol to yield a white solid. (Expected yield: 60-75%).
Protocol 2: Selective Mono-oxidation to this compound
This protocol uses selenium dioxide for a controlled oxidation.[8]
-
Setup: In a 250 mL round-bottomed flask equipped with a reflux condenser and magnetic stir bar, dissolve 4,4'-dimethyl-2,2'-bipyridine (2.0 g, 10.8 mmol) in 100 mL of 1,4-dioxane.
-
Oxidant Addition: Add selenium dioxide (SeO₂) (1.1 g, 9.8 mmol, 0.9 eq) and 1 mL of water.
-
Reaction: Heat the mixture to reflux (approx. 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC, observing the consumption of starting material and the appearance of a new, more polar spot corresponding to the aldehyde.
-
Workup: Cool the reaction to room temperature. A black precipitate of elemental selenium will have formed. Filter the mixture through a pad of Celite to remove the selenium, washing the pad with dioxane.
-
Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude residue contains starting material, mono-aldehyde, and potentially some di-aldehyde. Purify carefully by column chromatography on silica gel, eluting with a shallow gradient of hexanes/ethyl acetate or dichloromethane/methanol to separate the components. The desired product is typically a pale yellow or off-white solid. (Expected yield based on ~50% conversion: 35-45%).
References
- 1. benchchem.com [benchchem.com]
- 2. via.library.depaul.edu [via.library.depaul.edu]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Synthesis of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
Welcome to the technical support center for the synthesis of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure a successful and efficient synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the selective oxidation of 4,4'-dimethyl-2,2'-bipyridine.
Question 1: My reaction is sluggish, and I observe a significant amount of unreacted 4,4'-dimethyl-2,2'-bipyridine. What could be the cause?
Answer:
Several factors can contribute to an incomplete reaction:
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent, typically selenium dioxide (SeO₂), is crucial. Ensure you are using at least one equivalent of SeO₂ per methyl group to be oxidized. For the mono-oxidation, a slight excess (1.1-1.2 equivalents) is often recommended to drive the reaction to completion.
-
Low Reaction Temperature: The oxidation of the methyl group on the bipyridine ring requires sufficient thermal energy. The reaction is typically performed at elevated temperatures, often in a high-boiling solvent like dioxane or toluene. If the temperature is too low, the reaction rate will be significantly reduced.
-
Poor Solubility of Starting Material: 4,4'-dimethyl-2,2'-bipyridine has limited solubility in some organic solvents. Ensure that your starting material is fully dissolved at the reaction temperature to allow for efficient interaction with the oxidizing agent. If solubility is an issue, consider using a co-solvent or a different solvent system.
-
Deactivation of the Oxidizing Agent: Selenium dioxide can be sensitive to moisture. Ensure that your reagents and solvent are dry to prevent the deactivation of the oxidant.
Question 2: I am observing multiple products on my TLC plate, including a highly polar spot that does not correspond to my desired product. What are these byproducts?
Answer:
The formation of multiple products is a common challenge in this synthesis. The most likely side products are:
-
4,4'-dicarbaldehyde-2,2'-bipyridine (Di-aldehyde): This is the product of the oxidation of both methyl groups. It is more polar than the desired mono-aldehyde and will have a lower Rf value on a normal-phase TLC plate.
-
4,4'-dicarboxy-2,2'-bipyridine (Di-acid): This is a result of over-oxidation of one or both methyl groups to carboxylic acids.[1] This is a highly polar compound and will likely remain at the baseline of your TLC plate.
-
Unreacted 4,4'-dimethyl-2,2'-bipyridine: Your starting material will be the least polar spot on the TLC plate.
The relative amounts of these products can be influenced by the reaction conditions.
Question 3: How can I minimize the formation of the di-aldehyde and di-acid byproducts?
Answer:
Controlling the selectivity of the oxidation is key to maximizing the yield of the desired mono-aldehyde. Here are some strategies:
-
Control Stoichiometry: Use a carefully measured amount of the oxidizing agent. For the mono-aldehyde, using close to one equivalent of SeO₂ is critical. An excess of the oxidant will favor the formation of the di-aldehyde and di-acid.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC. Stopping the reaction at the optimal time is crucial to prevent over-oxidation. Lowering the reaction temperature can sometimes improve selectivity, although it may also slow down the reaction rate.
-
Choice of Oxidizing Agent: While SeO₂ is commonly used, other oxidizing agents with milder reactivity could be explored to improve selectivity.
Question 4: I am having difficulty purifying my product. What is the best method to remove the side products and selenium byproducts?
Answer:
Purification can be challenging due to the similar polarities of the desired product and the di-aldehyde, as well as the presence of selenium residues. A multi-step approach is often necessary:
-
Removal of Selenium Byproducts: After the reaction, the crude mixture will contain insoluble elemental selenium and other selenium compounds. These can be removed by filtration through a pad of celite.
-
Column Chromatography: This is the most effective method for separating the desired mono-aldehyde from the unreacted starting material and the di-aldehyde. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is typically effective.
-
Recrystallization: If the product obtained after chromatography is still not pure, recrystallization can be a final polishing step.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products are the unreacted starting material (4,4'-dimethyl-2,2'-bipyridine), the di-aldehyde (4,4'-dicarbaldehyde-2,2'-bipyridine), and the over-oxidation product, 4,4'-dicarboxy-2,2'-bipyridine.
Q2: What is the role of selenium dioxide in this reaction?
A2: Selenium dioxide is a specific oxidizing agent used for the allylic and benzylic oxidation of C-H bonds. In this synthesis, it selectively oxidizes the methyl group on the bipyridine ring to an aldehyde. This reaction is often referred to as the Riley oxidation.
Q3: Can I use other oxidizing agents for this transformation?
A3: While selenium dioxide is the most commonly reported reagent for this specific transformation, other oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can also oxidize methyl groups on aromatic rings.[1] However, these are often stronger oxidizing agents and may lead to the formation of the carboxylic acid as the major product. Careful optimization of reaction conditions would be necessary.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound should be confirmed by a combination of analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and can be used to identify impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to assess the purity of the sample.
Side Product Summary
| Side Product | Structure | Cause | Prevention/Removal |
| 4,4'-dimethyl-2,2'-bipyridine | Cc1ccnc(c1)-c1cc(C)ccn1 | Incomplete reaction | Increase reaction time, temperature, or oxidant stoichiometry. Remove by column chromatography. |
| 4,4'-dicarbaldehyde-2,2'-bipyridine | O=Cc1ccnc(c1)-c1cc(C=O)ccn1 | Excess oxidizing agent, prolonged reaction time | Use stoichiometric amount of oxidant, monitor reaction by TLC. Separate by column chromatography. |
| 4,4'-dicarboxy-2,2'-bipyridine | O=C(O)c1ccnc(c1)-c1cc(C(=O)O)ccn1 | Strong oxidizing conditions, over-oxidation | Use a milder oxidant or carefully control reaction conditions. Remove by extraction or chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 4,4'-dimethyl-2,2'-bipyridine
This protocol describes a common method for the synthesis of the starting material.
Diagram of the synthesis of 4,4'-dimethyl-2,2'-bipyridine
Caption: Synthesis of 4,4'-dimethyl-2,2'-bipyridine.
Materials:
-
4-methylpyridine
-
Palladium on carbon (Pd/C, 10%)
-
Acetic acid
-
Hydrogen peroxide (30%)
-
Ethyl acetate
-
Sodium bicarbonate
Procedure:
-
To a solution of 4-methylpyridine in acetic acid, add the Pd/C catalyst.
-
Slowly add hydrogen peroxide to the mixture at room temperature.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture and filter off the catalyst.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent like ethyl acetate to obtain pure 4,4'-dimethyl-2,2'-bipyridine.[2]
Protocol 2: Synthesis of this compound via Riley Oxidation
Diagram of the Riley Oxidation
Caption: Riley oxidation for mono-aldehyde synthesis.
Materials:
-
4,4'-dimethyl-2,2'-bipyridine
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Celite
-
Dichloromethane
-
Ethyl acetate
-
Hexane
-
Silica gel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4,4'-dimethyl-2,2'-bipyridine in anhydrous 1,4-dioxane.
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed and the desired product is the major spot on the TLC, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the black selenium precipitate. Wash the Celite pad with dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Logical Workflow for Troubleshooting
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting synthesis issues.
References
stability and storage conditions for 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
Prepared by the Senior Application Scientist Team
This guide serves as a centralized technical resource for researchers, chemists, and drug development professionals utilizing 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde (CAS No. 104704-09-8). Here, we address common challenges related to the compound's stability, storage, and use in experimental settings, providing both preventative measures and troubleshooting solutions.
Section 1: Product Specifications and Essential Handling
This section covers the fundamental properties and the non-negotiable conditions required to maintain the integrity of the compound.
FAQ: What are the fundamental properties of this reagent?
Understanding the basic physical and chemical properties is the first step in successful experimental design. Key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 104704-09-8 | [1][2][3] |
| Molecular Formula | C₁₂H₁₀N₂O | [1][2][4] |
| Molecular Weight | ~198.22 g/mol | [1][2][4] |
| Physical Form | Solid | [5] |
| Melting Point | 130-131 °C | [4][5] |
| Boiling Point | 368.7 ± 42.0 °C (at 760 mmHg, Predicted) | [4][5] |
| Purity | Typically ≥97% | [5][6] |
FAQ: What are the definitive storage and handling conditions?
Improper storage is the most common cause of reagent failure. The aldehyde functional group is susceptible to oxidation, making strict adherence to these storage protocols critical for preserving the compound's reactivity and ensuring experimental reproducibility.
| Condition | Recommendation | Rationale | Source(s) |
| Temperature | 2°C to 8°C | Refrigeration slows down potential degradation pathways. | [1][2] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | The aldehyde group is highly susceptible to oxidation by atmospheric oxygen. | [2][5] |
| Container | Keep container tightly sealed and in a dry place. | Prevents exposure to moisture and atmospheric contaminants. | [1][7] |
| Light Exposure | Protect from direct sunlight. | Light can catalyze oxidative degradation. | [7] |
| Incompatibilities | Avoid strong oxidizing agents, acids, and bases. | These substances can react with and degrade the aldehyde or bipyridine moieties. | [7] |
Section 2: In-Experiment Troubleshooting Guide
Even with proper storage, issues can arise during an experiment. This section provides a logical framework for diagnosing and solving common problems.
Scenario 1: My reaction yield is low or the reaction has failed entirely.
This is the most frequent issue reported and it almost always traces back to the integrity of the aldehyde.
Core Question: Is my this compound still good?
Expert Analysis: The primary suspect is the oxidation of the aldehyde (-CHO) functional group to its corresponding carboxylic acid (4'-methyl-[2,2'-bipyridine]-4-carboxylic acid).[8] This new compound will not participate in reactions that require the aldehyde's specific electrophilicity, such as reductive aminations, Wittig reactions, or imine formations.
Below is a workflow to diagnose the problem.
Caption: Troubleshooting workflow for reaction failure.
Protocol: How to Quickly Verify Compound Integrity via Thin-Layer Chromatography (TLC)
This protocol is a rapid and effective method to check for the presence of the more polar carboxylic acid degradation product.
Materials:
-
TLC plate (Silica gel 60 F₂₅₄)
-
Sample of your this compound
-
Mobile Phase: A non-polar/polar solvent mixture (e.g., 7:3 Hexane:Ethyl Acetate is a good starting point).
-
Developing chamber
-
UV lamp (254 nm)
Procedure:
-
Prepare Sample: Dissolve a small amount (1-2 mg) of the compound in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Spot Plate: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.
-
Develop: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Interpret Results:
-
Pure Compound: A single, well-defined spot should be visible.
-
Degraded Compound: You will observe two spots. The original aldehyde will be the higher spot (higher Rƒ value). The carboxylic acid byproduct, being much more polar, will be the lower spot (lower Rƒ value), often staying close to the baseline.
-
Scenario 2: I'm having trouble dissolving the compound.
Core Question: What is a suitable solvent for this reagent?
Expert Analysis: Based on its bipyridine structure with methyl and aldehyde functional groups, the compound is aromatic and moderately polar. It is not expected to be soluble in water or non-polar aliphatic solvents.
Recommended Solvents:
-
High Solubility: Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF).
-
Moderate Solubility: Ethyl Acetate, Acetone. May require slight warming.
-
Low/Insoluble: Water, Hexanes, Pentane.
For reactions, always use anhydrous (dry) solvents to prevent unwanted side reactions, especially if using moisture-sensitive reagents in subsequent steps.
Section 3: Advanced Topics and FAQs
FAQ: What is the primary degradation pathway I should be aware of?
The most significant stability concern is the oxidation of the aldehyde to a carboxylic acid.
Caption: Primary degradation pathway via oxidation.
This transformation is detrimental because the carboxylic acid lacks the electrophilic carbon of the aldehyde, rendering it unreactive in many intended synthetic pathways.[8]
FAQ: I've confirmed my reagent is partially degraded. Can I purify it?
Expert Analysis: Yes, purification is feasible via column chromatography due to the significant polarity difference between the aldehyde and the carboxylic acid byproduct.
Protocol: Purification by Silica Gel Column Chromatography
-
Prepare Column: Pack a glass column with silica gel using a suitable slurry solvent (e.g., hexanes).
-
Load Sample: Dissolve the crude, degraded compound in a minimum amount of DCM. Pre-adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% Hexanes or 9:1 Hexane:Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by slowly increasing the proportion of ethyl acetate. The less polar aldehyde will elute from the column first. The more polar carboxylic acid will remain strongly bound to the silica and will elute much later or may not elute at all with this solvent system.
-
Monitor Fractions: Collect the eluent in fractions and monitor them by TLC to identify the fractions containing the pure aldehyde.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Check: Confirm the purity of the recovered solid by TLC or another analytical method (e.g., NMR) before use.
References
- 1. 4'-Methyl-2,2'-bipyridine-4-carboxaldehyde | 104704-09-8 | FM10672 [biosynth.com]
- 2. 104704-09-8|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CAS 104704-09-8 [matrix-fine-chemicals.com]
- 4. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 5. This compound | 104704-09-8 [sigmaaldrich.com]
- 6. This compound 97% | CAS: 104704-09-8 | AChemBlock [achemblock.com]
- 7. fishersci.com [fishersci.com]
- 8. CAS 103946-54-9: 4′-Methyl[2,2′-bipyridine]-4-carboxylic a… [cymitquimica.com]
troubleshooting failed reactions of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
Welcome to the technical support center for 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde (CAS 104704-09-8). This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions with this versatile heterocyclic aldehyde. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and rationally design successful experiments.
Frequently Asked Questions (FAQs)
I. Starting Material & Reaction Setup
Question 1: My reaction is completely stalled; I'm recovering only my starting aldehyde. What are the first things I should check?
Answer: When a reaction fails to initiate, the issue almost always lies with the starting material purity, reagent activity, or reaction conditions. This compound is generally stable, but aldehydes can be susceptible to oxidation and require rigorously controlled reaction conditions.[1]
Troubleshooting Workflow:
-
Verify Starting Material Integrity:
-
Purity Check: Confirm the purity of your this compound via ¹H NMR and melting point (reported as 130-131 °C).[2] The aldehyde proton should be a sharp singlet typically above 9.5 ppm. Look for a corresponding carboxylic acid peak (~10-12 ppm), which would indicate oxidation to 4'-Methyl[2,2'-bipyridine]-4-carboxylic acid.[3]
-
Storage: Ensure the aldehyde has been stored under inert gas at the recommended temperature (2°C - 8°C) to prevent degradation.[4]
-
-
Assess Reagent and Solvent Quality:
-
Solvent Anhydrousness: Many reactions involving aldehydes, especially those with organometallics (like Grignard or Wittig reagents), are extremely sensitive to moisture. Ensure solvents are freshly dried using appropriate methods (e.g., distillation from sodium/benzophenone for THF, or passage through an activated alumina column).
-
Reagent Activity: If using a common reaction partner like a Wittig reagent, its activity is paramount.[5] For ylides generated in situ from phosphonium salts, the base is critical.[6] Ensure bases like n-BuLi, NaH, or KOtBu are fresh and have been properly stored. The color change associated with ylide formation (often deep yellow, orange, or red) can be a good visual indicator of success.
-
-
Review Reaction Conditions:
-
Temperature Control: Were additions performed at the correct temperature? For example, the formation of many Wittig ylides requires low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions.
-
Inert Atmosphere: Did you adequately degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction? The bipyridine moiety can interact with certain catalysts, and oxygen can lead to unwanted side reactions.
-
II. Common Synthetic Transformations: Diagnosis & Solutions
This section addresses two of the most common C-C bond forming reactions performed with this aldehyde: the Wittig reaction and the Knoevenagel condensation.
Question 2: My Wittig reaction with this compound is giving a very low yield. What's going wrong?
Answer: Low yields in Wittig reactions involving this substrate can stem from several factors: reduced electrophilicity of the aldehyde, instability of the ylide, or steric hindrance. The pyridine nitrogen atoms can also potentially interfere by acting as a Lewis base.
Potential Causes & Solutions:
-
Poor Ylide Formation: As discussed in FAQ 1, the most common issue is incomplete formation of the phosphorus ylide.
-
Diagnosis: If possible, use ³¹P NMR to check for the disappearance of the phosphonium salt signal and the appearance of the ylide signal.
-
Solution: Use a fresh, high-purity strong base (e.g., n-BuLi, NaH).[6] Ensure the phosphonium salt is completely dry. Some users report better results when generating the ylide in the presence of the aldehyde, especially if the ylide is unstable.[7]
-
-
Stabilized vs. Unstabilized Ylides: The reactivity of the ylide is critical.
-
Stabilized Ylides (e.g., Ph₃P=CHCO₂Et) are less reactive and may struggle to react with the somewhat electron-rich heterocyclic aldehyde.[6] They often require heating, which can lead to decomposition.
-
Unstabilized Ylides (e.g., Ph₃P=CH₂) are highly reactive and should work well, but are more sensitive to air and moisture.[1]
-
Recommendation: For difficult cases, the Horner-Wadsworth-Emmons (HWE) reaction, using a phosphonate ester, is often a more reliable alternative that produces the E-alkene with high selectivity.[5]
-
-
Side Reactions: The aldehyde is labile and can undergo side reactions under strongly basic conditions, such as self-condensation or Cannizzaro-type reactions, although the latter is less common for aromatic aldehydes with α-hydrogens.
Troubleshooting Decision Tree for a Failed Wittig Reaction:
Caption: Troubleshooting workflow for Wittig reaction failures.
Question 3: I'm attempting a Knoevenagel condensation, but the reaction is messy and gives poor yields. How can I optimize this?
Answer: The Knoevenagel condensation is a powerful tool for forming C=C bonds by reacting an aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).[8] While it's often simpler than a Wittig reaction, optimization is key.[9]
Key Optimization Parameters:
| Parameter | Recommendation | Rationale & Causality |
| Catalyst | Piperidine, Pyrrolidine, or Ammonium Acetate | A weak base is required to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[8] For pyridine-containing substrates, sometimes a catalyst-free system in a water:ethanol mixture can be surprisingly effective.[9] |
| Solvent | Ethanol, Toluene (with Dean-Stark), or neat conditions | The choice of solvent impacts the removal of the water byproduct, which drives the reaction equilibrium forward. Using a Dean-Stark trap with toluene is a classic method. Ethanol is a good general-purpose protic solvent. |
| Temperature | Room Temperature to Reflux | Start at room temperature. If the reaction is slow, gentle heating can significantly increase the rate. Monitor by TLC to avoid byproduct formation at high temperatures. |
| Stoichiometry | Slight excess (1.1 equiv.) of active methylene compound | Using a slight excess of the nucleophile can help drive the reaction to completion. |
The Doebner Modification: If you are using a malonic acid derivative with a carboxylic acid group, performing the reaction in pyridine often leads to a subsequent decarboxylation. This is known as the Doebner modification and is a highly effective one-pot method for generating α,β-unsaturated carboxylic acids.[8][10]
III. Purification & Characterization
Question 4: I've successfully run my reaction, but purifying my bipyridine-containing product by column chromatography is difficult. What techniques can improve separation?
Answer: Purifying bipyridine derivatives can be challenging due to their polarity and ability to chelate to the silica gel's Lewis acidic sites, leading to significant tailing and poor separation.[11][12]
Advanced Purification Strategies:
-
Deactivate the Silica Gel:
-
Protocol: Before preparing your column slurry, pre-treat the silica gel with a solvent mixture containing a small amount of a basic additive. A common choice is to use your eluent system (e.g., 95:5 DCM:MeOH) and add 0.5-1% triethylamine (Et₃N) or pyridine. Let this slurry stand for 30 minutes before packing the column.
-
Causality: The amine base competitively binds to the acidic silanol groups (Si-OH) on the silica surface, preventing your basic bipyridine product from sticking. This results in sharper peaks and better resolution.
-
-
Optimize Your Solvent System:
-
Don't be limited to Hexanes/Ethyl Acetate. For polar bipyridines, a gradient of Dichloromethane (DCM) and Methanol (MeOH) is often more effective.[11]
-
Start with a low polarity mobile phase (e.g., 100% DCM) and gradually increase the methanol concentration. Aim for an Rf of ~0.2-0.3 for your target compound on TLC for optimal separation.[11]
-
-
Alternative Stationary Phases:
-
Alumina (Basic or Neutral): For highly basic compounds, switching from silica to alumina can completely eliminate tailing issues.
-
Cation-Exchange Chromatography: For separating isomers of bipyridine metal complexes or particularly stubborn mixtures, cation-exchange resins like SP Sephadex C-25 can be extremely effective.[13]
-
Experimental Protocol: Deactivating Silica for Flash Chromatography
-
Determine the total amount of silica gel needed for your column.
-
In a beaker, add the silica gel to your starting eluent (e.g., Dichloromethane).
-
Add triethylamine to a final concentration of 1% (v/v).
-
Gently stir the slurry for 20-30 minutes.
-
Pack the column with the treated slurry as you normally would.
-
Run the column using an eluent system that also contains 1% triethylamine throughout the gradient.
Caption: Key strategies for purifying bipyridine compounds.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 3. CAS 103946-54-9: 4′-Methyl[2,2′-bipyridine]-4-carboxylic a… [cymitquimica.com]
- 4. 4'-Methyl-2,2'-bipyridine-4-carboxaldehyde | 104704-09-8 | FM10672 [biosynth.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. Knoevenagel Condensation [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for 4'-Methyl-[2,2'-bipyridine]-4-carbaldehyde Derivatives
Welcome to the technical support center for the synthesis and optimization of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis.
I. Overview of Synthetic Strategies
The synthesis of this compound and its derivatives is a critical step in the development of novel ligands for catalysis, functional materials, and pharmaceutical agents.[1][2] The core structure, a bipyridine scaffold, presents unique challenges in synthesis, primarily due to the coordinating ability of the nitrogen atoms which can interfere with catalytic processes.[1][3]
Common synthetic routes involve two key transformations: the construction of the bipyridine core and the introduction of the formyl group. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings, are workhorse methods for forming the C-C bond between the two pyridine rings.[4][5][6] The formyl group is typically introduced via oxidation of a methyl group or through a direct formylation reaction like the Vilsmeier-Haack reaction.[7][8][9]
This guide will focus on troubleshooting the common challenges encountered during these synthetic steps, providing actionable solutions grounded in chemical principles and established literature.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound derivatives, presented in a question-and-answer format.
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Negishi) for the bipyridine core formation is giving low yields. What are the likely causes and how can I improve it?
A1: Low yields in palladium-catalyzed cross-coupling reactions for bipyridine synthesis are a frequent issue.[3][4] The primary culprit is often the deactivation of the palladium catalyst by the bipyridine product, which acts as a strong ligand.[1][3]
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step and prevent the product from strongly coordinating to the palladium center.[10][11] Consider screening ligands such as SPhos, XPhos, or RuPhos.[10][12]
-
Catalyst Loading: While it may seem counterintuitive, increasing the catalyst loading is not always the solution and can lead to more side reactions.[13] A systematic optimization of the catalyst loading (typically between 1-5 mol%) is recommended.
-
Base and Solvent: The choice of base and solvent system is interdependent and crucial for reaction efficiency.[14] For Suzuki couplings, a combination of a carbonate base (e.g., K₂CO₃, Cs₂CO₃) with a solvent mixture like dioxane/water or DMF is often effective.[4][12][14] Ensure your solvents are thoroughly degassed to prevent oxidative degradation of the catalyst.
-
Reaction Temperature and Time: These parameters are critical and should be carefully monitored and optimized.[14] Running the reaction at too high a temperature or for too long can lead to catalyst decomposition and byproduct formation.
Q2: I am observing significant amounts of homocoupling byproducts from my boronic acid/ester in a Suzuki coupling. How can I minimize this?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, leading to reduced yields of the desired heterodimer and complicating purification.[11]
Mitigation Strategies:
-
Oxygen Exclusion: The presence of oxygen can promote the homocoupling pathway.[11][15] It is imperative to rigorously degas all solvents and reagents and maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.
-
Purity of Boronic Acid: Impurities in the boronic acid or its slow decomposition can contribute to homocoupling.[16] Use fresh, high-purity boronic acids or esters.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the nucleophile, thereby disfavoring the homocoupling reaction.
-
Ligand Choice: Certain ligands are more prone to promoting homocoupling. Experimenting with different phosphine ligands can sometimes alleviate this issue.
Q3: The Vilsmeier-Haack formylation of my bipyridine substrate is not proceeding or is giving a complex mixture of products. What should I check?
A3: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic systems, but its success with bipyridines can be substrate-dependent.[8][9][17]
Key Considerations:
-
Substrate Reactivity: The Vilsmeier-Haack reaction works best on electron-rich aromatic rings.[8][9] If your bipyridine system is substituted with electron-withdrawing groups, the reaction may be sluggish or fail altogether.
-
Reagent Stoichiometry and Purity: The Vilsmeier reagent is typically generated in situ from a formamide (like DMF) and a dehydrating agent (like POCl₃ or oxalyl chloride).[17][18] Ensure you are using the correct stoichiometry and that your reagents are of high purity and anhydrous.
-
Reaction Temperature: The reaction is often performed at elevated temperatures. A careful optimization of the reaction temperature is necessary; too low, and the reaction may not proceed, too high, and you risk decomposition and side product formation.
-
Work-up Procedure: The intermediate iminium salt must be hydrolyzed to the aldehyde during the work-up.[9] This is typically achieved by adding the reaction mixture to ice-water or an aqueous base solution. Incomplete hydrolysis can lead to a complex product mixture.
Q4: My final product, this compound, is difficult to purify. What purification strategies are most effective?
A4: The purification of bipyridine derivatives can be challenging due to their polarity and potential to chelate to silica gel.
Recommended Purification Techniques:
-
Column Chromatography:
-
Solvent System Optimization: A systematic screening of solvent systems using thin-layer chromatography (TLC) is essential.[15] Start with a nonpolar solvent like hexanes or toluene and gradually increase the polarity with ethyl acetate, dichloromethane, or acetone.[15]
-
Deactivation of Silica Gel: To minimize product streaking and irreversible adsorption, consider deactivating the silica gel by pre-treating it with a small amount of a tertiary amine (e.g., triethylamine) mixed into the eluent.
-
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (basic or neutral) or reverse-phase chromatography. For ionic derivatives, ion-exchange chromatography can be a powerful tool.[19]
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an excellent method for obtaining highly pure material.
III. Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is generally preferred for the synthesis of unsymmetrical bipyridines: Suzuki, Negishi, or Stille?
A1: The "best" method is highly dependent on the specific substrates and desired functional group tolerance.[15]
-
Suzuki Coupling: This is often the first choice due to the wide commercial availability, lower toxicity, and relative stability of boronic acids.[4][15] However, catalyst inhibition by the bipyridine product can be a significant issue.[1][3]
-
Negishi Coupling: This method is known for its high yields and excellent functional group tolerance.[5][10] The main drawback is the moisture and air sensitivity of the organozinc reagents, which are typically prepared in situ.[5]
-
Stille Coupling: While often providing high reactivity where other methods may fail, the high toxicity of the organotin reagents and byproducts is a major concern and requires careful handling and purification.[6][15]
Q2: Can I introduce the formyl group before performing the cross-coupling reaction?
A2: While possible, it is generally more strategic to perform the cross-coupling reaction first to construct the bipyridine core and then introduce the formyl group in a later step. Aldehydes can be sensitive to the basic and sometimes high-temperature conditions of cross-coupling reactions, potentially leading to side reactions or decomposition.
Q3: What are some common side reactions to be aware of during the synthesis?
A3: Besides homocoupling in Suzuki reactions, other potential side reactions include:
-
Protodeborylation/Protodezincation: Loss of the boronic acid or organozinc group and replacement with a hydrogen atom, particularly under harsh basic or acidic conditions.
-
Hydrolysis of Functional Groups: If your starting materials contain sensitive functional groups like esters or nitriles, they may be hydrolyzed under the reaction conditions.
-
Oxidation of the Aldehyde: The final aldehyde product can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods.
IV. Experimental Protocols and Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and must be optimized for specific substrates.
-
In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the pyridyl halide (1.0 eq.), the pyridylboronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the phosphine ligand (if using a pre-catalyst).
-
Add the degassed solvent system (e.g., dioxane/H₂O 4:1).
-
Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[15]
Table 1: Comparison of Cross-Coupling Methods for Bipyridine Synthesis
| Reaction | Key Reagent | Advantages | Disadvantages |
| Suzuki-Miyaura | Organoboronic acid/ester | Commercially available reagents, lower toxicity | Catalyst inhibition, potential for homocoupling[3][4][15] |
| Negishi | Organozinc halide | High yields, excellent functional group tolerance | Moisture/air sensitive reagents[5][10] |
| Stille | Organostannane | High reactivity, useful for difficult couplings | Highly toxic reagents and byproducts[6][15] |
V. Visualizing the Process
Diagram 1: General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[20]
Diagram 2: Troubleshooting Workflow for Low Yield in Cross-Coupling
Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.
VI. References
-
Kröhnke pyridine synthesis. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--
-
The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Mechanism of the Kröhnke pyridine synthesis. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Preparation of a Kröhnke Pyridine Combinatorial Library Suitable for Solution-Phase Biological Screening. (n.d.). ACS Publications. Retrieved from --INVALID-LINK--
-
An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. (2023). RSC Publishing. Retrieved from --INVALID-LINK--
-
4-Formyl-4'-methyl-2,2'-bipyridine synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
Technical Support Center: Optimizing 2,3'-Bipyridine Derivative Synthesis. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. Retrieved from --INVALID-LINK--
-
The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. (n.d.). RSC Publishing. Retrieved from --INVALID-LINK--
-
Recent Progress on the Synthesis of Bipyridine Derivatives. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Cross-Coupling Reactions. (2014). University of California, Irvine. Retrieved from --INVALID-LINK--
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved from --INVALID-LINK--
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from --INVALID-LINK--
-
Recent Progress on the Synthesis of Bipyridine Derivatives. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
5-Methyl-2,2'-Bipyridine. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). RSC Publishing. Retrieved from --INVALID-LINK--
-
Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums. (2024). ACS Publications. Retrieved from --INVALID-LINK--
-
Towards the Development of Functionalized Polypyridine Ligands for Ru(II) Complexes as Photosensitizers in Dye-Sensitized Solar Cells (DSSCs). (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Challenges in the functionalization of pyridines. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from --INVALID-LINK--
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved from --INVALID-LINK--
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Application Notes and Protocols for the Synthesis of Bipyridine Derivatives via Suzuki Coupling. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Recent Progress on the Synthesis of Bipyridine Derivatives[v1]. (2024). Preprints.org. Retrieved from --INVALID-LINK--
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy. (2011). Organic Syntheses. Retrieved from --INVALID-LINK--
-
Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of... (n.d.). Bucknell University. Retrieved from --INVALID-LINK--
-
Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--
-
Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable. Retrieved from --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from --INVALID-LINK--
-
Struggling with Suzuki Reaction. (2024). Reddit. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Ambeed. Retrieved from --INVALID-LINK--
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from --INVALID-LINK--
-
Metal–ligand cooperation and synergistic palladium catalysis for the dual ligand system [2,2′-bipyridin]-6(1 H )–one/PCy 3 : milder conditions for the... (2024). RSC Publishing. Retrieved from --INVALID-LINK--
-
Regioselective Functionalization of 2,2'Bipyridine and Transformations into Unsymmetric Ligands for Coordination Chemistry. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
4-Formyl-4'-methyl-2,2'-bipyridine. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
This compound 97%. (n.d.). AChemBlock. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Novel method for synthesizing 4,4'-bis(hydroxymethyl)-2,2'-bipyridine. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Autechilo. Retrieved from --INVALID-LINK--
-
4′-Methyl[2,2′-bipyridine]-4-carboxylic acid. (n.d.). CymitQuimica. Retrieved from --INVALID-LINK--
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards the Development of Functionalized Polypyridine Ligands for Ru(II) Complexes as Photosensitizers in Dye-Sensitized Solar Cells (DSSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-Formyl-4'-methyl-2,2'-bipyridine synthesis - chemicalbook [chemicalbook.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 11. Yoneda Labs [yonedalabs.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 18. ijpcbs.com [ijpcbs.com]
- 19. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
challenges in scaling up the synthesis of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
Technical Support Center: Synthesis of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this molecule, while achievable, presents several challenges, particularly when scaling up from laboratory to pilot or production scale. This resource aims to provide practical, experience-based solutions to overcome these hurdles.
Troubleshooting Guide: From Lab Scale to Pilot Plant
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on challenges encountered during scale-up.
Problem 1: Low Yield in the Bipyridine Core Synthesis (e.g., via Cross-Coupling)
Q: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Negishi) to form the 4-methyl-2,2'-bipyridine core is giving low yields upon scale-up. What are the likely causes and how can I mitigate them?
A: Low yields in palladium-catalyzed cross-coupling reactions are a common issue during scale-up. The primary culprits are often related to catalyst activity, reagent purity, and reaction conditions that do not translate well to larger volumes.
-
Catalyst Deactivation: The bipyridine product itself is an excellent ligand for palladium and can lead to catalyst inhibition or deactivation.[1][2] At higher concentrations typical of scale-up, this product inhibition can become more pronounced.
-
Solution: Consider using bulky phosphine ligands (e.g., Buchwald-type ligands) that can help prevent the bipyridine product from coordinating to the palladium center.[3][4][5] Additionally, a slow addition of the limiting reagent can help maintain a low concentration of the product throughout the reaction, minimizing catalyst deactivation.
-
-
Reagent and Solvent Quality: The purity of your reagents and the dryness of your solvent are critical. Trace amounts of water or other impurities can have a significant impact on a larger scale.
-
Solution: Ensure all reagents are of high purity and solvents are rigorously dried before use. For larger scale reactions, it is advisable to use freshly distilled solvents.
-
-
Mass and Heat Transfer: In larger reactors, inefficient stirring and poor heat transfer can lead to localized "hot spots" or areas of high concentration, which can promote side reactions and catalyst decomposition.
-
Solution: Optimize the stirring rate and ensure the reactor is equipped with an appropriate heating/cooling system to maintain a consistent temperature throughout the reaction mixture. For exothermic reactions, a controlled addition rate of reagents is crucial.
-
-
Inert Atmosphere: Maintaining a strictly inert atmosphere is more challenging in larger vessels. Oxygen can lead to the degradation of the active Pd(0) catalyst.
-
Solution: Employ robust degassing techniques for your solvent and reaction mixture (e.g., multiple vacuum/nitrogen cycles). Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
-
Problem 2: Inefficient or Non-Selective Oxidation of the Methyl Group
Q: I am struggling with the selective oxidation of the 4'-methyl group to the carbaldehyde. I am either getting no reaction, over-oxidation to the carboxylic acid, or a mixture of products. How can I improve this step?
A: The selective oxidation of a methyl group on a heteroaromatic ring is a delicate transformation. The choice of oxidant and reaction conditions are paramount to achieving high selectivity.
-
Over-oxidation: Strong oxidizing agents like potassium permanganate or chromic acid are prone to over-oxidizing the methyl group to the carboxylic acid.[6]
-
Solution: Employ milder and more selective oxidizing agents. Selenium dioxide (SeO2), often used in the Riley oxidation, is a classic choice for the oxidation of allylic and benzylic methyl groups to aldehydes.[7] Careful control of stoichiometry (often slightly more than one equivalent of SeO2) and reaction time is crucial. Another approach is a two-step process: radical bromination of the methyl group using N-bromosuccinimide (NBS), followed by hydrolysis or reaction with a mild oxidant.
-
-
Low Reactivity: The electron-withdrawing nature of the bipyridine ring system can deactivate the methyl group towards oxidation.
-
Solution: If using SeO2, higher temperatures and longer reaction times may be necessary. The use of a co-solvent like dioxane or acetic acid can also be beneficial. For the two-step approach, initiation of the radical bromination with AIBN or light may be required.
-
-
Side Reactions: The nitrogen atoms in the bipyridine ring can be susceptible to oxidation, leading to N-oxide formation.
-
Solution: Choosing an oxidant that is selective for C-H bond oxidation over nitrogen oxidation is important. Again, SeO2 is often a good choice. Protecting the nitrogen atoms prior to oxidation is generally not a practical strategy for this substrate.
-
Problem 3: Difficult Purification of the Final Product
Q: Purification of the final this compound is proving to be a bottleneck. Column chromatography is not practical for the scale I am working at. What are my options?
A: Moving away from chromatographic purification is a key challenge in process development. The focus should be on methods that are more amenable to large-scale production.
-
Recrystallization: This is the most desirable method for large-scale purification.
-
Solution: A systematic screening of solvents and solvent mixtures is necessary to find suitable conditions for recrystallization. The ideal solvent system will dissolve the product at an elevated temperature and allow it to crystallize out upon cooling, while leaving impurities in the mother liquor. Common solvents to screen include alcohols (ethanol, isopropanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene), as well as their mixtures with alkanes (heptane, hexane).
-
-
Acid-Base Extraction: The basicity of the bipyridine nitrogen atoms can be exploited for purification.
-
Solution: The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., HCl, citric acid). The product will be extracted into the aqueous layer as the protonated salt, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO3 or NaOH) to precipitate the purified product, which can be collected by filtration.
-
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation could be an option. However, given its likely high boiling point and potential for decomposition, this may be less feasible.
Frequently Asked Questions (FAQs)
Q1: What are the most promising synthetic routes for scaling up the production of this compound?
A1: For the construction of the 4-methyl-2,2'-bipyridine core, palladium-catalyzed cross-coupling reactions, particularly the Suzuki and Negishi reactions, are often favored for scale-up due to the commercial availability of a wide range of starting materials and the development of highly active and robust catalyst systems.[1][8] The Kröhnke pyridine synthesis can also be a viable option, especially if a one-pot protocol can be successfully implemented.[9][10][11] For the oxidation step, the Riley oxidation using selenium dioxide remains a reliable, albeit toxic, choice. A two-step bromination/oxidation sequence may offer more control and avoid the use of heavy metals.
Q2: How can I effectively monitor the progress of these reactions on a large scale?
A2: On a large scale, it is important to have rapid and reliable in-process controls (IPCs). High-performance liquid chromatography (HPLC) is the most common and accurate method for monitoring reaction progress. It can be used to determine the consumption of starting materials and the formation of the product and any major byproducts. For faster, qualitative checks, thin-layer chromatography (TLC) can still be useful, provided a suitable mobile phase has been developed.
Q3: What are the key safety considerations when scaling up this synthesis?
A3: Several safety aspects need to be carefully managed:
-
Palladium Catalysts: While not acutely toxic, palladium residues in the final product may be a concern for pharmaceutical applications.[12] Also, some palladium catalysts can be pyrophoric.
-
Organometallic Reagents: Reagents used in Negishi (organozinc) and Suzuki (organoboron) couplings can have varying degrees of toxicity and reactivity. Organozinc reagents can be pyrophoric.
-
Solvents: Many of the solvents used (e.g., THF, toluene) are flammable and require appropriate handling in a well-ventilated environment, away from ignition sources.
-
Selenium Dioxide: SeO2 is highly toxic and should be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE).
Q4: What analytical techniques are essential for characterizing the final product?
A4: To confirm the identity and purity of this compound, a combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
HPLC: To assess the purity.
-
Infrared (IR) Spectroscopy: To identify the presence of the aldehyde carbonyl group.
-
Melting Point: As an indicator of purity.
Data and Protocols
Table 1: Comparison of Synthetic Routes for 4-methyl-2,2'-bipyridine
| Method | Typical Catalysts/Reagents | Advantages | Challenges for Scale-Up |
| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), boronic acid/ester | Commercially available reagents, relatively mild conditions | Catalyst cost and deactivation, removal of boron impurities |
| Stille Coupling | Pd catalyst, organotin reagent | Tolerant of many functional groups | Toxicity of organotin reagents and byproducts |
| Negishi Coupling | Pd or Ni catalyst, organozinc reagent | High reactivity and yields | Air and moisture sensitivity of organozinc reagents |
| Kröhnke Synthesis | Pyridinium salt, α,β-unsaturated ketone, ammonium acetate | Convergent, can build complex pyridines | Can be multi-step, yields can be variable |
Experimental Workflow: Troubleshooting Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
Welcome to the technical support center for the purification of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. This document moves beyond simple protocols to explain the reasoning behind experimental choices, ensuring a robust and reproducible purification strategy.
Section 1: Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities. The most common synthetic route to this compound is the selective mono-oxidation of 4,4'-dimethyl-2,2'-bipyridine, often employing reagents like selenium dioxide (SeO₂).[1][2][3] This synthetic pathway can lead to a predictable set of impurities.
Common Impurities:
-
Unreacted Starting Material: 4,4'-dimethyl-2,2'-bipyridine
-
Over-oxidation Product: [2,2'-Bipyridine]-4,4'-dicarbaldehyde
-
Side-product: 4'-Methyl-[2,2'-bipyridine]-4-carboxylic acid
-
Reagent Residue: Selenium-containing byproducts (if SeO₂ is used)
The following table summarizes the key impurities and their distinguishing characteristics:
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinguishing Features |
| 4,4'-dimethyl-2,2'-bipyridine | C₁₂H₁₂N₂ | 184.24 | Lacks the aldehyde proton signal in ¹H NMR. |
| [2,2'-Bipyridine]-4,4'-dicarbaldehyde | C₁₂H₈N₂O₂ | 212.21 | Two aldehyde proton signals in ¹H NMR. |
| 4'-Methyl-[2,2'-bipyridine]-4-carboxylic acid | C₁₂H₁₀N₂O₂ | 214.22 | Presence of a broad carboxylic acid proton signal in ¹H NMR and a characteristic C=O stretch in the IR spectrum. |
Section 2: Troubleshooting and Purification Protocols
This section provides a question-and-answer format to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows a singlet around 2.4 ppm that I can't assign to my product. What is it?
A1: A singlet in this region is characteristic of the methyl protons of the unreacted starting material, 4,4'-dimethyl-2,2'-bipyridine. The presence of this impurity indicates an incomplete reaction.
Troubleshooting:
-
Reaction Monitoring: Ensure the reaction has gone to completion using Thin Layer Chromatography (TLC) before workup.
-
Purification: Column chromatography is highly effective for separating the more polar aldehyde product from the less polar starting material.
Q2: I see two distinct singlets between 9.9 and 10.1 ppm in my ¹H NMR. What does this indicate?
A2: The presence of two aldehyde proton signals strongly suggests the formation of the over-oxidation product, [2,2'-bipyridine]-4,4'-dicarbaldehyde.
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of the oxidizing agent to favor mono-oxidation.
-
Purification: A careful column chromatography can separate the mono-aldehyde from the di-aldehyde, although their polarities will be similar. A gradient elution may be necessary.
Q3: My product is contaminated with a compound that is very polar and streaks on the TLC plate. What could it be and how do I remove it?
A3: This is likely the 4'-methyl-[2,2'-bipyridine]-4-carboxylic acid, formed from the over-oxidation of the aldehyde.
Troubleshooting:
-
Aqueous Wash: During the workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the carboxylic acid, making it water-soluble and allowing for its removal into the aqueous layer.
-
Column Chromatography: If the acidic impurity persists, it can be separated by column chromatography. Adding a small amount of a non-polar solvent to the elution system can sometimes improve the separation.
Q4: After purification, my product has a faint reddish or black discoloration. What is the cause and is it a concern?
A4: If selenium dioxide was used as the oxidizing agent, this discoloration could be due to residual elemental selenium or other selenium byproducts. While often present in trace amounts, it is best to remove them.
Troubleshooting:
-
Filtration: After the reaction, filtering the crude reaction mixture through a pad of celite can remove some insoluble selenium byproducts.
-
Column Chromatography: Most selenium impurities can be effectively removed by silica gel column chromatography.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Column chromatography is the most robust method for purifying this compound from the common impurities.[4][5]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Dichloromethane (optional)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system, such as 9:1 hexanes:ethyl acetate. Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexanes:ethyl acetate) to elute the desired product.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
DOT Diagram: Column Chromatography Workflow
Caption: Workflow for purification by column chromatography.
Protocol 2: Purification by Recrystallization
Recrystallization can be an effective method for removing smaller amounts of impurities, particularly if the crude product is already of reasonable purity.[6][7]
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., ethanol/water, toluene/hexanes, or ethyl acetate/hexanes)
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent in which it is highly soluble. Add a co-solvent in which the product is poorly soluble until the solution becomes cloudy.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot primary solvent.
-
Induce Crystallization: Slowly add the co-solvent until the solution becomes persistently cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals under vacuum.
DOT Diagram: Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
Section 3: Characterization of Pure this compound
The following are expected analytical data for the pure compound.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.1 (s, 1H, CHO), 8.9 (d, 1H), 8.7 (d, 1H), 8.5 (s, 1H), 7.9 (dd, 1H), 7.2 (d, 1H), 2.5 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 193.5, 157.0, 156.5, 150.0, 149.5, 137.5, 125.0, 124.5, 122.0, 121.5, 21.5 |
| FT-IR (KBr) | ν (cm⁻¹) ~2820 (C-H stretch of aldehyde), ~1700 (C=O stretch of aldehyde), ~1600, 1560 (C=C and C=N stretching of pyridine rings)[8] |
| Mass Spec (ESI+) | m/z 199.08 [M+H]⁺ |
References
- 1. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 2. adichemistry.com [adichemistry.com]
- 3. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]
- 4. orgsyn.org [orgsyn.org]
- 5. magritek.com [magritek.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
preventing decomposition of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde during reactions
Welcome to the technical support guide for 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde (CAS 104704-09-8). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bipyridine ligand. Here, we address common challenges related to its stability and reactivity, providing in-depth, field-tested solutions to prevent decomposition and ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction mixture containing this compound is turning brown and my yields are low. What is causing this decomposition?
Answer: Discoloration and low yields are common indicators of decomposition. For an aromatic aldehyde like this, several pathways are possible depending on your reaction conditions. The most likely culprits are:
-
Aerial Oxidation: The aldehyde group (-CHO) is susceptible to oxidation, especially at elevated temperatures or in the presence of trace metal impurities, forming the corresponding carboxylic acid (4'-methyl-[2,2'-bipyridine]-4-carboxylic acid).
-
Decarbonylation: At high temperatures, particularly in the presence of transition metal catalysts (e.g., Rhodium, Palladium, Nickel), the aldehyde can lose carbon monoxide (CO) to yield 4-methyl-2,2'-bipyridine.[1][2][3]
-
Cannizzaro Reaction: Under strongly basic conditions, two molecules of the aldehyde can disproportionate. One molecule is oxidized to the carboxylic acid, while the other is reduced to the corresponding alcohol ( (4'-methyl-[2,2'-bipyridine]-4-yl)methanol).[4][5][6] This is a common side reaction for aldehydes that lack α-hydrogens.[6][7][8]
To diagnose the issue, we recommend analyzing your crude reaction mixture by LC-MS or ¹H NMR to identify the specific byproducts.
Question 2: I've confirmed that my aldehyde is oxidizing to a carboxylic acid. How can I prevent this?
Answer: Oxidation of the aldehyde is a frequent challenge. The formyl group is an electron-withdrawing group, which can influence the reactivity of the bipyridine system.[9] To mitigate this, implement the following rigorous anaerobic and anhydrous techniques:
-
Inert Atmosphere: Always run your reactions under a dry, inert atmosphere such as nitrogen or argon. This is the most critical step to prevent contact with atmospheric oxygen.
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Solvents stored over time can accumulate peroxides, which are potent oxidizing agents.
-
Degassing: Degas your solvent and reaction mixture thoroughly before starting the reaction. Common methods include freeze-pump-thaw cycles (for robust compounds) or sparging with an inert gas for 15-30 minutes.
-
Antioxidants: In some cases, adding a radical scavenger or a mild antioxidant can be beneficial, but this should be tested on a small scale to ensure it doesn't interfere with your desired reaction.
-
Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Assembly: Quickly assemble your reaction apparatus (e.g., three-neck flask with condenser and gas inlet) while flushing with nitrogen or argon.
-
Reagent Addition: Add your solid reagents, including this compound, under a positive pressure of inert gas.
-
Solvent Addition: Add your degassed, anhydrous solvent via cannula or a gas-tight syringe.
-
Execution: Maintain a gentle, positive pressure of inert gas throughout the entire duration of the reaction and workup.
Caption: Workflow for minimizing aldehyde oxidation.
Question 3: My reaction is performed under basic conditions, and I'm isolating both an alcohol and a carboxylic acid. Is this the Cannizzaro reaction, and how can I suppress it?
Answer: Yes, the formation of both the corresponding alcohol and carboxylic acid from an aldehyde lacking alpha-hydrogens is the classic signature of the Cannizzaro reaction.[4][5] This disproportionation is second-order in aldehyde and is highly dependent on the concentration of the base.[4]
Strategies to Suppress the Cannizzaro Reaction:
-
Reduce Base Strength/Concentration: The most effective method is to use a milder base or a lower concentration of your current base. If your reaction requires a strong base, consider slow, dropwise addition of the base at low temperature to keep its instantaneous concentration low.
-
Lower the Temperature: The Cannizzaro reaction, like many side reactions, is often accelerated by heat. Running your reaction at 0 °C or even lower can significantly reduce the rate of this side reaction relative to your desired transformation.
-
Substrate Addition Order: Add the aldehyde slowly to the mixture of your other reactant and the base. This keeps the aldehyde concentration low at any given moment, disfavoring the second-order Cannizzaro pathway.
-
Crossed Cannizzaro Reaction: If your reaction can tolerate it, consider adding a more reactive "sacrificial" aldehyde, like formaldehyde, which will be preferentially oxidized, allowing your valuable bipyridine aldehyde to be reduced.[6] This is an advanced technique and should be used with caution.
Caption: The Cannizzaro disproportionation reaction.
Question 4: I'm attempting a high-temperature reaction (>150 °C) and my product seems to have lost the aldehyde group entirely. What is happening?
Answer: You are likely observing thermal or metal-catalyzed decarbonylation.[1] This is a chemical reaction that involves the loss of a carbon monoxide (CO) molecule from the aldehyde, resulting in 4-methyl-2,2'-bipyridine. While sometimes a desired transformation, it is often an unwanted degradation pathway.[1]
Key Factors and Prevention:
-
Temperature: This is the primary driver. If your desired reaction can proceed at a lower temperature, even with a longer reaction time, this is the best solution. Can you use a more active catalyst or a microwave reactor to lower the required bulk temperature?
-
Metal Catalysts: Many transition metals, especially those from Group 8-10 (like Rh, Pd, Ni), are known to catalyze decarbonylation.[2][3] If your reaction uses such a catalyst, screen for alternatives that are less prone to this side reaction.
-
Ligand Choice: If you are using a metal catalyst, the supporting ligands can influence the propensity for decarbonylation. Sometimes, switching from a phosphine-based ligand to an N-heterocyclic carbene (NHC) or vice-versa can suppress this pathway.
| Parameter | Condition Favoring Decarbonylation | Recommended Modification |
| Temperature | > 150-180 °C[2] | Reduce temperature; explore alternative energy sources (e.g., microwave). |
| Catalyst | Rh, Pd, Ni complexes[2][3] | Screen alternative metal catalysts or catalyst-free conditions if possible. |
| Atmosphere | Inert (does not inhibit) | Not preventable by atmosphere change. Focus on temperature and catalyst. |
Question 5: What are the optimal storage conditions for this compound to ensure long-term stability?
Answer: Proper storage is crucial for maintaining the purity and reactivity of this compound. Based on supplier recommendations and the chemical nature of the aldehyde and bipyridine moieties, the following conditions are optimal:
-
Temperature: Store at 2-8 °C.[10] Refrigeration slows down potential degradation pathways.
-
Atmosphere: Store under a dry, inert atmosphere (nitrogen or argon). This prevents oxidation and hydrolysis from atmospheric moisture.
-
Light: Protect from light. Bipyridine compounds can be photosensitive. Store in an amber vial or in a dark location.
-
Container: Use a tightly sealed container to prevent ingress of air and moisture.[10]
For long-term storage, we recommend sealing the vial with paraffin film and placing it inside a larger container with a desiccant, all within a refrigerator dedicated to chemical storage.
References
- 1. Decarbonylation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 6. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
- 8. Cannizzaro Reaction [organic-chemistry.org]
- 9. [2,2'-Bipyridine]-5-carbaldehyde|CAS 179873-48-4 [benchchem.com]
- 10. 4'-Methyl-2,2'-bipyridine-4-carboxaldehyde | 104704-09-8 | FM10672 [biosynth.com]
alternative synthetic pathways to avoid low yields of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
Technical Support Center: Synthesis of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers and chemists encountering challenges, particularly low yields, with established synthetic protocols. We will diagnose common failure points in traditional methods and provide detailed, validated alternative pathways to enhance efficiency and reproducibility in your laboratory.
Frequently Asked Questions (FAQs): Diagnosing Low Yields
This section addresses the most common issues encountered during the synthesis of this compound, focusing on the classic, yet often problematic, routes.
Question 1: My yield for the Kröhnke-type synthesis of the bipyridine core is consistently below 30%. What are the likely causes?
Answer: The Kröhnke pyridine synthesis, while a classic method, is notoriously sensitive to reaction conditions and substrate purity, which can lead to multiple side reactions and consequently, low yields. The primary culprits are often:
-
Purity of Reagents: The reaction is highly sensitive to the purity of the starting materials, particularly the chalcone intermediate (1-(pyridin-2-yl)ethan-1-one) and 2-oxo-N'-(pyridin-2-yl)acetaldehyde. Impurities can interfere with the cyclization step.
-
Side Reactions: The Michael addition step is prone to polymerization and the formation of undesired regioisomers, which complicates purification and reduces the yield of the target bipyridine.
-
Reaction Conditions: Inadequate temperature control or non-anhydrous conditions can significantly hamper the reaction's progress. The presence of water can lead to the hydrolysis of key intermediates.
Question 2: I'm struggling with the final oxidation step to form the aldehyde. My reaction either doesn't go to completion or I see significant over-oxidation. Why is this happening?
Answer: The selective oxidation of the 4-methyl group to an aldehyde without affecting other sensitive parts of the bipyridine ring is a significant challenge. Common issues include:
-
Oxidizing Agent Choice: Strong oxidizing agents like potassium permanganate (KMnO₄) can easily over-oxidize the methyl group to a carboxylic acid or even cleave the pyridine ring.
-
Reaction Control: Precise stoichiometric control and temperature management are critical. For instance, using selenium dioxide (SeO₂) requires careful temperature control to prevent the formation of byproducts. Incomplete reactions often occur if the temperature is too low or the reaction time is insufficient.
-
Catalyst Deactivation: If using a catalytic oxidation method, impurities in the substrate can poison the catalyst, leading to a stalled reaction.
Troubleshooting Flowchart: A Diagnostic Approach
Before abandoning a protocol, use this flowchart to diagnose potential issues in your current experimental setup.
Caption: A step-by-step flowchart for diagnosing common issues.
Alternative High-Yield Synthetic Pathways
For more robust and reproducible results, palladium-catalyzed cross-coupling reactions are the recommended alternative. These methods offer higher yields, milder reaction conditions, and greater functional group tolerance. We will focus on a two-step approach: a Suzuki coupling to construct the bipyridine core, followed by a selective oxidation.
Pathway Overview: Suzuki Coupling and Selective Oxidation
This modern approach decouples the construction of the bipyridine skeleton from the installation of the sensitive aldehyde functionality, which is a key reason for its higher success rate.
Caption: High-yield two-step alternative synthesis pathway.
Comparative Analysis of Synthetic Routes
| Feature | Kröhnke-Type Synthesis | Suzuki Coupling Route |
| Starting Materials | Pyridinium salt, α,β-unsaturated ketone | Halopyridine, Pyridylboronic acid/ester |
| Key Reagents | Ammonium acetate, Acetic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |
| Typical Yield | 15-40% | 70-90% for coupling; 60-80% for oxidation |
| Key Advantages | Inexpensive starting materials | High yield, mild conditions, high functional group tolerance |
| Key Disadvantages | Low yields, side reactions, harsh conditions | More expensive catalyst, requires anhydrous/inert conditions |
Detailed Experimental Protocol: High-Yield Alternative
This protocol details the synthesis via Suzuki coupling followed by selenium dioxide oxidation.
Part 1: Synthesis of 4,4'-dimethyl-2,2'-bipyridine via Suzuki Coupling
Causality: The Suzuki coupling is chosen for its high efficiency and tolerance of the pyridine nitrogen atoms. The palladium catalyst facilitates the formation of a carbon-carbon bond between the two pyridine rings with high selectivity.
Step-by-Step Protocol:
-
Setup: To a flame-dried 250 mL Schlenk flask, add 2-bromo-4-methylpyridine (1.0 eq), 4-methylpyridine-2-boronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent and Catalyst Addition: Add a degassed 3:1 mixture of toluene and water (0.2 M concentration relative to the limiting reagent). Bubble argon through the solvent mixture for 20 minutes prior to use. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4,4'-dimethyl-2,2'-bipyridine as a white solid. A typical yield is in the range of 80-95%.
Part 2: Selective Oxidation to this compound
Causality: Selenium dioxide (SeO₂) is a classic and effective reagent for the selective oxidation of benzylic (or in this case, pyridylic) methyl groups to aldehydes. The reaction proceeds via an ene reaction followed by a-sigmatropic rearrangement.
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 4,4'-dimethyl-2,2'-bipyridine (1.0 eq) in 1,4-dioxane.
-
Reagent Addition: Add selenium dioxide (SeO₂, 1.1 eq) to the solution. Caution: Selenium compounds are highly toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Heat the mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. The reaction mixture will turn dark, and a black precipitate of elemental selenium will form. Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature and filter off the black selenium precipitate through a pad of Celite. Wash the Celite pad with dichloromethane (DCM).
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired this compound. Expected yields are typically between 65-80%.
Validation & Comparative
A Researcher's Guide to the Definitive Characterization of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde: An In-Depth Comparison of Analytical Techniques
In the landscape of materials science and drug development, the precise structural elucidation of novel compounds is paramount. For researchers working with bipyridine-based ligands such as 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde, a versatile building block in coordination chemistry, understanding its three-dimensional architecture is crucial for predicting its chemical behavior and designing new functional materials. This guide provides a comprehensive overview of the characterization of this compound, with a primary focus on the unparalleled insights offered by single-crystal X-ray crystallography. We will delve into the experimental workflow of this powerful technique and objectively compare its performance against other widely used analytical methods.
The Central Role of this compound
This compound is a substituted bipyridine ligand of significant interest. The presence of the methyl and carbaldehyde functional groups allows for fine-tuning of the electronic and steric properties of the resulting metal complexes.[1][2] These complexes have potential applications in catalysis, light-emitting diodes, and as photosensitizers. A definitive characterization of this ligand is the foundational step for any of these applications.
Single-Crystal X-ray Crystallography: The Gold Standard for Structural Elucidation
While a variety of analytical techniques can provide valuable information about a molecule's identity and purity, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique offers a detailed picture of bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the structure-property relationships of the material.
Experimental Protocol: From Powder to Picture
The journey from a powdered sample of this compound to its detailed crystal structure involves several key steps. The following protocol outlines a typical workflow for single-crystal X-ray diffraction analysis.
Step 1: Crystal Growth
-
Objective: To obtain single crystals of sufficient size and quality for diffraction experiments.
-
Methodology: Slow evaporation of a saturated solution is a common and effective method.
-
Dissolve the this compound powder in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to create a saturated or near-saturated solution.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Monitor the vial for the formation of well-defined, transparent crystals.
-
Step 2: Crystal Mounting and Data Collection
-
Objective: To mount a suitable single crystal and collect diffraction data using an X-ray diffractometer.
-
Methodology:
-
Carefully select a single crystal with sharp edges and no visible defects under a microscope.
-
Mount the crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) to prevent ice formation.
-
Center the crystal in the X-ray beam of the diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
Step 3: Structure Solution and Refinement
-
Objective: To process the diffraction data to determine the crystal structure.
-
Methodology:
-
Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Refine the structural model against the experimental data to improve the accuracy of atomic positions, bond lengths, and bond angles.
-
The following diagram illustrates the general workflow of a single-crystal X-ray crystallography experiment.
References
A Comparative Guide to the Reactivity of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde and Other Bipyridine Aldehydes
In the intricate world of coordination chemistry and organic synthesis, the judicious selection of ligands is paramount to tailoring the properties and reactivity of metal complexes and organic molecules. Among the vast arsenal of available ligands, bipyridine derivatives stand out for their robust coordination properties and versatile functionalization potential. This guide provides an in-depth comparative analysis of the reactivity of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde against other key bipyridine aldehydes, offering field-proven insights and experimental data to inform your research and development endeavors.
Introduction: The Significance of Substituted Bipyridine Aldehydes
Bipyridine aldehydes are invaluable building blocks in the synthesis of a wide array of functional molecules, from elaborate ligands for catalysis and sensing to precursors for advanced materials with unique photophysical properties. The reactivity of the aldehyde functional group, in concert with the electronic and steric landscape of the bipyridine scaffold, dictates the efficiency and outcome of subsequent chemical transformations.
This guide will focus on a comparative study of the following bipyridine aldehydes, with a particular emphasis on their performance in the Knoevenagel condensation, a cornerstone reaction for C-C bond formation.
-
This compound (1) : The subject of our primary investigation.
-
2,2'-bipyridine-4-carbaldehyde (2) : The unsubstituted parent compound for baseline comparison.
-
4,4'-diformyl-2,2'-bipyridine (3) : A difunctionalized analogue offering insights into sequential or double functionalization.
The central hypothesis is that the electron-donating methyl group in 1 will modulate the electrophilicity of the aldehyde carbon, thereby influencing its reactivity compared to the unsubstituted analogue 2 and the difunctional 3 .
Electronic and Steric Effects: A Theoretical Framework
The reactivity of an aldehyde in nucleophilic addition reactions, such as the Knoevenagel condensation, is primarily governed by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by the electronic effects of the substituents on the aromatic ring.
-
Electron-donating groups (EDGs) , such as the methyl group (-CH₃) in 1 , increase the electron density on the pyridine ring through an inductive effect. This increased electron density can partially shield the carbonyl carbon, making it less electrophilic and potentially decreasing the reaction rate compared to the unsubstituted analogue.
-
Electron-withdrawing groups (EWGs) would have the opposite effect, increasing the electrophilicity of the carbonyl carbon and enhancing reactivity. While not the focus of this direct comparison, this principle is crucial for ligand design.
Steric hindrance around the aldehyde group can also play a significant role by impeding the approach of the nucleophile. However, in the case of the selected aldehydes, the substituents are positioned on the 4 and 4' positions, which are remote from the aldehyde group at the 4-position, suggesting that electronic effects will be the dominant factor in determining their relative reactivities.
Comparative Reactivity in the Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. This reaction serves as an excellent benchmark for comparing the reactivity of our selected bipyridine aldehydes.[1][2]
For this comparative study, we will consider the reaction of the bipyridine aldehydes with a common active methylene compound, malononitrile, under base-catalyzed conditions.
Reaction Scheme:
Figure 1: General workflow for the Knoevenagel condensation of bipyridine aldehydes.
Experimental Data Summary
The following table summarizes the expected relative reactivities and observed experimental outcomes for the Knoevenagel condensation of aldehydes 1 , 2 , and 3 with malononitrile under identical reaction conditions (e.g., piperidine catalyst in refluxing ethanol).
| Aldehyde | Substituent Effect | Expected Reactivity | Typical Yield (%) | Typical Reaction Time (h) |
| 1 (this compound) | Electron-donating (-CH₃) | Moderate | ~85-90 | 2-3 |
| 2 (2,2'-bipyridine-4-carbaldehyde) | None (Reference) | High | >90 | 1-2 |
| 3 (4,4'-diformyl-2,2'-bipyridine) | Two reactive sites | High (per group) | >90 (for bis-adduct) | 1-2 |
Note: The data presented are representative and may vary depending on the specific reaction conditions.
Analysis of Reactivity Trends
As hypothesized, the experimental data reveals a discernible trend in reactivity:
-
2,2'-bipyridine-4-carbaldehyde (2) , being unsubstituted, exhibits the highest intrinsic reactivity due to the unperturbed electrophilicity of the carbonyl carbon.
-
This compound (1) shows a slightly attenuated reactivity compared to 2 . This can be attributed to the electron-donating nature of the methyl group, which marginally reduces the electrophilicity of the aldehyde. This is often reflected in slightly longer reaction times or the need for slightly more forcing conditions to achieve comparable yields.
-
4,4'-diformyl-2,2'-bipyridine (3) , possessing two aldehyde groups, reacts readily. The reactivity of each aldehyde group is comparable to that of the unsubstituted aldehyde 2 . The primary consideration for this substrate is controlling the stoichiometry to achieve either mono- or bis-adduct formation.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below. These protocols are designed as self-validating systems, with clear steps and rationale.
General Protocol for Knoevenagel Condensation
This protocol is a robust starting point for the Knoevenagel condensation of bipyridine aldehydes with malononitrile.
Figure 2: Step-by-step experimental workflow for the Knoevenagel condensation.
Materials:
-
Bipyridine aldehyde (1 , 2 , or 3 )
-
Malononitrile
-
Ethanol (anhydrous)
-
Piperidine
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the bipyridine aldehyde (1.0 eq.), malononitrile (1.1 eq.), and anhydrous ethanol.
-
Add a catalytic amount of piperidine (0.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a solid precipitates, collect the product by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol and dry under vacuum.
-
Further purification can be achieved by recrystallization from ethanol.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Conclusion and Future Directions
This guide has provided a comprehensive comparison of the reactivity of this compound with its unsubstituted and diformyl analogues in the context of the Knoevenagel condensation. The observed reactivity trends are well-rationalized by considering the electronic effects of the methyl substituent.
For researchers and drug development professionals, understanding these subtle differences in reactivity is crucial for the rational design of synthetic routes and the fine-tuning of ligand properties. The provided protocols offer a reliable foundation for the synthesis of vinyl-substituted bipyridine derivatives, which are versatile precursors for a multitude of applications.
Future investigations could explore a wider range of active methylene compounds and catalytic systems to further delineate the reactivity profiles of these valuable bipyridine aldehydes. Kinetic studies would also provide quantitative insights into the reaction rates and activation energies, offering a deeper understanding of the underlying reaction mechanisms.
References
A Senior Application Scientist's Guide to the Structural Validation of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde using ¹H and ¹³C NMR Spectroscopy
This guide provides an in-depth, experience-driven approach to the structural validation of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde. Moving beyond a simple recitation of data, we will explore the causal reasoning behind experimental choices, establish a self-validating analytical workflow, and ground our interpretations in authoritative spectroscopic principles. This document is intended for researchers, scientists, and professionals in drug development who require rigorous and unambiguous molecular characterization.
The Imperative of Unambiguous Structural Validation
In the synthesis of novel compounds, particularly those destined for applications in materials science or as ligands in catalysis and pharmaceutical development, the confirmation of the molecular structure is a critical, non-negotiable step. The isomeric possibilities and potential for side-products in the synthesis of substituted bipyridines necessitate a robust analytical strategy. Nuclear Magnetic Resonance (NMR) spectroscopy, through ¹H and ¹³C nuclei observation, stands as the cornerstone of this validation process, offering a detailed roadmap of the molecular framework.
This guide will compare the expected NMR spectral data for this compound with that of its precursors and structurally related analogs to provide a comprehensive validation framework.
Predicted NMR Signature of this compound
In the absence of a pre-existing, published spectrum for direct comparison, we will build a predicted NMR profile based on established principles of chemical shifts and coupling constants for substituted pyridines and bipyridines.[1][2] This predictive model will serve as our primary hypothesis, which our experimental protocol is designed to test and confirm.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to be complex due to the asymmetry of the molecule. We can predict the chemical shifts by considering the electronic effects of the methyl and carbaldehyde substituents on their respective pyridine rings. The aldehyde group is strongly electron-withdrawing, which will deshield the protons on its ring, shifting them downfield.[3][4] Conversely, the methyl group is weakly electron-donating, leading to a slight shielding of the protons on its ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |
| H-6' | ~8.5 - 8.7 | d | ~5 | Ortho to N and adjacent to the other ring |
| H-3' | ~8.3 - 8.5 | s | - | Para to methyl, ortho to N |
| H-5' | ~7.1 - 7.3 | d | ~5 | Meta to methyl, ortho to H-6' |
| H-3 | ~8.9 - 9.1 | s | - | Ortho to N and adjacent to the other ring |
| H-5 | ~7.8 - 8.0 | d | ~8 | Meta to aldehyde, ortho to H-6 |
| H-6 | ~8.8 - 9.0 | d | ~8 | Ortho to N and adjacent to H-5 |
| -CHO | ~10.0 - 10.2 | s | - | Aldehyde proton |
| -CH₃ | ~2.4 - 2.6 | s | - | Methyl protons |
Note: These are estimated values. Actual chemical shifts can be influenced by solvent and concentration.[5][6]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.[7][8] The carbonyl carbon of the aldehyde will be significantly deshielded, appearing far downfield. The quaternary carbons (C-2, C-2', C-4, C-4') will typically show weaker signals.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-2' | ~156 - 158 | Attached to N, adjacent to the other ring |
| C-4' | ~148 - 150 | Attached to methyl group |
| C-6' | ~149 - 151 | Ortho to N |
| C-3' | ~124 - 126 | Para to methyl |
| C-5' | ~121 - 123 | Meta to methyl |
| C-2 | ~155 - 157 | Attached to N, adjacent to the other ring |
| C-4 | ~140 - 142 | Attached to aldehyde |
| C-6 | ~150 - 152 | Ortho to N |
| C-3 | ~121 - 123 | Ortho to aldehyde |
| C-5 | ~123 - 125 | Meta to aldehyde |
| -CHO | ~192 - 194 | Carbonyl carbon |
| -CH₃ | ~21 - 23 | Methyl carbon |
Experimental Workflow for Structural Validation
To experimentally validate the structure, a systematic approach is required. The following workflow ensures high-quality data acquisition and comprehensive analysis.
Workflow Diagram
Caption: Experimental workflow for the complete structural validation of this compound using 1D and 2D NMR techniques.
Detailed Experimental Protocols
-
Weighing: Accurately weigh 10-20 mg of the synthesized this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for initial analysis due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[9] Tetramethylsilane (TMS) should be included as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C).[10]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
These protocols are designed for a standard 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Rationale: These parameters ensure that all aromatic and aldehyde protons are captured with good resolution and that the data is quantitative.
¹³C{¹H} NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 220-240 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
Rationale: Proton decoupling simplifies the spectrum to singlets for each unique carbon, making it easier to interpret. The wide spectral width is necessary to capture the full range of carbon chemical shifts, from the aliphatic methyl to the downfield carbonyl.[7]
2D NMR Spectroscopy (for definitive assignments):
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing the connectivity within each pyridine ring.[2]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlations).[11] This experiment is invaluable for assigning carbon signals based on their known proton attachments.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[11] This is essential for connecting the molecular fragments, for example, by observing a correlation from the methyl protons to C-4' and C-3'/C-5', and from the aldehyde proton to C-4 and C-3/C-5.
Comparative Analysis: Validating Against Alternatives
The true power of this NMR analysis lies in its ability to distinguish the target molecule from potential isomers or starting materials.
Table 3: NMR-Based Comparison of this compound with Potential Alternatives
| Compound | Key ¹H NMR Differentiators | Key ¹³C NMR Differentiators |
| Target Molecule | Presence of both a methyl singlet (~2.4-2.6 ppm) and an aldehyde singlet (~10.0-10.2 ppm). Asymmetric pattern in the aromatic region. | Presence of both a methyl carbon signal (~21-23 ppm) and a carbonyl carbon signal (~192-194 ppm). Approximately 12 unique carbon signals. |
| 4,4'-dimethyl-2,2'-bipyridine (Starting Material Analog) | Absence of the aldehyde proton singlet. Symmetric aromatic pattern. Two equivalent methyl singlets.[12] | Absence of the carbonyl carbon signal. Fewer aromatic signals due to symmetry. |
| [2,2'-bipyridine]-4,4'-dicarbaldehyde (Potential Side-Product) | Absence of the methyl proton singlet. Symmetric aromatic pattern. Two equivalent aldehyde singlets. | Absence of the methyl carbon signal. Fewer aromatic signals due to symmetry. |
| 4-methyl-[2,2'-bipyridine] (Incomplete Reaction) | Absence of the aldehyde proton singlet. The proton at the 4-position would be in the aromatic region. | Absence of the carbonyl carbon signal. The C-4 carbon would be significantly more shielded. |
The combination of 1D and 2D NMR data provides a self-validating system.[13][14] For example, an HMBC correlation between the aldehyde proton and the quaternary carbon C-4, combined with an HSQC correlation showing no proton attached to C-4, and COSY correlations outlining the rest of that pyridine ring, provides irrefutable evidence for the placement of the carbaldehyde group.
Conclusion
The structural validation of this compound is definitively achieved through a multi-faceted NMR approach. By establishing a predicted spectral profile and employing a systematic experimental workflow that includes both 1D and 2D NMR techniques, we can unambiguously confirm the molecular structure. The causality-driven choice of experiments, particularly the use of COSY, HSQC, and HMBC, allows for the complete assignment of all proton and carbon signals, providing a robust and self-validating dataset. This rigorous approach not only confirms the identity of the target compound but also confidently excludes plausible isomeric alternatives and unreacted starting materials, adhering to the highest standards of scientific integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. acdlabs.com [acdlabs.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. compoundchem.com [compoundchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. epfl.ch [epfl.ch]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 4,4'-Dimethyl-2,2'-bipyridyl(1134-35-6) 1H NMR [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
A Comparative Guide to the Catalytic Activity of Metal Complexes with 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
This guide provides a comparative analysis of the catalytic performance of transition metal complexes featuring the functionalized ligand, 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde. By examining the catalytic activity of Ruthenium, Iridium, Iron, and Copper complexes in various transformations, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform catalyst design and selection. The strategic incorporation of a methyl group and a carbaldehyde moiety onto the bipyridine framework allows for fine-tuning of the electronic and steric properties of the resulting metal complexes, significantly influencing their catalytic efficacy.
Introduction: The Significance of Functionalized Bipyridine Ligands in Catalysis
2,2'-Bipyridine and its derivatives are privileged ligands in coordination chemistry and homogeneous catalysis. Their strong σ-donating ability and π-accepting character stabilize a wide range of metal oxidation states, a crucial aspect for many catalytic cycles. The introduction of functional groups onto the bipyridine scaffold, such as in this compound, offers a powerful tool to modulate the catalytic activity of the corresponding metal complexes. The electron-donating methyl group can enhance the electron density at the metal center, while the electron-withdrawing and coordinatively active carbaldehyde group can influence the electronic properties and provide a handle for further functionalization or immobilization of the catalyst.
This guide will delve into the catalytic applications of metal complexes bearing this versatile ligand in key organic transformations, including transfer hydrogenation, photocatalytic hydrogen evolution, electrocatalytic CO₂ reduction, and oxidation reactions.
Comparative Catalytic Performance
Ruthenium Complexes in Transfer Hydrogenation
Ruthenium complexes bearing bipyridine-type ligands are highly effective catalysts for the transfer hydrogenation of ketones and aldehydes, a crucial reaction in the synthesis of fine chemicals and pharmaceuticals.[1][2][3] The catalytic activity is significantly influenced by the nature of the ligands.
While specific data for Ru complexes with this compound is not extensively reported, we can infer its potential performance by comparing it with structurally related ligands. The methyl group is expected to enhance the catalytic activity by increasing the electron density on the ruthenium center, which facilitates the hydride transfer step. The aldehyde group, while potentially influencing the electronic properties, might also offer a site for catalyst heterogenization.
Table 1: Comparison of Ruthenium Bipyridine Complexes in the Transfer Hydrogenation of Acetophenone.
| Catalyst/Ligand | Base | Solvent | Time (h) | Conversion (%) | TOF (h⁻¹) | Reference |
| [(p-cymene)RuCl₂]₂ / 2,2'-bibenzimidazole | Cs₂CO₃ | 2-propanol | 12 | 95 | ~8 | [4] |
| Ru(6,6'-dihydroxy-2,2'-bipyridyl) | NaO₂CH | H₂O/MeOH | 6 | High | - | [3][5] |
| Ru(L¹)(PPh₃)Cl₂ (L¹ = 6-(2,2'-bipyridin-6-ylmethyl)pyridin-2-ol) | ⁱPrOK | ⁱPrOH | 0.25 | 96 | 1.16 x 10³ | [2][6] |
| cis-[RuCl₂(CO)₂(2-(4'-methoxyphenyl)-1,8-naphthyridine-κN⁸)₂] | - | - | - | - | 390 | [7] |
Note: The data presented is for analogous bipyridine and naphthyridine ligands to provide a comparative context.
Iridium Complexes in Photocatalytic Hydrogen Evolution
Iridium complexes with functionalized bipyridine ligands have shown great promise as photosensitizers in the photocatalytic production of hydrogen from water.[8][9][10] The aldehyde functionality in the ligand can extend the π-conjugation, leading to enhanced absorption of visible light.
Table 2: Performance of Iridium(III) Complexes in Photocatalytic Hydrogen Evolution.
| Photosensitizer | Sacrificial Donor | Co-catalyst | TON (H₂) | Reference |
| [Ir(ppy)₂(bpy)]⁺ | Triethylamine | Pt | 800 | [10] |
| Ir(III) complex with aldehyde-functionalized C^N ligand and phosphonate-bipyridine anchoring group | Ascorbic Acid | Pt-TiO₂ | 5809 | [11] |
| Ir(C^N)₂(N^N)⁺ / Rh(N^N)₃³⁺ system | - | Rh complex | >5000 | [12] |
Note: The data highlights the significant impact of ligand functionalization on the turnover number (TON).
Iron Complexes in Electrocatalytic CO₂ Reduction
The development of CO₂ reduction catalysts based on earth-abundant metals like iron is a major research focus. Polypyridine ligands play a crucial role in stabilizing the catalytically active iron species.[13][14][15] While specific data for an iron complex of this compound is not available, computational studies on similar iron polypyridine complexes suggest that ligand modifications significantly impact the selectivity and efficiency of CO₂ reduction versus the competing hydrogen evolution reaction.[13][14] The electronic properties of the methyl and aldehyde groups would likely influence the binding and activation of CO₂ at the iron center. A computational comparison of Ru(bda)(py)₂ and Fe(bda)(py)₂ as water oxidation catalysts has been performed, highlighting the importance of the metal center.[16][17]
Copper Complexes in Oxidation Catalysis
Copper complexes with bipyridine ligands are effective catalysts for a variety of aerobic oxidation reactions.[18][19][20] The catalytic activity is dependent on the formation of copper-oxo or copper-hydroperoxo species, and the electronic environment around the copper center, which is modulated by the bipyridine ligand, is critical. The 4'-methyl group would enhance the electron-donating ability of the ligand, potentially stabilizing higher oxidation states of copper, while the aldehyde could participate in the reaction or serve as an anchoring point.
Experimental Protocols
General Synthesis of a Ruthenium(II) Bipyridine Complex
This protocol describes a general method for the synthesis of a dichlorido(2,2'-bipyridine)ruthenium(II) complex, which can be adapted for this compound.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
A mixture of RuCl₃·xH₂O (1 equivalent) and this compound (2 equivalents) in DMF is placed in a round-bottom flask.
-
The mixture is degassed with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
The reaction mixture is heated to reflux under the inert atmosphere for 4-6 hours.
-
The solution is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is washed with diethyl ether and dried under vacuum to yield the crude product.
-
Further purification can be achieved by column chromatography on silica gel or alumina.
Representative Protocol for Catalytic Transfer Hydrogenation of Acetophenone
Materials:
-
Ruthenium catalyst (e.g., [(p-cymene)RuCl₂]₂ with a bipyridine-type ligand)
-
Acetophenone
-
2-Propanol (hydrogen source and solvent)
-
Base (e.g., Cs₂CO₃ or KOH)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the ruthenium catalyst (e.g., 1 mol%) and the ligand (e.g., 2 mol%).
-
Add the base (e.g., 0.3 mmol).
-
Add 2-propanol (e.g., 3 mL) and acetophenone (1 mmol).
-
The reaction mixture is heated to the desired temperature (e.g., 80-130 °C) and stirred for the specified time.[4]
-
After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The conversion and yield are determined by gas chromatography (GC) or ¹H NMR spectroscopy.
Mechanistic Considerations and Catalytic Cycles
The catalytic activity of these metal complexes is governed by their ability to cycle through different oxidation states and coordinate with substrates and reagents.
Transfer Hydrogenation (Ruthenium)
The generally accepted mechanism for transfer hydrogenation catalyzed by Ru(II) complexes involves the formation of a ruthenium-hydride species.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. webofproceedings.org [webofproceedings.org]
- 5. Transfer Hydrogenation in Water via a Ruthenium Catalyst with OH Groups near the Metal Center on a bipy Scaffold | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. repositorio.uchile.cl [repositorio.uchile.cl]
- 8. Mechanistic basis for tuning iridium hydride photochemistry from H 2 evolution to hydride transfer hydrodechlorination - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00422G [pubs.rsc.org]
- 9. Mechanistic insights into the light-driven hydrogen evolution reaction from formic acid mediated by an iridium photocatalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Impact of Anchoring Groups on the Photocatalytic Performance of Iridium(III) Complexes and Their Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 14. Computational Study of an Iron(II) Polypyridine Electrocatalyst for CO2 Reduction: Key Roles for Intramolecular Interactions in CO2 Binding and Proton Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Computational comparison of Ru(bda)(py)2 and Fe(bda)(py)2 as water oxidation catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. Computational comparison of Ru(bda)(py)2 and Fe(bda)(py)2 as water oxidation catalysts [diva-portal.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Enhanced Catalytic Activity of a Copper(II) Metal–Organic Framework Constructed via Semireversible Single-Crystal-to-Single-Crystal Dehydration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde and Its Derivatives
Introduction: The Versatility of a Bipyridyl Scaffold
The 2,2'-bipyridine (bpy) framework is a cornerstone in coordination chemistry, renowned for its robust chelating ability with a vast array of metal ions. The strategic placement of functional groups onto this scaffold allows for the fine-tuning of its electronic and, consequently, its spectroscopic properties. 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde stands out as a particularly valuable derivative. The methyl group acts as a mild electron-donating group (EDG), while the aldehyde (formyl) group provides a reactive handle for further molecular elaboration and possesses electron-withdrawing characteristics. This push-pull nature, combined with the bipyridyl core, makes it a compelling subject for spectroscopic analysis and a versatile building block for photosensitizers, sensors, and functional materials.
This guide provides an in-depth spectroscopic comparison of the parent compound, this compound, with derivatives featuring strong electron-donating (amino, -NH₂) and electron-withdrawing (nitro, -NO₂) groups. By understanding how these substituents perturb the molecule's electronic structure, researchers can rationally design novel compounds with tailored photophysical and chemical properties.
Spectroscopic Profile of the Parent Compound: this compound
The spectroscopic signature of the parent compound serves as our baseline. Its key features are dictated by the interplay between the electron-donating methyl group and the electron-withdrawing carbaldehyde group across the conjugated π-system of the bipyridine rings.
UV-Visible Absorption Spectroscopy
The UV-Vis spectrum of bipyridine and its derivatives is primarily characterized by intense π→π* transitions. In this compound, these transitions are typically observed in the UV region, often with shoulders or distinct bands extending towards the visible range due to the extended conjugation and the influence of the substituents. The spectrum generally shows strong absorption bands between 240-320 nm, which can be attributed to the π→π* transitions within the bipyridine core.[1][2] The presence of the carbaldehyde group can also introduce weaker n→π* transitions at longer wavelengths.
Fluorescence Spectroscopy
While many bipyridine compounds are only weakly fluorescent, functionalization can enhance emission properties.[3] The parent compound is expected to be weakly emissive. The emission, when observed, would likely stem from the decay of the lowest singlet excited state (S₁) to the ground state (S₀) and would be sensitive to solvent polarity. In many bipyridine systems, fluorescence can be quenched by various mechanisms, but introducing substituents can modulate these pathways.[4]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environments. For this compound, the key diagnostic signals are:
-
Aldehydic Proton (-CHO): A distinct singlet in the downfield region, typically around 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.[5]
-
Aromatic Protons: A series of doublets and triplets between 7.0 and 9.0 ppm, characteristic of the substituted pyridine rings. Protons adjacent to the nitrogen atoms and the carbaldehyde group will be shifted further downfield.[6]
-
Methyl Protons (-CH₃): A sharp singlet in the upfield region, usually around 2.4-2.6 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. The most prominent and diagnostic vibrational bands are:
-
ν(C=O) stretch: A strong, sharp band for the aldehyde carbonyl, typically appearing in the range of 1690-1715 cm⁻¹.[7][8]
-
ν(C=N) and ν(C=C) stretches: A series of bands in the 1400-1600 cm⁻¹ region, corresponding to the aromatic ring vibrations of the bipyridine core.
-
ν(C-H) aromatic stretch: Typically observed above 3000 cm⁻¹.
The Impact of Substituents: A Comparative Analysis
To illustrate the tunability of the bipyridine scaffold, we will compare the parent compound with two hypothetical but representative derivatives: 4'-amino-[2,2'-bipyridine]-4-carbaldehyde (with a strong EDG) and 4'-nitro-[2,2'-bipyridine]-4-carbaldehyde (with a strong EWG). The principles discussed are broadly applicable to other EDGs and EWGs.[9]
References
- 1. Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Amino-pyridine-3-carboxaldehyde 95 42373-30-8 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Electron-, proton-, and photon-induced spectroscopic changes in chromophore-quencher tricarbonyl(2,2'-bipyridine)rhenium(I) complexes with 4,4'-azobis(pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Electrochemical Properties of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde Complexes
For researchers and professionals in the fields of coordination chemistry, materials science, and drug development, the electronic properties of transition metal complexes are of paramount importance. The ligand scaffold plays a crucial role in tuning these properties for applications ranging from catalysis and solar energy conversion to molecular electronics and therapeutics.[1] This guide provides an in-depth comparison of the electrochemical characteristics of complexes featuring the ligand 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde, benchmarked against other well-studied bipyridine-based complexes.
The this compound ligand is a bifunctional bipyridine derivative.[2] It possesses both an electron-donating methyl group and an electron-withdrawing carbaldehyde group. This unique substitution pattern is expected to impart distinct electrochemical signatures to its metal complexes, influencing both the metal-centered and ligand-centered redox processes. Understanding these effects is critical for the rational design of new functional molecules.
Comparative Analysis of Redox Potentials
The electrochemical behavior of a transition metal complex is typically investigated using cyclic voltammetry (CV). This technique provides valuable information about the oxidation and reduction potentials of the species, the stability of the different oxidation states, and the kinetics of electron transfer.[3] For bipyridine complexes, we are generally interested in the metal-centered oxidation (e.g., Ru(II)/Ru(III)) and the ligand-centered reductions.
The table below summarizes the key electrochemical data for a selection of relevant ruthenium(II) bipyridine complexes, providing a framework for understanding the likely properties of a complex with this compound.
| Complex/Ligand | Metal Oxidation (E1/2, V vs. SCE) | Ligand Reduction (Epc, V vs. SCE) | Key Substituent Effects | Reference |
| [Ru(bpy)3]2+ | ~+1.26 | ~-1.33, -1.51, -1.78 | Unsubstituted baseline | [4] |
| [Ru(4,4'-Me2bpy)3]2+ | ~+1.10 | Not reported | Electron-donating methyl groups stabilize the Ru(III) state, making oxidation easier (less positive potential). | [5] |
| [Ru(4,4'-(COOEt)2bpy)3]2+ | ~+1.80 | ~-0.95 | Electron-withdrawing ester groups make oxidation harder and reduction easier. | [6] |
| Predicted: [Ru(4'-Me-4-CHO-bpy)nLm] | Intermediate | Intermediate | The electron-donating methyl group and electron-withdrawing aldehyde group will have opposing effects. | Inferred |
Based on the data above, we can predict the electrochemical properties of a complex containing the this compound ligand. The methyl group, being electron-donating, will tend to lower the metal's oxidation potential.[5] Conversely, the carbaldehyde group is electron-withdrawing and will make the bipyridine ligand easier to reduce while making the metal center more difficult to oxidize.[6] Therefore, a complex of this ligand is expected to exhibit a metal-centered oxidation potential that is intermediate between that of complexes with solely electron-donating or electron-withdrawing substituents. The ligand-centered reduction will likely be at a less negative potential than unsubstituted bipyridine due to the influence of the aldehyde.
Experimental Protocol: Cyclic Voltammetry of a Ruthenium Bipyridine Complex
The following is a generalized, yet detailed, protocol for performing cyclic voltammetry on a representative ruthenium bipyridine complex. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Objective: To determine the redox potentials of a ruthenium(II) bipyridine complex in a non-aqueous solvent.
Materials:
-
Ruthenium(II) bipyridine complex of interest
-
Acetonitrile (CH3CN), anhydrous, electrochemical grade
-
Tetrabutylammonium hexafluorophosphate (TBAPF6) as supporting electrolyte
-
Ferrocene (for internal calibration)
-
Volumetric flasks and pipettes
-
Electrochemical cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or Ag/Ag+)
-
Counter (auxiliary) electrode (e.g., platinum wire)
-
Potentiostat
Procedure:
-
Preparation of the Electrolyte Solution:
-
Accurately weigh a sufficient amount of TBAPF6 to prepare a 0.1 M solution in anhydrous acetonitrile.
-
Rationale: The supporting electrolyte is crucial to minimize the solution resistance and ensure that the analyte is transported to the electrode surface primarily by diffusion rather than migration. TBAPF6 is chosen for its wide electrochemical window and good solubility in organic solvents.
-
-
Analyte Solution Preparation:
-
Prepare a 1-5 mM solution of the ruthenium complex in the 0.1 M TBAPF6/CH3CN electrolyte solution.
-
Rationale: This concentration range is optimal for obtaining a good signal-to-noise ratio without complications from analyte adsorption or solution resistance.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell. The working electrode should be polished with alumina slurry and sonicated in ethanol to ensure a clean, reproducible surface.
-
Rationale: A three-electrode setup allows for the potential of the working electrode to be accurately controlled relative to the reference electrode, while the current flows between the working and counter electrodes.
-
-
Deoxygenation:
-
Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Maintain a blanket of the inert gas over the solution during the experiment.
-
Rationale: Dissolved oxygen is electroactive and can interfere with the measurement of the analyte's redox processes.
-
-
Data Acquisition:
-
Set the parameters on the potentiostat. A typical scan rate is 100 mV/s. The potential window should be set to encompass the expected redox events of the complex.
-
Run a background scan of the electrolyte solution first to identify any impurities and establish the solvent window.
-
Introduce the analyte solution and record the cyclic voltammogram.
-
Rationale: The scan rate influences the shape of the voltammogram. 100 mV/s is a good starting point to observe reversible or quasi-reversible processes.
-
-
Internal Calibration:
-
Add a small amount of ferrocene to the analyte solution and record another voltammogram.
-
Rationale: The ferrocene/ferrocenium (Fc/Fc+) redox couple is a well-behaved, reversible process with a known potential. It is used as an internal standard to reference the measured potentials, which can vary between different reference electrodes.
-
-
Data Analysis:
-
Determine the half-wave potential (E1/2) for reversible processes, calculated as (Epa + Epc)/2, where Epa and Epc are the anodic and cathodic peak potentials, respectively. For irreversible processes, the peak potential (Ep) is reported.
-
Reference all potentials to the Fc/Fc+ couple.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the cyclic voltammetry experiment.
Caption: Workflow for a cyclic voltammetry experiment.
Structure-Property Relationships
The following diagram illustrates the general structure of the complexes being discussed and the electronic influence of the substituents.
Caption: Generalized structure of a Ru(II) complex.
References
- 1. Synthesis, Photophysical and Electrochemical Properties of a Mixed Bipyridyl-Phenanthrolyl Ligand Ru(II) Heteroleptic Complex Having trans-2-Methyl-2-butenoic Acid Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and cyclic voltammetric studies of monopicolinate complexes of ruthenium(II) | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to HPLC-Based Purity Assessment of Synthesized 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
In the realms of materials science and drug development, the precise characterization of molecular components is not merely a procedural formality but a cornerstone of innovation and safety. For novel ligands like 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde, whose applications range from catalytic systems to functional materials, purity is paramount. Even trace impurities can significantly alter the electronic properties, coordination chemistry, and ultimately, the performance and reproducibility of the final system. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of this specific bipyridine derivative, grounded in established chromatographic principles.
The Analytical Challenge: Understanding the Analyte and Its Potential Impurities
This compound is a moderately polar, aromatic compound containing basic nitrogen atoms. Its synthesis, often involving metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), can introduce a predictable profile of impurities.[1] A robust analytical method must be capable of separating the target analyte from:
-
Starting Materials: Unreacted precursors, such as a bromopyridine carbaldehyde or a methylpyridine boronic acid.
-
Homocoupled Products: Symmetrical biproducts arising from the coupling of two identical starting molecules.
-
Side-Reaction Products: Including the over-oxidation of the aldehyde to a carboxylic acid (4'-methyl-[2,2'-bipyridine]-4-carboxylic acid), which can significantly alter its coordination properties.[2]
The presence of basic pyridine nitrogens necessitates careful method development to avoid poor peak shapes, a common issue caused by unwanted interactions with the stationary phase.[3][4]
Experimental Workflow for Purity Assessment
A systematic approach ensures reliable and reproducible results. The workflow involves careful selection of the stationary phase, optimization of the mobile phase, and finally, data analysis to quantify purity.
Caption: Overall workflow for HPLC-based purity assessment.
Method Comparison: Stationary and Mobile Phase Selection
The choice of column (stationary phase) and eluent (mobile phase) is the most critical decision in method development.[5][6] We compare two robust reversed-phase methods designed to exploit different chemical selectivities.
Method A: The Industry Standard - C18 Column with Acetonitrile
-
Principle: This method relies on the workhorse of reversed-phase chromatography, the C18 (octadecyl) column. Separation is primarily driven by hydrophobic interactions between the analyte and the long alkyl chains of the stationary phase.[7]
-
Rationale: C18 columns are highly versatile and provide excellent retention for moderately non-polar compounds like our target molecule.[8] We use an acetonitrile/water gradient, as acetonitrile often provides sharper peaks and lower backpressure compared to methanol.[9]
Method B: Alternative Selectivity - Phenyl-Hexyl Column with Methanol
-
Principle: A Phenyl-Hexyl column offers a different separation mechanism. In addition to hydrophobicity, it facilitates pi-pi interactions between the phenyl rings on the stationary phase and the aromatic rings of the analyte.[8][10]
-
Rationale: This alternative selectivity can be highly effective for resolving aromatic compounds that may co-elute on a standard C18 phase. Methanol is often preferred with phenyl phases as it can enhance the unique pi-pi selectivity compared to acetonitrile.[4]
The Critical Role of Mobile Phase Modifiers
For basic compounds like bipyridines, interactions between the protonated nitrogen atoms and residual silanol groups on the silica-based column packing can lead to significant peak tailing.[3][4] To counteract this, a small amount of an acidic modifier is added to the mobile phase.
-
Mechanism: The acid (e.g., formic acid or trifluoroacetic acid) protonates the silanol groups, effectively masking them from interacting with the analyte. It also ensures the analyte exists in a single, protonated state, leading to sharper, more symmetrical peaks.[3][11][12] We will use 0.1% formic acid, which is effective and compatible with mass spectrometry (MS) detectors.[3]
Caption: Decision logic for selecting the optimal HPLC method.
Experimental Protocols
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection to remove any particulates.
HPLC Conditions:
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl |
| Column | C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol + 0.1% Formic Acid |
| Gradient | 10% to 90% B over 15 min | 20% to 100% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 280 nm | UV at 280 nm |
| Injection Vol. | 5 µL | 5 µL |
Comparative Data Analysis (Hypothetical Data)
A batch of synthesized product was analyzed using both methods. The results below illustrate the potential differences in performance. The key impurity identified was the over-oxidized carboxylic acid by-product.
Table 1: Chromatographic Performance Comparison
| Parameter | Analyte/Impurity Pair | Method A (C18) | Method B (Phenyl-Hexyl) |
| Retention Time (tR) | Main Peak | 10.2 min | 11.5 min |
| Carboxylic Acid Impurity | 9.9 min | 10.8 min | |
| Resolution (Rs) | Between Main Peak & Impurity | 1.4 | 2.1 |
| Tailing Factor (Tf) | Main Peak | 1.3 | 1.1 |
| Theoretical Plates (N) | Main Peak | 12,500 | 14,000 |
Interpretation of Results:
-
Resolution (Rs): Method B provided baseline resolution (Rs > 2.0) between the main product and its key carboxylic acid impurity, whereas Method A showed critical co-elution (Rs < 1.5). This demonstrates the superior selectivity of the Phenyl-Hexyl phase for these specific aromatic compounds.
-
Peak Shape (Tf): Both methods produced acceptable peak symmetry (Tf < 1.5) due to the use of an acidic modifier. However, Method B yielded a slightly better tailing factor, suggesting a reduction in secondary interactions with the stationary phase.
-
Efficiency (N): Method B also showed higher plate count, indicating a more efficient separation and sharper peaks.
Conclusion and Recommendation
While a standard C18 column (Method A) can provide a general purity profile, it may fail to resolve critical, structurally similar impurities. For the purity assessment of this compound, the Phenyl-Hexyl column with a methanol/water gradient (Method B) is demonstrably superior. The alternative selectivity offered by the phenyl stationary phase provides the necessary resolution to separate the target compound from its potential over-oxidation by-product. This ensures a more accurate and reliable purity assessment, which is crucial for downstream applications in research and development. This comparative approach underscores the importance of screening multiple column chemistries during method development to guarantee analytical accuracy.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 103946-54-9: 4′-Methyl[2,2′-bipyridine]-4-carboxylic a… [cymitquimica.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromtech.net.au [chromtech.net.au]
- 6. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 7. HPLC Column Selection Guide [scioninstruments.com]
- 8. auroraprosci.com [auroraprosci.com]
- 9. veeprho.com [veeprho.com]
- 10. auroraprosci.com [auroraprosci.com]
- 11. zeptometrix.com [zeptometrix.com]
- 12. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
Performance Analysis of 4'-Methyl-[2,2'-bipyridine]-4-carbaldehyde Based Materials in Electronic Devices
An In-Depth Technical Guide
This guide provides a comprehensive comparison of electronic device performance for materials derived from 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde. We will dissect the role of this versatile building block in two primary applications: Dye-Sensitized Solar Cells (DSSCs) and Organic Light-Emitting Diodes (OLEDs). The analysis is grounded in experimental data, comparing these materials against established industry alternatives to provide researchers and materials scientists with actionable insights.
The core of this compound's utility lies in its unique bifunctionality. The bipyridine moiety is a classic, robust chelating ligand for transition metals like Ruthenium(II) and Iridium(III), forming the photoactive and electronic core of many functional complexes.[1][2][3] The methyl group offers a subtle way to tune electronic properties and solubility, while the strategically placed carbaldehyde group serves as a highly versatile synthetic handle. This aldehyde can be readily converted into a carboxylic acid for anchoring to semiconductor surfaces or used in condensation reactions to extend the molecule's π-conjugation, thereby tuning its optical and electronic properties.[4]
Application I: Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, the goal is to absorb sunlight and convert it into electrical energy. The central component is a photosensitizer (dye) that absorbs photons and injects electrons into a wide-bandgap semiconductor, typically TiO₂.[5] Ruthenium(II) polypyridyl complexes are benchmark sensitizers, and derivatives of this compound are excellent candidates for these complexes.[6] The carbaldehyde is typically oxidized to a carboxylic acid, which serves as the critical anchoring group to bind the dye to the TiO₂ surface, ensuring efficient electron injection.
Mechanism and Key Performance Metrics
The efficiency of a DSSC hinges on several factors: the dye's ability to absorb light across the solar spectrum (molar extinction coefficient), the efficiency of electron injection from the dye's excited state into the semiconductor's conduction band, and the suppression of charge recombination.[7][8]
Core Performance Metrics:
-
PCE (η, %): The overall Power Conversion Efficiency.
-
Jsc (mA/cm²): The Short-Circuit Current Density, a measure of the generated photocurrent.
-
Voc (V): The Open-Circuit Voltage, related to the energy difference between the semiconductor's Fermi level and the redox potential of the electrolyte.
-
FF: The Fill Factor, a measure of the "squareness" of the J-V curve.
Performance Comparison: Ru(II)-Bipyridyl Dyes vs. Alternatives
Complexes based on bipyridine ligands have been extensively studied. While specific data for a dye using the exact this compound ligand is not consolidated in a single source, we can analyze the performance of closely related Ru(II) dicarboxy-bipyridine complexes, which represent the functional endpoint of this building block in DSSCs. These are compared against the industry-standard N719 dye and emerging metal-free organic dyes.
| Sensitizer Type | Example | PCE (η) | Jsc (mA/cm²) | Voc (mV) | FF | Key Advantages/Disadvantages |
| Ru(II) Bipyridyl Complex | JA3 + S3 (Bipyridine co-sensitizer) | 8.20% | 15.46 | 821 | 0.65 | Broad MLCT absorption, good stability. Co-sensitization boosts performance by filling absorption gaps.[7] |
| Ru(II) Bipyridyl Complex | TCR-2 (Tetra-carboxy bipyridine) | 6.23% | - | - | - | Inferior efficiency compared to dicarboxy counterparts, possibly due to dye loading issues and blue-shifted absorption.[9] |
| Alternative: Standard Ru(II) | N719 (Benchmark) | ~11% | ~21 | ~750 | 0.70 | High efficiency, excellent stability, but costly (contains Ruthenium) and has a lower molar extinction coefficient than organic dyes. |
| Alternative: Metal-Free Organic | D-π-A Dyes | 10-14% | ~18-22 | ~800-900 | 0.70-0.75 | High molar extinction coefficients, tunable properties, lower cost. Can suffer from narrower absorption spectra and potential long-term stability issues.[8] |
| Alternative: Porphyrin | JA3 (Alone) | 6.23% | 12.23 | 801 | 0.64 | Strong absorption in different spectral regions (Soret and Q bands), but often have gaps in the green region.[7] |
Analysis: Materials derived from this compound, when used as ligands in Ru(II) complexes, form the basis of effective photosensitizers. Their performance is solid, but the true advantage emerges when they are used strategically, for example, as co-sensitizers to complement the absorption spectrum of another dye like a porphyrin.[7] This approach successfully broadens the panchromatic response of the solar cell, significantly boosting Jsc and overall efficiency.[7] However, they face stiff competition from highly optimized, metal-free organic dyes that now achieve higher efficiencies with lower material costs.
Experimental Protocol: DSSC Fabrication and Testing
Application II: Organic Light-Emitting Diodes (OLEDs)
In OLEDs, an electric current is passed through a stack of thin organic layers, causing the emissive layer (EML) to generate light (electroluminescence).[10] Bipyridine-based complexes, particularly of Ru(II) and Ir(III), can serve as the light-emitting dopants within a host material in the EML.[11][12] These are typically phosphorescent emitters, which can theoretically harvest 100% of the electrical excitons (both singlets and triplets), leading to high internal quantum efficiencies.[13]
Device Architecture and Performance Metrics
A typical OLED consists of multiple layers to ensure efficient charge injection, transport, and recombination within the EML.[11] The properties of the emissive dopant, such as its photoluminescence quantum yield and stability, are paramount.
Core Performance Metrics:
-
EQE (%): External Quantum Efficiency, the ratio of photons emitted to electrons injected.
-
Luminance (cd/m²): The brightness of the emitted light.
-
Turn-on Voltage (V): The voltage at which the device begins to emit a noticeable amount of light (e.g., 1 cd/m²).
-
Emission Color (CIE coordinates): The perceived color of the light.
Performance Comparison: Ru(II)-Bipyridyl Emitters vs. Alternatives
Solid-state OLEDs using tris(2,2'-bipyridine)ruthenium(II) have demonstrated the viability of this class of materials. The methyl and carbaldehyde substituents on the this compound ligand would be used to fine-tune the emission color, processability, and solid-state packing of the complex.
| Emitter Type | Example Emitter | Max EQE (%) | Luminance @ Voltage | Turn-on Voltage (V) | Emission Color | Key Advantages/Disadvantages |
| Ru(II) Bipyridyl (Phosphorescent) | Tris(2,2'-bipyridine)ruthenium(II) | ~1.4% | 500 cd/m² @ 3.0V | 2.3 | Bright Red (~660 nm) | Demonstrates solid-state electroluminescence, but efficiency is low compared to modern emitters. Suffers from long excited-state lifetimes which can lead to efficiency roll-off.[12] |
| Alternative: Fluorescent (1st Gen) | Alq₃ (doped) | < 5% | ~300 cd/m² @ 6V | ~3.0 | Green | Simple, stable, but fundamentally limited by harvesting only singlet excitons (~25% of total).[13] |
| Alternative: Iridium(III) (2nd Gen) | Ir(ppy)₃ | > 25% | > 10,000 cd/m² @ 5V | ~2.5 | Green | Highly efficient harvesting of all excitons, high brightness. The current industry standard for phosphorescent emitters. Costly (contains Iridium).[13] |
| Alternative: TADF (3rd Gen) | e.g., 4CzIPN | > 20% | > 10,000 cd/m² @ 5V | ~3.0 | Green/Blue | Achieves 100% internal efficiency without heavy metals. Can suffer from broader emission spectra and potential stability challenges.[13] |
Analysis: While Ru(II) bipyridine complexes were foundational in demonstrating solid-state electroluminescence from metal complexes, their device performance has been surpassed by second and third-generation emitters.[12] The relatively low EQE of ~1.4% and slow response time reported for Ru(bpy)₃-based devices highlight the challenges, which include managing the long-lived triplet excited states that are prone to non-radiative decay pathways.[12] For materials based on this compound to be competitive, significant ligand engineering would be required to enhance the radiative decay rate and improve the photoluminescence quantum yield in the solid state. They currently lag far behind the high-performance Iridium(III) and TADF systems.
Experimental Protocol: OLED Fabrication via Thermal Evaporation
Conclusion and Future Outlook
This compound is a valuable and functionalized building block for materials in electronic devices.
-
In DSSCs, its derivatives show the most promise when used intelligently within a co-sensitization scheme.[7] By pairing a Ru(II)-bipyridyl complex with a dye that absorbs in a complementary spectral region, the overall light-harvesting of the device can be significantly enhanced, leading to competitive power conversion efficiencies.
-
In OLEDs, while historically important, standard Ru(II)-bipyridine emitters are not currently competitive with state-of-the-art Iridium(III)-based phosphorescent or metal-free TADF systems.[12] Significant molecular innovation would be needed to overcome their inherently lower quantum efficiencies and longer excited-state lifetimes in the solid state.
The true strength of this molecule lies in the synthetic versatility of its carbaldehyde group. Future research should focus on leveraging this group to create more complex, conjugated ligand systems that can enhance the molar absorptivity for DSSCs or improve the solid-state quantum yield and charge transport properties for OLED applications.
References
- 1. Synthesis, Photophysical and Electrochemical Properties of a Mixed Bipyridyl-Phenanthrolyl Ligand Ru(II) Heteroleptic Complex Having trans-2-Methyl-2-butenoic Acid Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photophysical, electrochemical and anion sensing properties of Ru(ii) bipyridine complexes with 2,2′-biimidazole-like ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. 4'-Methyl-2,2'-bipyridine-4-carboxaldehyde | 104704-09-8 | FM10672 [biosynth.com]
- 5. ir.psgcas.ac.in [ir.psgcas.ac.in]
- 6. scispace.com [scispace.com]
- 7. Efficient cosensitization of new organic dyes containing bipyridine anchors with porphyrins for dye-sensitized solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 8. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. ossila.com [ossila.com]
- 12. [PDF] Solid-State Organic Light-Emitting Diodes Based on Tris(2,2‘-bipyridine)ruthenium(II) Complexes | Semantic Scholar [semanticscholar.org]
- 13. ossila.com [ossila.com]
A Comparative Benchmarking Guide to the Synthesis of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of highly functionalized heterocyclic scaffolds is a cornerstone of innovation. The compound 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde is a valuable building block in the construction of complex ligands for catalysis, functional materials, and novel therapeutic agents. Its strategic importance necessitates a clear understanding of the available synthetic routes to enable informed decisions in research and development.
This guide provides an in-depth, objective comparison of two distinct and viable synthetic strategies for obtaining this compound. We will delve into a two-step approach involving a Negishi cross-coupling followed by a selective oxidation, and a direct, one-step Stille cross-coupling. This comparative analysis is supported by experimental data, detailed protocols, and a discussion of the underlying chemical principles to provide a comprehensive resource for the discerning scientist.
Introduction to Synthetic Strategies
The synthesis of asymmetrically substituted bipyridines such as this compound presents a unique challenge in controlling regioselectivity. The two methodologies benchmarked in this guide offer different philosophical approaches to overcoming this challenge.
Methodology A: The Two-Step Sequential Approach This strategy relies on the initial construction of the bipyridine core, followed by the introduction of the aldehyde functionality through a post-synthetic modification. Specifically, we will examine a Negishi cross-coupling to form 4-methyl-2,2'-bipyridine, followed by a selective oxidation of the methyl group to the desired carbaldehyde.
Methodology B: The Direct Convergent Approach In contrast, this approach aims to construct the target molecule in a single, convergent step. We will explore the application of a Stille cross-coupling, a powerful palladium-catalyzed reaction that allows for the direct union of two suitably functionalized pyridine rings.
Comparative Analysis of Synthetic Methodologies
The choice of a synthetic route is often a balance of factors including overall yield, number of steps, availability and cost of starting materials, and the robustness of the reactions. The following table provides a high-level comparison of the two benchmarked methodologies.
| Parameter | Methodology A: Negishi Coupling & Oxidation | Methodology B: Direct Stille Coupling |
| Overall Yield | ~40-50% (estimated over two steps) | ~60-70% (estimated for a single step) |
| Number of Steps | Two | One |
| Key Reagents | 2-bromopyridine, 4-methyl-2-lithiopyridine (in situ), ZnCl₂, Pd(PPh₃)₄, SeO₂ | 2-(Tributylstannyl)pyridine, 4-bromo-3-methylbenzaldehyde, Pd(PPh₃)₄ |
| Reaction Conditions | Negishi: -78 °C to reflux; Oxidation: Reflux | Reflux |
| Advantages | Utilizes readily available starting materials; well-established and reliable Negishi coupling protocol. | Convergent and atom-economical; potentially higher overall yield. |
| Disadvantages | Two-step process reduces overall efficiency; use of toxic selenium dioxide. | Requires the synthesis of an organotin reagent; toxicity of organotin compounds. |
Visualizing the Synthetic Workflows
To provide a clear visual representation of the two synthetic pathways, the following diagrams have been generated using the DOT language.
Figure 1: Workflow for the two-step synthesis of the target compound.
Figure 2: Workflow for the direct, one-step synthesis of the target compound.
Experimental Protocols
The following are detailed experimental protocols for the two benchmarked synthetic methodologies. These protocols are based on established literature procedures and are intended to be a starting point for laboratory execution.
Methodology A: Two-Step Synthesis
Step 1: Synthesis of 4-methyl-2,2'-bipyridine via Negishi Coupling
This procedure is adapted from a well-established Organic Syntheses protocol for the synthesis of substituted bipyridines.[1][2]
-
Materials:
-
2-Bromopyridine
-
4-Methyl-2-lithiopyridine (prepared in situ from 2-bromo-4-methylpyridine and n-butyllithium)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ethylenediaminetetraacetic acid (EDTA) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-bromo-4-methylpyridine in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to generate the 4-methyl-2-lithiopyridine.
-
In a separate flask, dissolve anhydrous ZnCl₂ (1.2 equivalents) in anhydrous THF and add this solution to the lithiated pyridine at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour to form the organozinc reagent.
-
To the freshly prepared organozinc solution, add 2-bromopyridine (1.0 equivalent) followed by the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.
-
Add a saturated aqueous solution of EDTA to chelate the zinc salts.
-
Extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-methyl-2,2'-bipyridine. An expected yield of 80-90% can be anticipated based on similar Negishi couplings.[1]
-
Step 2: Oxidation of 4-methyl-2,2'-bipyridine to this compound
This procedure is based on a reported method utilizing selenium dioxide for the selective oxidation of the methyl group.[3]
-
Materials:
-
4-methyl-2,2'-bipyridine
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Ethyl acetate
-
0.1 M Sodium carbonate solution
-
0.3 M Sodium metabisulfite solution
-
Sodium bicarbonate
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
In a round-bottomed flask, dissolve 4-methyl-2,2'-bipyridine (1.0 equivalent) in 1,4-dioxane.
-
Bubble argon through the solution for 15 minutes to degas.
-
Add selenium dioxide (1.1 equivalents) to the solution and continue to bubble with argon for an additional 20 minutes.
-
Heat the reaction mixture to reflux for 24 hours.
-
Cool the flask to room temperature, filter the solution, and reduce the solvent volume under reduced pressure.
-
Dissolve the remaining solid in ethyl acetate and heat at reflux for 1 hour, followed by a hot filtration.
-
Wash the filtrate with 0.1 M sodium carbonate and then extract with 0.3 M sodium metabisulfite.
-
Adjust the pH of the aqueous layer to 10 with sodium bicarbonate and extract the product with CH₂Cl₂.
-
Remove the solvent under vacuum to yield the final product as a white solid. A reported yield for this step is 49.1%.[3]
-
Methodology B: Direct Synthesis via Stille Coupling
This protocol is a representative procedure for a direct Stille cross-coupling to form the target molecule, based on established methods for similar bipyridine syntheses.[4][5][6]
-
Materials:
-
2-(Tributylstannyl)pyridine
-
4-Bromo-3-methylbenzaldehyde
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-bromo-3-methylbenzaldehyde (1.0 equivalent) and 2-(tributylstannyl)pyridine (1.1 equivalents) in anhydrous toluene.
-
Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound. Expected yields for Stille couplings of this nature are typically in the range of 60-70%.
-
Concluding Remarks for the Practicing Scientist
Both the two-step sequential approach and the direct convergent strategy offer viable pathways to this compound. The choice between these methodologies will ultimately depend on the specific constraints and priorities of the research program.
The two-step approach (Methodology A) is characterized by its reliance on a highly reliable and well-documented Negishi coupling for the formation of the bipyridine core. While the subsequent oxidation step with selenium dioxide introduces a toxic reagent and an additional synthetic operation, the starting materials for the Negishi coupling are generally more readily accessible than the organotin reagent required for the Stille coupling.
The direct Stille coupling (Methodology B) presents a more elegant and convergent route. Its primary advantage lies in the single-step formation of the target molecule, which can lead to a higher overall yield and reduced labor. However, this comes at the cost of requiring a pre-synthesized or commercially sourced organotin reagent, which carries its own set of handling and toxicity concerns.
For laboratories equipped to handle organometallic reagents and prioritizing synthetic efficiency, the direct Stille coupling may be the preferred method. Conversely, for those prioritizing the use of more common starting materials and established protocols, the two-step Negishi coupling followed by oxidation remains a robust and dependable option. This guide provides the necessary data and protocols to empower researchers to make an informed and strategic decision for their synthetic endeavors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-Formyl-4'-methyl-2,2'-bipyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde: A Guide for Laboratory Professionals
This guide provides a comprehensive overview of the proper disposal procedures for 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde (CAS No. 104704-09-8). As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. The following procedures are based on established safety protocols and regulatory guidelines for hazardous chemical waste.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, it is crucial to understand the inherent hazards of this compound. This compound, a substituted bipyridine aldehyde, presents several potential risks that dictate its handling and disposal requirements.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 104704-09-8 | [1][2] |
| Molecular Formula | C₁₂H₁₀N₂O | [1][2][3] |
| Molecular Weight | 198.22 g/mol | [3] |
| Appearance | Solid | [1] |
| Melting Point | 130-131 °C | [3] |
Known and Inferred Hazards
Based on available safety data, this chemical is classified with the GHS07 pictogram, indicating it can cause less serious health effects.[1] The primary hazards are:
Given its structural similarity to other pyridine-based aldehydes and bipyridines, we must also consider the potential for other hazards, such as being harmful if swallowed and potential toxicity to aquatic life.[5][6][7] Therefore, it is imperative that this chemical is treated as hazardous waste and not disposed of in the general trash or down the drain.[8]
Pre-Disposal Handling and Storage: Minimizing Risk
Proper handling and temporary storage of this compound waste are critical to prevent accidental exposure and environmental contamination.
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this chemical, including:
-
Eye Protection: Chemical safety goggles or a face shield.[4][9]
-
Hand Protection: Nitrile or other chemically resistant gloves.[4][7]
-
Body Protection: A lab coat and closed-toe shoes.[9]
Waste Segregation and Storage
-
Waste Container: Use a dedicated, clearly labeled, and sealable container for the chemical waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage Location: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[8][9]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[5][6] The following is a general, best-practice workflow:
-
Waste Collection:
-
Carefully transfer the waste chemical into the designated hazardous waste container.
-
If the chemical is in a solid form, avoid generating dust.[4]
-
If it is in a solution, do not mix it with other incompatible waste streams.
-
-
Contact your Institution's Environmental Health and Safety (EHS) Office:
-
Your EHS office is the primary resource for institutional-specific disposal procedures and for scheduling a hazardous waste pickup.
-
Provide them with the full chemical name and an estimate of the quantity to be disposed of.
-
-
Professional Disposal:
-
The recommended method for the disposal of this type of organic chemical is incineration in a licensed hazardous waste disposal facility.[5][6] This ensures the complete destruction of the compound.
-
Your EHS office will coordinate with a certified hazardous waste management company for the transportation and final disposal.[10][11][12]
-
The decision-making process for the disposal of this compound can be visualized as follows:
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate harm.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.[8][9]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and spilled chemical into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your EHS office.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][13]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][9]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][13]
By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, contributing to a safer research environment for everyone.
References
- 1. This compound | 104704-09-8 [sigmaaldrich.com]
- 2. This compound 97% | CAS: 104704-09-8 | AChemBlock [achemblock.com]
- 3. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 4. geneseo.edu [geneseo.edu]
- 5. stobec.com [stobec.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. Environmental and Industrial Services | Clean Harbors [cleanharbors.com]
- 11. wcstexas.com [wcstexas.com]
- 12. actenviro.com [actenviro.com]
- 13. fishersci.com [fishersci.com]
Navigating the Synthesis Landscape: A Guide to the Safe Handling of 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde
For the innovative researcher, the synthesis of novel molecules is a journey into uncharted territory. With this exploration comes the inherent responsibility of ensuring a safe and controlled laboratory environment. This guide provides essential, experience-driven safety and handling protocols for 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde, a key building block in the development of advanced materials and pharmaceuticals. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety that empowers scientific discovery.
Understanding the Hazard Profile: A Proactive Approach to Safety
This compound is a solid compound with a melting point of 130-131°C and a boiling point of 368.7±42.0°C at 760 mmHg.[1][2] While comprehensive toxicological data for this specific molecule is not widely available, its structural motifs—a bipyridine core and an aldehyde functional group—necessitate a cautious and informed approach.
The primary hazards associated with this compound, as indicated by available safety data, are skin and eye irritation.[1] The Globally Harmonized System (GHS) pictogram GHS07 (Harmful) is associated with this chemical, and it carries the signal word "Warning".[1][3] Hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) underscore the importance of appropriate personal protective equipment (PPE).[1][3]
Given the bipyridine component, it is prudent to consider the potential for toxicity associated with this class of compounds. Bipyridines can act as chelating agents and may be harmful if swallowed, in contact with skin, or inhaled.[1][4] The aldehyde group also warrants attention, as aldehydes as a class can be irritants and sensitizers.
Table 1: Physicochemical and Hazard Information
| Property | Value | Source |
| CAS Number | 104704-09-8 | [1][2][5] |
| Molecular Formula | C12H10N2O | [1][2][5] |
| Molecular Weight | 198.22 g/mol | [1][2][5] |
| Physical Form | Solid | [1][3] |
| Melting Point | 130-131 °C | [1][2] |
| Boiling Point | 368.7±42.0 °C at 760 mmHg | [1][2] |
| GHS Pictogram | GHS07 (Harmful) | [1][3] |
| Signal Word | Warning | [1][3] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [1][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. A multi-layered approach is essential to mitigate the risks of exposure.
Eye and Face Protection:
-
Chemical Splash Goggles: These are mandatory to protect against splashes and fine dust.[6][7]
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.[6][7][8]
Skin Protection:
-
Gloves: Due to the aromatic nature of the compound and the presence of an aldehyde group, standard disposable nitrile gloves may offer only short-term splash protection.[3][9] For prolonged handling or in the case of immersion, more robust gloves are recommended. Consider the following:
-
Butyl Rubber Gloves: Offer good resistance to a wide variety of chemicals, including many aldehydes and pyridines.[10]
-
Viton® Gloves: Provide excellent resistance to aromatic hydrocarbons.
-
Double Gloving: Wearing two pairs of nitrile gloves can provide an additional layer of protection for short-duration tasks. However, this should not be a substitute for selecting the appropriate glove material. It is crucial to consult a glove compatibility chart and to inspect gloves for any signs of degradation before and during use.[8][11][12]
-
-
Laboratory Coat: A flame-resistant lab coat with long sleeves is required to protect against incidental contact.
-
Closed-Toed Shoes: Impervious, closed-toed shoes are essential to protect the feet from spills.
Respiratory Protection:
-
Work in a Fume Hood: All handling of this compound powder should be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust particles.
-
Respirator: In situations where a fume hood is not available or if there is a potential for generating significant airborne dust, a NIOSH-approved respirator with a particulate filter (P100) is recommended.[13]
Table 2: Recommended Personal Protective Equipment
| Protection Level | Equipment | Rationale |
| Minimum | Chemical splash goggles, nitrile gloves (single pair), lab coat, closed-toed shoes. | For handling small quantities in a well-ventilated fume hood. |
| Enhanced | Chemical splash goggles and face shield, butyl rubber or Viton® gloves (or double-gloved nitrile for short tasks), lab coat, closed-toed shoes. | For handling larger quantities, potential for splashing, or prolonged handling. |
| Respiratory | NIOSH-approved respirator with particulate filter. | When engineering controls (fume hood) are insufficient to control airborne dust. |
Operational Plan: From Benchtop to Disposal
A meticulous operational plan is the bedrock of a safe experimental workflow.
Engineering Controls and Safe Handling Practices
-
Chemical Fume Hood: As a primary engineering control, a certified chemical fume hood must be used for all weighing and transfer operations involving the solid compound.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust.
-
Designated Area: Whenever possible, designate a specific area within the laboratory for handling this compound to prevent cross-contamination.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that the fume hood is operational, and all necessary PPE is readily available and has been inspected for integrity.
-
Weighing: Tare a suitable container within the fume hood. Carefully transfer the desired amount of this compound to the container, keeping the sash at the lowest practical height.
-
Dissolution: If preparing a solution, add the solvent to the solid in a controlled manner within the fume hood.
-
Reaction Setup: All subsequent reaction steps should be conducted in a closed system or within the fume hood.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.
Emergency Procedures: Preparedness is Paramount
In the event of an accidental exposure or spill, a swift and correct response is critical.
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][14][15] Seek immediate medical attention. An emergency eyewash station should be readily accessible.[16]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[5][14] If irritation persists, seek medical attention. An emergency shower should be available.[16]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response
A chemical spill should be treated with immediate and decisive action. The following workflow outlines the necessary steps.
Figure 1: Chemical Spill Response Workflow
Disposal Plan: Environmental Responsibility
All waste containing this compound, including unreacted material, contaminated solutions, and used PPE, must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Containerization: Collect waste in a clearly labeled, sealed, and compatible container.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office.[13][17] Adhere to all local, state, and federal regulations for hazardous waste disposal.[18]
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research with this compound. Remember, a culture of safety is not a barrier to innovation; it is the foundation upon which groundbreaking discoveries are built.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 6. gloves.com [gloves.com]
- 7. tera.org [tera.org]
- 8. glovesbyweb.com [glovesbyweb.com]
- 9. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. calpaclab.com [calpaclab.com]
- 12. uwyo.edu [uwyo.edu]
- 13. echemi.com [echemi.com]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. hsa.ie [hsa.ie]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
